Product packaging for CEFPODOXIME(Cat. No.:)

CEFPODOXIME

Cat. No.: B1235224
M. Wt: 427.5 g/mol
InChI Key: WYUSVOMTXWRGEK-LMCFTXQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. This compound's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, this compound inhibits bacterial septum and cell wall synthesis formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O6S2 B1235224 CEFPODOXIME

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1

InChI Key

WYUSVOMTXWRGEK-LMCFTXQDSA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

cefpodoxime
R 3746
R 3763
R-3746
R-3763
RU 51746
RU-51746
U 76253A
U-76,253A

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Cefpodoxime: A Technical Guide to Its Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime, a third-generation oral cephalosporin, serves as a critical tool in the management of a wide array of bacterial infections. Its efficacy is rooted in its highly specific mechanism of action: the targeted disruption of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of this compound's activity. It details the inhibition of essential penicillin-binding proteins (PBPs), presents quantitative data on its antibacterial potency, outlines the experimental protocols used to derive this data, and illustrates the key pathways and processes through diagrams. This document is intended to be a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and antibiotic drug development.

Introduction: The Role of the Bacterial Cell Wall

The bacterial cell wall is a vital extracellular structure, essential for maintaining cellular integrity, shape, and resisting osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide bridges.[2][3] The synthesis of this complex, mesh-like structure is a multi-step enzymatic process, offering a prime target for antimicrobial agents due to its absence in eukaryotic cells.[3]

This compound proxetil, the orally administered prodrug, is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active metabolite, this compound.[4][5] As a member of the β-lactam class of antibiotics, this compound's bactericidal action is a direct result of its interference with the final stages of peptidoglycan synthesis.[5][6]

Mechanism of Action: Inhibition of Transpeptidation

The core mechanism of this compound involves its covalent binding to penicillin-binding proteins (PBPs).[4][7] PBPs are a group of bacterial enzymes, primarily transpeptidases, that catalyze the final cross-linking step of peptidoglycan synthesis.[4][5] This cross-linking, which forms peptide bonds between adjacent glycan chains, is what confers mechanical strength and rigidity to the cell wall.[3]

By mimicking the D-Ala-D-Ala moiety of the natural PBP substrate, the β-lactam ring of this compound forms a stable, long-lived acyl-enzyme complex with the PBP's active site serine residue.[5] This effectively inactivates the enzyme, halting the transpeptidation process. The continued action of autolytic enzymes (hydrolases) in the absence of new cell wall synthesis leads to a progressive weakening of the peptidoglycan mesh, loss of structural integrity, and ultimately, cell lysis and death.[4][7]

cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Enzymatic Steps Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Glycan_Chain Nascent Peptidoglycan Chain Flippase->Glycan_Chain Translocation PBP_GT PBP (Glycosyltransferase) PBP_GT->Glycan_Chain Polymerization Glycan_Chain->PBP_GT PBP_TP PBP (Transpeptidase) Glycan_Chain->PBP_TP Substrate Crosslinked_PG Cross-linked Peptidoglycan PBP_TP->Crosslinked_PG Catalyzes Cross-linking This compound This compound This compound->PBP_TP Inhibits

Figure 1. this compound inhibits the final transpeptidation step of peptidoglycan synthesis.

Quantitative Data: In Vitro Activity of this compound

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. This compound exhibits potent activity against a wide range of respiratory and urinary tract pathogens.

PBP Binding Affinity

The binding affinity of this compound for specific PBPs determines its efficacy against different bacteria. This is often measured as the concentration required to inhibit 50% of the binding of a labeled penicillin (IC50). A lower IC50 value indicates a higher binding affinity. This compound shows a particular affinity for PBP3 in Escherichia coli.[8]

OrganismPBP TargetIC50 (mg/L)
Escherichia coli K12PBP31

Table 1: IC50 of this compound for PBP3 in E. coli K12.[8]

Qualitative studies have also demonstrated that the active form of this compound has a strong binding affinity for PBP2 of S. aureus and PBPs 1a, 1bs, 2, and 3 of E. coli.[9]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against common bacterial pathogens. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae (Penicillin-S)--≤0.015 - 0.06
Streptococcus pneumoniae (Penicillin-R)--4.0
Streptococcus pyogenes--≤0.015 - 0.06
Haemophilus influenzae (β-lactamase-)--0.12
Haemophilus influenzae (β-lactamase+)--0.25
Moraxella catarrhalis--≤1.0
Staphylococcus aureus--2.0 - 4.0

Table 2: this compound MICs for Common Respiratory Pathogens.[8][10][11]

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli (β-lactamase-)--≤1.0
Klebsiella spp.--≤1.0
Proteus mirabilis--≤1.0
Serratia spp.--≤1.0

Table 3: this compound MICs for Enterobacteriaceae.[8][11]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug. While this compound is stable against common plasmid-mediated β-lactamases like TEM-1 and SHV-1, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC enzymes.[8]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of this compound, rendering it less effective.

  • Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane, such as the loss or modification of porin channels (e.g., OmpC, OmpF), can restrict this compound's access to the periplasmic space where the PBPs are located.

cluster_Resistance Resistance Mechanisms This compound This compound Target PBP Target This compound->Target Binds to Cell_Death Bacterial Cell Death Target->Cell_Death Inhibition leads to Beta_Lactamase β-Lactamase Production Beta_Lactamase->this compound Inactivates PBP_Alteration PBP Alteration PBP_Alteration->Target Reduces Affinity Porin_Loss Porin Loss (Gram-negative) Porin_Loss->this compound Blocks Entry

Figure 2. Logical relationships in this compound action and bacterial resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using standardized dilution methods as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

Broth Microdilution Method:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound are prepared in sterile 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14][15]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture grown overnight. The turbidity is adjusted to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (growth control without antibiotic, sterility control without bacteria) are included. The plate is incubated at 35°C for 18-24 hours.[3][14]

  • Reading Results: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth (turbidity) in the well.[15]

PBP Binding Affinity Assay (Competition Assay)

This assay quantifies the affinity of this compound for PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently-tagged Bocillin-FL or ³H-penicillin) for PBP binding sites.[16][17]

Protocol Outline:

  • Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., via French press). The cell membrane fraction, containing the PBPs, is isolated by ultracentrifugation.[17]

  • Competition Reaction: Aliquots of the membrane preparation are incubated with various concentrations of unlabeled this compound for a set period.

  • Labeling: A fixed, non-saturating concentration of a labeled penicillin (e.g., Bocillin-FL) is added to the mixture and incubated to label any PBPs not bound by this compound.[16]

  • Termination and Separation: The reaction is stopped, and the membrane proteins are solubilized and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Detection and Quantification: The labeled PBPs are visualized (e.g., by fluorescence scanning for Bocillin-FL or autoradiography for ³H-penicillin). The intensity of the bands corresponding to each PBP is quantified.

  • Data Analysis: The percentage of inhibition of labeled penicillin binding is plotted against the concentration of this compound. The IC50 value is determined from this curve, representing the concentration of this compound required to inhibit 50% of the labeling.[18][19]

Start Bacterial Membrane Prep (contains PBPs) Incubate_Cef Incubate with various concentrations of unlabeled this compound Start->Incubate_Cef Add_Label Add fixed concentration of labeled Penicillin (e.g., Bocillin-FL) Incubate_Cef->Add_Label SDS_PAGE Separate proteins by SDS-PAGE Add_Label->SDS_PAGE Visualize Visualize and Quantify labeled PBP bands SDS_PAGE->Visualize Analyze Plot % Inhibition vs. [this compound] Determine IC50 Visualize->Analyze

Figure 3. Experimental workflow for a PBP competition binding assay.

Conclusion

This compound's mechanism of action is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins, leading to the cessation of peptidoglycan cross-linking and subsequent bacterial death. Its potent in vitro activity against key Gram-positive and Gram-negative pathogens underscores its clinical utility. A thorough understanding of its molecular interactions, quantitative potency, and the experimental methods used for its characterization is paramount for its effective clinical application and for the development of future antimicrobial strategies to combat emerging resistance.

References

Cefpodoxime proxetil chemical structure and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stability of Cefpodoxime Proxetil

Introduction

This compound proxetil is an orally administered, third-generation cephalosporin antibiotic.[1] It is a prodrug that is de-esterified in the body to its active metabolite, this compound, which exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] this compound proxetil is utilized in the treatment of infections such as acute otitis media, pharyngitis, sinusitis, and urinary tract infections.[1][4] This technical guide provides a detailed overview of its chemical structure and stability profile under various stress conditions, presenting key data for researchers, scientists, and drug development professionals.

Chemical Structure

This compound proxetil is a semi-synthetic beta-lactam antibiotic.[5] As a prodrug, its structure is designed to improve oral bioavailability; it is absorbed from the gastrointestinal tract and then hydrolyzed by esterases to release the active this compound moiety.[6][7]

  • IUPAC Name: 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8][9]

  • Molecular Formula: C₂₁H₂₇N₅O₉S₂[10][11]

  • Molecular Weight: 557.6 g/mol [10][12]

  • CAS Number: 87239-81-4[8][11]

The core of the molecule is a cephem nucleus, which is characteristic of cephalosporin antibiotics. This is attached to an aminothiazolyl side chain, which enhances its antibacterial spectrum, and a proxetil ester group, which increases its lipophilicity for better absorption.

Stability Profile

The stability of this compound proxetil is a critical factor in its formulation, storage, and therapeutic efficacy. Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of the molecule. This compound proxetil has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[15] Studies have shown that this compound proxetil degrades significantly under hydrolytic (acidic and alkaline), oxidative, and thermal stress.

Below is a summary of quantitative data from various stress degradation studies.

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 5 M HCl80°C90 minNot specified, but degradation observed[1]
1 N HClRefluxNot specifiedSignificant degradation[14]
Alkaline Hydrolysis 0.01 M / 0.1 M NaOHNot specifiedNot specifiedDegradation observed[1]
0.1 N NaOHRefluxNot specifiedSignificant degradation[14]
Oxidative Degradation 3% H₂O₂80°C90 minNot specified, but degradation observed[1]
30% H₂O₂Not specifiedNot specifiedSignificant degradation[14]
Thermal Degradation Dry Heat60°C2 hoursNot specified, but degradation observed[16][17]
Wet HeatRefluxNot specifiedSignificant degradation[14]
Photodegradation UV LightAmbient12 hoursDegradation observed[17]
Visible Light & UVPhotostability Chamber24 hoursDegradation observed[1]
Degradation Kinetics

Kinetic studies of the degradation of this compound proxetil under acidic and oxidative conditions have been performed by monitoring the drug concentration over time at various temperatures.[18] This allows for the calculation of important stability parameters.

Kinetic ParameterAcidic Degradation (5 M HCl)Oxidative Degradation (3% H₂O₂)Reference
Order of Reaction Apparent pseudo-first-orderApparent pseudo-first-order[18]
Activation Energy (Ea) Calculated via Arrhenius plotCalculated via Arrhenius plot[18]
Half-life (t½) CalculatedCalculated[18]

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and for the development of validated analytical methods. The following sections describe typical protocols for forced degradation and the subsequent analysis of this compound proxetil.

Forced Degradation Protocol

This protocol outlines the conditions for inducing the degradation of this compound proxetil.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound proxetil in methanol to prepare a stock solution (e.g., 1 mg/mL).[1][15]

  • Acid-Induced Degradation:

    • Take a 10 mL aliquot of the methanolic stock solution.

    • Add 10 mL of 5 M HCl.

    • Reflux the mixture at 80°C for 90 minutes in the dark to prevent any photolytic effects.[1]

    • Cool the solution to room temperature and neutralize it with an appropriate amount of NaOH.

    • Dilute the final solution with water to a suitable concentration for analysis.[1]

  • Base-Induced Degradation:

    • Take a 10 mL aliquot of the stock solution.

    • Add 10 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period, monitoring the degradation.

    • Neutralize the solution with HCl and dilute to a suitable concentration.[1]

  • Oxidative Degradation:

    • Take a 10 mL aliquot of the stock solution.

    • Add 10 mL of 3% H₂O₂.

    • Reflux the mixture at 80°C for 90 minutes in the dark.[1]

    • Cool the solution and dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound proxetil powder on a glass dish.

    • Place the dish in an oven maintained at 60°C for 2 hours.[17]

    • After exposure, dissolve the powder in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Place the solid drug powder or a solution of the drug in a photostability chamber.

    • Expose the sample to a combination of visible (e.g., 5382 LUX) and UV light (e.g., 144 μW cm⁻²) for 24 hours.[1]

    • Prepare the sample for analysis by dissolving and diluting as necessary.

Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound proxetil from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 μm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate (pH 6.0, adjusted with o-phosphoric acid) in a 45:55 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.[15]

  • Analysis: The method should be able to resolve the peak of intact this compound proxetil from the peaks of all degradation products, with a resolution factor greater than 1.7.[1]

Visualizations

The following diagrams illustrate the logical workflows related to the stability testing of this compound proxetil.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Proxetil API or Formulation stock Prepare Methanolic Stock Solution start->stock acid Acid Hydrolysis (e.g., 5M HCl, 80°C) stock->acid Expose to stress alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) stock->alkali Expose to stress oxidation Oxidation (e.g., 3% H2O2, 80°C) stock->oxidation Expose to stress thermal Thermal (Dry Heat, 60°C) stock->thermal Expose to stress photo Photolytic (UV/Visible Light) stock->photo Expose to stress neutralize Neutralize & Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Inject into Stability-Indicating HPLC System neutralize->hplc data Quantify Drug & Degradants hplc->data

Caption: Workflow for forced degradation studies of this compound proxetil.

HPLC_Method_Logic cluster_system HPLC System Setup cluster_validation Method Validation & Analysis pump Mobile Phase (ACN:Buffer 45:55) injector Autosampler (20 µL) pump->injector column C18 Column (250 x 4.6 mm, 5 µm) injector->column detector UV Detector (254 nm) column->detector peak_analysis Peak Integration & Resolution Check detector->peak_analysis sample Prepare Stressed & Unstressed Samples run Chromatographic Run (1 mL/min) sample->run run->peak_analysis quant Quantification using Calibration Curve peak_analysis->quant report Report Assay & Purity quant->report

Caption: Logical flow of a stability-indicating HPLC method.

References

Cefpodoxime's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime is a third-generation oral cephalosporin antibiotic.[1] As a prodrug, this compound proxetil is hydrolyzed by nonspecific esterases in the intestinal lumen to its active metabolite, this compound.[2][3] This guide provides a detailed overview of the antibacterial spectrum of this compound against clinically relevant gram-positive bacteria, its mechanism of action, and the standardized methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of this compound is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][6] By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4][7] this compound has shown stability in the presence of a variety of β-lactamases produced by both gram-positive and gram-negative bacteria.[2]

PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to This compound This compound This compound->PBP Inhibits

Mechanism of action of this compound against gram-positive bacteria.

In Vitro Antibacterial Spectrum

This compound demonstrates potent activity against a range of gram-positive aerobes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Positive BacteriaMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Staphylococcus aureus (methicillin-susceptible)4>2≤0.004 - 2
Coagulase-negative staphylococci>2--
Streptococcus pneumoniae (penicillin-susceptible)0.05--
Streptococcus pyogenes (Group A Streptococci)--0.008 - 0.015
Streptococcus agalactiae (Group B Streptococci)---
Streptococci of serogroups C and G---
Peptostreptococcus magnus---

Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[8][9][10][11]

This compound is particularly active against Streptococcus pneumoniae and Streptococcus pyogenes.[10][12] Its activity against Staphylococcus aureus is comparable to other oral cephalosporins like cefuroxime.[8] However, it is important to note that methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci are resistant to this compound.[2][11]

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using broth microdilution or agar dilution methods.

Broth Microdilution Method:

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of a microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

start Start prep_dilutions Prepare Serial Dilutions of this compound in Broth start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum prep_dilutions->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Dilution Method:

  • Preparation of Agar Plates: this compound is incorporated into Mueller-Hinton agar at various concentrations.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared.

  • Inoculation: A defined volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated under the same conditions as the broth microdilution method.

  • Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.

Resistance Mechanisms

Resistance to this compound in gram-positive bacteria can emerge through several mechanisms:

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, leading to decreased susceptibility.[17][18][19]

  • Production of β-Lactamases: Although this compound is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can lead to resistance.[20][21]

  • Reduced Drug Permeability: Changes in the bacterial cell wall can limit the penetration of this compound to its target PBPs.[17]

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can also contribute to resistance.[17]

Conclusion

This compound remains a valuable oral antibiotic for the treatment of infections caused by susceptible gram-positive bacteria, particularly streptococcal species. Its mechanism of action, centered on the inhibition of cell wall synthesis, provides a potent bactericidal effect. However, the emergence of resistance, primarily through alterations in PBPs, underscores the importance of ongoing surveillance and prudent use of this antimicrobial agent. Standardized susceptibility testing methodologies are crucial for guiding appropriate clinical use and monitoring resistance trends.

References

Cefpodoxime's In Vitro Activity Against Gram-Negative Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpodoxime, an oral third-generation cephalosporin, remains a critical agent in the management of community-acquired respiratory tract infections. This document provides a comprehensive technical overview of the in vitro activity of this compound against key gram-negative respiratory pathogens: Haemophilus influenzae, Moraxella catarralis, and Klebsiella pneumoniae. It delves into the mechanistic underpinnings of its antibacterial action, prevalent resistance pathways, and standardized methodologies for susceptibility testing. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] As a beta-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these essential enzymes, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the cell wall. This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. This compound has demonstrated stability in the presence of many common beta-lactamase enzymes.

cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to cluster_1 Bacterial Resistance Mechanisms Cefpodoxime_in This compound (extracellular) Porin Porin Channel Cefpodoxime_in->Porin Enters via Cefpodoxime_intra This compound (intracellular) Porin->Cefpodoxime_intra Beta_Lactamase β-Lactamase Cefpodoxime_intra->Beta_Lactamase Hydrolyzed by PBP_altered Altered PBP Cefpodoxime_intra->PBP_altered Reduced binding to Efflux_Pump Efflux Pump Cefpodoxime_intra->Efflux_Pump Exported by Inactive_this compound Inactive This compound Beta_Lactamase->Inactive_this compound Efflux_Pump->Cefpodoxime_in Start Start Colony_Selection Select 3-5 Colonies Start->Colony_Selection Suspension Prepare Bacterial Suspension Colony_Selection->Suspension Turbidity_Adjustment Adjust to 0.5 McFarland Standard Suspension->Turbidity_Adjustment Dilution Dilute to Final Inoculum (5x10^5 CFU/mL) Turbidity_Adjustment->Dilution Inoculation Inoculate Microtiter Plate Dilution->Inoculation Antimicrobial_Dilutions Prepare Serial Dilutions of this compound Antimicrobial_Dilutions->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC End End Read_MIC->End

References

In Vitro Activity of Cefpodoxime Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefpodoxime, a third-generation oral cephalosporin, against a broad spectrum of clinical bacterial isolates. This document synthesizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the drug's mechanism of action and experimental workflows.

Introduction

This compound proxetil is an orally administered prodrug that is de-esterified in vivo to its active metabolite, this compound.[1][2] this compound exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] It is stable in the presence of many beta-lactamase enzymes, which contributes to its effectiveness against a wide range of Gram-positive and Gram-negative bacteria.[2][3] This guide focuses on the in vitro susceptibility data, which is crucial for understanding its spectrum of activity and potential clinical applications.

Quantitative Susceptibility Data

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates, as reported in several studies.

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli98-≤ 1[1][4]
Klebsiella pneumoniae--≤ 1[1]
Proteus mirabilis--1.0[5]
Haemophilus influenzae--0.12[6]
Moraxella catarrhalis--1[6]
Neisseria gonorrhoeae---
Citrobacter spp.--2.0[5]
Enterobacter spp.--16-64[5]
Serratia marcescens-2-[6]
Morganella morganii--16-64[5]
Providencia rettgeri-0.015-[6]
Pseudomonas aeruginosa-InactiveInactive[1][6]
Acinetobacter spp.-InactiveInactive[1]

Note: MIC values can vary between studies due to differences in methodology and geographical location of isolates.

Table 2: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)842[1]4[1][7]
Staphylococcus aureus (Methicillin-resistant)-InactiveInactive[1]
Coagulase-negative staphylococci->2[8]8[5]
Streptococcus pneumoniae--0.12[6]
Streptococcus pyogenes (Group A)--0.015[5]
Streptococcus agalactiae (Group B)--0.5[5]
Enterococcus spp.-InactiveInactive[1][6]

Note: MIC values can vary between studies due to differences in methodology and geographical location of isolates.

Experimental Protocols

The determination of in vitro susceptibility of clinical isolates to this compound is primarily conducted using standardized methods such as broth microdilution and agar dilution. These methods are crucial for establishing the MIC values presented in the tables above.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing.[1]

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 colony-forming units per spot).[9]

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[1][9]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining MICs.

  • Preparation of Microtiter Plates: Microtiter plates with 96 wells are prepared, with each well containing a specific concentration of this compound in a liquid growth medium.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or a color change if a growth indicator is used.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][10] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[2]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Inhibition leads to This compound This compound This compound->PBP Binds to and Inhibits

Caption: this compound's mechanism of action.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of clinical isolates to this compound using the agar dilution method.

G start Clinical Isolate Collection isolate_culture Bacterial Culture and Identification start->isolate_culture inoculum_prep Standardized Inoculum Preparation isolate_culture->inoculum_prep inoculation Inoculation of Plates with Bacterial Isolates inoculum_prep->inoculation agar_plates Preparation of this compound-Containing Agar Plates (Serial Dilutions) agar_plates->inoculation incubation Incubation (35-37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination end Report Susceptibility (Susceptible, Intermediate, Resistant) mic_determination->end

Caption: Agar dilution susceptibility testing workflow.

Conclusion

This compound demonstrates significant in vitro activity against a wide range of common Gram-positive and Gram-negative pathogens, with the notable exceptions of Pseudomonas aeruginosa, Acinetobacter spp., and Enterococcus spp.[1][6] Its efficacy against beta-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis, as well as its activity against key respiratory pathogens like Streptococcus pneumoniae, underscores its potential utility in treating community-acquired infections.[6][7] The data presented in this guide, derived from standardized susceptibility testing protocols, provides a foundational understanding for researchers and clinicians in the evaluation of this compound's antibacterial spectrum. Continuous surveillance of in vitro susceptibility is essential to monitor for the emergence of resistance and to ensure the ongoing efficacy of this important oral cephalosporin.

References

Pharmacokinetics and Pharmacodynamics of Cefpodoxime in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefpodoxime is a third-generation, broad-spectrum cephalosporin antibiotic utilized in veterinary medicine, particularly for treating bacterial infections in canines.[1][2][3] It is administered orally as a prodrug, this compound proxetil, which is de-esterified in the gastrointestinal tract to its active metabolite, this compound, enhancing its oral bioavailability.[4][5][6] This mechanism allows for effective systemic absorption and distribution to target tissues. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a common choice for skin infections (wounds and abscesses) in dogs caused by susceptible strains of Staphylococcus pseudintermedius, Staphylococcus aureus, Streptococcus canis, Escherichia coli, Pasteurella multocida, and Proteus mirabilis.[4][7]

This technical guide provides an in-depth summary of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the drug's behavior and efficacy.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5] This interference leads to a defective cell wall, causing the bacterial cell to lyse and die. As a third-generation cephalosporin, this compound demonstrates stability against many common plasmid-mediated beta-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[5]

cluster_0 Bacterial Cell cluster_1 Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall leads to Inactivation Inactivation of PBPs Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP catalyzed by This compound This compound This compound->Inactivation binds to & inhibits DefectiveWall Defective Cell Wall Inactivation->DefectiveWall Lysis Cell Lysis (Bactericidal Effect) DefectiveWall->Lysis

Caption: Mechanism of this compound's bactericidal action.

Pharmacokinetics in Animal Models

The pharmacokinetics of this compound have been primarily studied in canine and rodent models. The prodrug, this compound proxetil, is designed for improved lipophilicity and stability in the acidic gastric environment, ensuring its delivery to the small intestine for absorption.[6]

Canine Model (Dog)

Dogs, particularly Beagles, are the most extensively studied animal model for this compound pharmacokinetics, as the drug is FDA-approved for use in this species.[1][8] Studies consistently show that after oral administration, this compound proxetil is well-absorbed and converted to active this compound, reaching peak plasma concentrations that are effective against common pathogens.[9][10] The primary route of elimination is via the urine.[4][9]

Table 1: Pharmacokinetic Parameters of this compound in Dogs

Dose (mg/kg)RouteFormulationCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)t½ (hr)Bioavailability (%)Reference
5OralProdrug13.66 ± 6.30-82.94 ± 30.173.01 ± 0.49-[9]
10OralProdrug27.14 ± 4.56-107.71 ± 30.794.72 ± 1.46-[9]
10OralTablet17.8 ± 11.4-156 ± 76.1~5-6~35-36[4][10]
10OralSuspension20.1 ± 6.20-162 ± 48.6~5-6~35-36[10]
9.6OralProdrug33.0 ± 6.9-282.8 ± 44.05.7 ± 0.9-[11][12][13]
10IVSodium Salt91 ± 17.70.5454 ± 83.14.67 ± 0.68100 (Reference)[10]
  • Distribution: this compound distributes effectively into tissues, including the interstitial fluid (ISF) of the skin, which is the target site for treating pyoderma.[9][11] The concentration of the unbound, active drug in the ISF is critical for its efficacy.[12] Plasma protein binding for this compound in dogs is high, reported at approximately 82.6%.[11]

  • Elimination: The apparent elimination half-life after oral administration is approximately 5-6 hours.[4] Unchanged this compound is primarily excreted in the urine, leading to high concentrations that suggest its utility for urinary tract infections.[9]

Rodent Model (Rat)

Studies in rats provide valuable data on tissue distribution and the effects of the drug on various physiological parameters.

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)RouteCmaxTmax (hr)Key FindingsReference
20Oral-4Absorption was observed at 2 hours and persisted in blood for up to 24 hours.[14][15][16]
20Oral--Elimination half-life was highest in the lung, followed by heart, liver, kidney, and spleen, suggesting a high affinity for tissues.[14][15][16]

Pharmacodynamics and PK/PD Integration

The efficacy of a β-lactam antibiotic like this compound is best predicted by the time its concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.

In Vitro Susceptibility

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against many veterinary pathogens.

Table 3: this compound MIC Values for Select Canine Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus pseudintermedius-0.5[13]
Escherichia coli0.532[5][7]
Staphylococcus aureus-4[17]
PK/PD Indices

For time-dependent antibiotics like this compound, the most critical PK/PD index for predicting bacteriological success is the percentage of the dosing interval that the free (unbound) drug concentration remains above the MIC (fT > MIC).

Studies in dogs have shown that a 10 mg/kg oral dose yields therapeutic outcomes for skin infections caused by bacteria with an MIC50 up to 0.5 µg/mL.[6][9] This is because the free drug concentrations in the subcutaneous fluid exceed this MIC for a sufficient duration of the dosing interval.[9] For bacteria with higher MICs, more frequent dosing or higher doses may be necessary.[6][9]

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Integration PK/PD Integration Dose Drug Dose (e.g., 10 mg/kg) PK_Params PK Parameters (Cmax, AUC, t½) Dose->PK_Params Free_Conc Free Drug Conc. in Plasma & Tissue PK_Params->Free_Conc PKPD_Index PK/PD Index (%fT > MIC) Free_Conc->PKPD_Index MIC Pathogen MIC MIC->PKPD_Index Outcome Therapeutic Outcome (Bacterial Eradication) PKPD_Index->Outcome

Caption: Relationship between PK, PD, and therapeutic outcome.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable PK/PD data.

Typical Canine Pharmacokinetic Study Protocol

This protocol outlines a common experimental design for assessing this compound's pharmacokinetics in dogs.[9][10][11][12]

  • Animal Selection: Healthy adult Beagle dogs are commonly used.[9] Animals are fasted overnight prior to drug administration.[4][12]

  • Study Design: A crossover study design is often employed, where each dog receives different treatments (e.g., different doses or formulations) with a washout period (e.g., 1 week) in between to eliminate the drug from the system.[9][11]

  • Drug Administration: this compound proxetil tablets or suspension are administered orally at a specified dose (e.g., 5 or 10 mg/kg).[4][9]

  • Sample Collection:

    • Blood: Serial blood samples are collected from a vein (e.g., jugular) at predetermined time points (e.g., 0, 0.33, 1, 2, 4, 8, 12, 24 hours) post-dosing.[9][11] Plasma is separated by centrifugation.

    • Interstitial Fluid (ISF): Microdialysis or ultrafiltration techniques are used to collect ISF from the subcutaneous tissue to measure unbound drug concentrations at the target site.[9][11][12]

  • Sample Analysis: Plasma and ISF samples are analyzed to determine this compound concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS.[5][9]

  • Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

start Start: Healthy, Fasted Dogs admin Oral Administration of this compound Proxetil start->admin sampling Serial Sampling admin->sampling blood Blood (Plasma) sampling->blood isf Interstitial Fluid (ISF) (via Microdialysis) sampling->isf analysis Sample Analysis (HPLC or UPLC-MS/MS) blood->analysis isf->analysis pk_calc PK Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->pk_calc end End: PK Profile Determined pk_calc->end

Caption: Experimental workflow for a canine pharmacokinetic study.

Typical Rodent Tissue Distribution Study Protocol

This protocol describes a study to determine how this compound distributes into various tissues in a rat model.[14][15][16][18]

  • Animal Selection: Wistar rats of a specific age (e.g., 3 months) and weight range are used.[16]

  • Drug Administration: A single oral dose of this compound proxetil (e.g., 20 mg/kg) is administered.[16][18]

  • Sample Collection:

    • Groups of rats are euthanized at different time points post-dosing (e.g., 1, 4, 12, 24 hours).[16]

    • Blood samples are collected via cardiac puncture.[16]

    • Vital organs (e.g., brain, lung, liver, spleen, kidney, heart) are dissected out.[14][16]

  • Sample Analysis: Drug concentrations in the plasma and homogenized tissue samples are determined.

  • Data Analysis: The concentration data are used to assess the extent and rate of drug distribution into different tissues and to calculate tissue-specific elimination half-lives.[14][15]

Conclusion

The pharmacokinetic and pharmacodynamic profiles of this compound have been well-characterized in canine and rodent models. In dogs, the oral prodrug this compound proxetil provides systemic exposure sufficient to treat common skin infections, with its efficacy being primarily driven by the duration that free drug concentrations exceed the pathogen's MIC. Studies in rats confirm the drug's extensive distribution into various tissues. The integration of PK and PD data is crucial for establishing rational, species-specific dosing regimens that maximize therapeutic success while minimizing the potential for the development of antimicrobial resistance. This guide summarizes the foundational data and methodologies that underpin the effective clinical use of this compound in veterinary medicine.

References

The Prodrug Conversion of Cefpodoxime Proxetil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime proxetil is an orally administered third-generation cephalosporin antibiotic that requires in vivo conversion to its active metabolite, this compound, to exert its antibacterial effects. This technical guide provides a comprehensive overview of the enzymatic and physiological processes governing this critical prodrug conversion. It delves into the location and mechanism of hydrolysis, the enzymes involved, and the factors influencing the rate and extent of this transformation. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical development.

Introduction

This compound proxetil is a valuable therapeutic agent used to treat a variety of bacterial infections. As a prodrug, its clinical efficacy is contingent upon its efficient conversion to the active moiety, this compound, within the body. This conversion is primarily an enzymatic process that occurs in the gastrointestinal tract. Understanding the nuances of this bioactivation is crucial for optimizing drug delivery, enhancing bioavailability, and ensuring predictable therapeutic outcomes. This guide will explore the core aspects of this compound proxetil's conversion, providing a technical framework for further research and development.

Mechanism and Location of Conversion

This compound proxetil is absorbed from the gastrointestinal tract and subsequently de-esterified to its active form, this compound[1][2]. This hydrolysis primarily takes place in the intestinal mucosa[2][3]. The conversion process is rapid, with peak plasma concentrations of the active this compound being reached between 1.9 and 3.1 hours after oral administration[3].

The absolute bioavailability of this compound from this compound proxetil tablets is approximately 50%[3]. This incomplete bioavailability is thought to be due, in part, to pre-absorptive hydrolysis in the intestinal lumen and potential efflux of the converted drug back into the lumen[4].

Enzymatic Hydrolysis

The conversion of this compound proxetil to this compound is catalyzed by esterases. Studies have indicated the involvement of non-specific esterases within the intestinal wall[4]. Furthermore, evidence suggests that luminal cholinesterases play a role in the pre-absorptive hydrolysis of the prodrug. This is supported by in vitro studies where the hydrolysis of this compound proxetil was inhibited by cholinesterase inhibitors such as eserine and phenylmethylsulfonyl fluoride (PMSF)[5].

While the specific human carboxylesterase (hCE) isoforms have not been definitively identified for this compound proxetil, it is known that hCE1 is predominantly expressed in the liver, whereas hCE2 is highly expressed in the intestine[1][6]. Given the primary site of conversion, it is plausible that hCE2 is a key enzyme in the intestinal metabolism of this compound proxetil.

This compound proxetil is a racemic mixture of R- and S-isomers. Research has shown that the R-isomer is more susceptible to enzymatic metabolism compared to the S-isomer[7][8]. This stereoselectivity in metabolism could have implications for the overall pharmacokinetic and pharmacodynamic profile of the drug.

Factors Influencing Conversion and Absorption

Several physiological and external factors can influence the conversion and subsequent absorption of this compound proxetil.

  • Gastric pH: The dissolution of this compound proxetil is pH-dependent[9]. Lower gastric pH has been shown to enhance absorption[10]. Conversely, co-administration with antacids or H2-receptor antagonists, which increase gastric pH, leads to reduced absorption[3].

  • Food: The presence of food generally enhances the absorption of this compound proxetil[3][10]. Studies have shown that a high-fat meal can increase the extent of drug absorption[11]. However, certain food components, such as amino acids, trace elements, and vitamins, have been shown to inhibit the hydrolysis of this compound proxetil in vitro, suggesting a complex interaction between diet and the drug's bioactivation[5].

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound proxetil conversion, the following diagrams have been generated using Graphviz (DOT language).

cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Systemic Circulation CP_L This compound Proxetil ChE Luminal Cholinesterases CP_L->ChE Hydrolysis CP_E This compound Proxetil CP_L->CP_E Absorption Food Food Components (Amino Acids, Vitamins) Food->ChE Inhibition Cef_L This compound (Pre-absorptive) ChE->Cef_L Esterases Intestinal Esterases (e.g., hCE2) CP_E->Esterases Hydrolysis Cef_E This compound (Active Metabolite) Esterases->Cef_E Cef_E->CP_L Efflux Cef_B This compound Cef_E->Cef_B Absorption

Prodrug Conversion Pathway of this compound Proxetil

cluster_invitro In Vitro Hydrolysis Assay cluster_insitu In Situ Intestinal Perfusion (SPIP) prep Prepare Intestinal Homogenate (e.g., Caco-2 cell lysate) incubate Incubate this compound Proxetil with homogenate at 37°C prep->incubate sample Collect samples at various time points incubate->sample quench Quench reaction (e.g., with acetonitrile) sample->quench analyze Analyze this compound and This compound Proxetil by HPLC quench->analyze anesthetize Anesthetize animal (e.g., rat) isolate Isolate intestinal segment (e.g., jejunum) anesthetize->isolate perfuse Perfuse with solution containing This compound Proxetil isolate->perfuse collect Collect perfusate from the outlet perfuse->collect analyze_perfusate Analyze drug concentration in perfusate by HPLC collect->analyze_perfusate

Experimental Workflows for Studying Prodrug Conversion

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and factors influencing the absorption of this compound proxetil.

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Proxetil

ParameterValueReference
Absolute Bioavailability~50%[3]
Time to Peak Plasma Concentration (Tmax)1.9 - 3.1 hours[3]
Half-life (t1/2)1.9 - 2.8 hours[3]
Protein Binding18 - 23%[3]

Table 2: Influence of Gastric pH on this compound Proxetil Absorption

ConditionEffect on AbsorptionReference
Low Gastric pHEnhanced[10]
Co-administration with AntacidsReduced[3]
Co-administration with H2-receptor AntagonistsReduced[3]

Table 3: Effect of Food on this compound Proxetil Absorption

ConditionEffect on AbsorptionReference
Administration with FoodEnhanced[3]
High-Fat MealIncreased[11]

Experimental Protocols

In Vitro Hydrolysis Assay in Human Duodenal Washings

This protocol is adapted from the methodology described in the study of this compound-proxetil hydrolysis in human duodenal washings[5].

  • Collection of Duodenal Washings: Collect duodenal fluid from healthy human volunteers.

  • Preparation of Reaction Mixture: In a test tube, combine the duodenal washing with a solution of this compound proxetil.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals.

  • Reaction Termination: Stop the enzymatic reaction by adding a suitable quenching agent, such as a strong acid or an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and other cellular debris.

  • Analysis: Analyze the supernatant for the concentrations of this compound proxetil and its active metabolite, this compound, using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Inhibitor Studies: To identify the class of enzymes involved, repeat the assay in the presence of specific enzyme inhibitors (e.g., eserine and PMSF for cholinesterases).

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The following is a general protocol for an SPIP study, which can be adapted for this compound proxetil based on established methodologies[12].

  • Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water. Anesthetize the rats with an appropriate anesthetic agent.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a specific segment of the intestine (e.g., jejunum) of a defined length. Cannulate the proximal and distal ends of the isolated segment with flexible tubing.

  • Perfusion: Perfuse the isolated intestinal segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate using a peristaltic pump.

  • Drug Administration: After a stabilization period with the blank perfusion buffer, switch to a perfusion solution containing a known concentration of this compound proxetil.

  • Sample Collection: Collect the perfusate from the distal cannula at regular intervals.

  • Analysis: Determine the concentrations of this compound proxetil and this compound in the collected perfusate samples using a validated HPLC method.

  • Data Calculation: Calculate the intestinal permeability and absorption rate of this compound proxetil.

Conclusion

The conversion of the prodrug this compound proxetil to its active metabolite, this compound, is a multifaceted process primarily occurring in the intestine and influenced by enzymatic activity, gastric pH, and the presence of food. A thorough understanding of these factors is paramount for the rational design of oral formulations and for predicting the clinical performance of this important antibiotic. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of this compound proxetil bioactivation and to develop strategies for optimizing its therapeutic efficacy. Future research should focus on definitively identifying the specific human carboxylesterase isozymes involved and quantifying their kinetic parameters to build more predictive models of this compound proxetil disposition.

References

Understanding the chemical synthesis process of Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefpodoxime is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is administered as a prodrug, this compound Proxetil, to enhance its oral bioavailability. This guide provides a detailed overview of the core chemical synthesis process, focusing on a common and industrially relevant manufacturing route. The synthesis is a multi-step process that involves the preparation of a key cephalosporin nucleus, the synthesis of a specific side chain, the coupling of these two fragments, and a final esterification to yield the prodrug.

Overall Synthesis Pathway

The synthesis of this compound Proxetil can be logically divided into four primary stages:

  • Synthesis of the Cephalosporin Nucleus: Preparation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA), the core structural component of this compound.

  • Synthesis of the Acyl Side Chain: Formation of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, which is crucial for the drug's antibacterial activity.

  • Activation and Coupling: Activation of the side chain, typically as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), followed by its acylation to the 7-AMCA nucleus to form this compound acid.

  • Prodrug Formation: Esterification of the this compound acid with 1-iodoethyl isopropyl carbonate to yield the final product, this compound Proxetil.

The following sections provide detailed experimental protocols, quantitative data, and process visualizations for each of these key stages.

Stage 1: Synthesis of the Cephalosporin Nucleus (7-AMCA)

The synthesis of the this compound nucleus, 7-AMCA, typically starts from 7-aminocephalosporanic acid (7-ACA). The key transformation is the nucleophilic substitution at the C-3' position, replacing the acetoxy group with a methoxy group.

Experimental Protocol: Methoxylation of 7-ACA

This protocol involves the silylation of the amino and carboxyl groups of 7-ACA, followed by a methoxylation reaction catalyzed by methanesulfonic acid.

  • Silylation: Under a nitrogen atmosphere, add 60g (0.22 mol) of 7-ACA to 300ml of dimethyl sulfoxide in a reaction flask. Maintain the temperature at 30-35°C and add 0.8g of imidazole, followed by 17.75g (0.11 mol) of hexamethyldisilazane. Stir the mixture for 60 minutes. Apply a vacuum for 30 minutes to remove the ammonia gas generated.

  • Methoxylation: Cool the reaction mixture to 0-5°C. Add 23.5g (0.23 mol) of trimethyl borate and 8.3g (0.26 mol) of methanol. Subsequently, slowly add 317.1g (3.3 mol) of methanesulfonic acid over 60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by HPLC until the 7-ACA residue is ≤0.5%.

  • Work-up and Isolation: Cool the system to -10°C and add 90ml of cold water (0-3°C) dropwise, keeping the temperature between 0-5°C. Stir for 30 minutes, then filter the mixture. The filtrate, containing the 7-AMCA, is then further processed through crystallization by adjusting the pH to precipitate the product.

Quantitative Data: 7-AMCA Synthesis
ParameterValueReference
Starting Material7-ACA (60g, 0.22 mol)[1]
Key ReagentsHexamethyldisilazane, Trimethyl borate, Methanol, Methanesulfonic acid[1]
SolventDimethyl Sulfoxide (DMSO)[1]
Reaction Temperature0-5°C (Methoxylation)[1]
Reaction Time2-3 hours[1]
Purity (HPLC)>99% (Final Product)[1]
Yield~85-90%[1]

Process Visualization: 7-AMCA Synthesis Workflow

G Start 7-ACA in DMSO Silylation Add Imidazole & Hexamethyldisilazane (30-35°C, 1h) Start->Silylation Vacuum Vacuum to remove NH3 Silylation->Vacuum Cooling1 Cool to 0-5°C Vacuum->Cooling1 Methoxylation Add Trimethyl borate, Methanol, and Methanesulfonic acid (0-5°C, 2-3h) Cooling1->Methoxylation Monitoring HPLC Monitoring (7-ACA ≤0.5%) Methoxylation->Monitoring Workup Quench with cold H2O, Filter Monitoring->Workup End 7-AMCA Filtrate Workup->End

Workflow for the synthesis of 7-AMCA from 7-ACA.

Stage 2: Synthesis and Activation of the Acyl Side Chain (MAEM)

The characteristic side chain of this compound is (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid. It is synthesized and then "activated" as a thioester, MAEM, to facilitate its coupling with the 7-AMCA nucleus.

Experimental Protocol: Synthesis of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid

This multi-step process starts from ethyl acetoacetate.[2][3]

  • Oximation: In a three-neck flask, combine 60mL of an ethanol-water solution (1:2 v/v), 20mL of ethyl acetoacetate, and 10g of sodium nitrite. While stirring at 0-5°C, add 40-50g of glacial acetic acid dropwise over 1 hour. Continue stirring for 2 hours.

  • Methylation & Chlorination: The resulting ethyl 2-hydroxyiminoacetoacetate is extracted and then methylated, followed by chlorination to yield 4-chloro-2-methoxyimino ethyl acetoacetate.

  • Cyclization: The chlorinated intermediate is then reacted with thiourea in a cyclization reaction to form the ethyl ester of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid.

  • Hydrolysis: The ethyl ester is hydrolyzed to yield the final crude product, which is then refined. The overall yield for this process is reported to be not less than 90.5%, with a purity of over 99%.[2]

Experimental Protocol: Activation to MAEM

The side chain acid is activated by converting it into a thioester with 2,2'-dithio-bis-benzothiazole.

  • Reaction Setup: Suspend 3.1g of triphenylphosphine and 3.93g of 2,2'-dithiobis(benzothiazole) in 106 ml of dichloromethane and stir at room temperature for 30 minutes.

  • Addition of Side Chain: Cool the suspension with an ice bath and add 1.49g of 2-(2-amino-1,3-thiazol-4-yl)-(Z)-2-methoxyiminoacetic acid.

  • Reaction: Stir the mixture for 15 hours.

  • Isolation and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel column chromatography using an ethyl acetate-hexane (2:1) eluent to yield MAEM as light yellow crystals.

Quantitative Data: Side Chain Synthesis and Activation
ParameterValueReference
Side Chain Synthesis
Starting MaterialEthyl Acetoacetate[2][3]
Overall Yield≥ 90.5%[2]
Purity≥ 99.06%[2]
MAEM Activation
Key ReagentsTriphenylphosphine, 2,2'-dithiobis(benzothiazole)
SolventDichloromethane
Reaction Time15 hours
YieldHigh (specific value not stated, but >80% is common)[4]

Process Visualization: MAEM Synthesis

G SideChain (Z)-2-(2-amino-4-thiazolyl) -2-(methoxyimino)acetic acid Reaction Stir at room temp, then ice-cool (15h) SideChain->Reaction Reagents 2,2'-dithiobis(benzothiazole) + Triphenylphosphine in Dichloromethane Reagents->Reaction Purification Filter, Concentrate, Silica Gel Chromatography Reaction->Purification MAEM MAEM Purification->MAEM

Activation of the side chain acid to form MAEM.

Stage 3 & 4: Coupling and Prodrug Esterification

This final stage involves the acylation of the 7-AMCA nucleus with the activated MAEM side chain to form this compound acid, which is then immediately esterified in a "one-pot" fashion to yield this compound Proxetil.

Experimental Protocol: Synthesis of this compound Proxetil from this compound Acid

This protocol details the esterification of pre-formed this compound acid.

  • Reaction Setup: Add 50g (0.117 moles) of this compound acid to 350ml of N,N-dimethylacetamide (DMA) and stir to obtain a clear solution. Cool the mixture to between -10°C and -6°C.

  • Base Addition: Add 17.4g (0.114 moles) of 1,8-diazabicyclo[5][6]undec-7-ene (DBU).

  • Esterification: Slowly add 30.18g (0.117 moles) of 1-iodoethyl isopropyl carbonate over a period of 10 to 15 minutes, maintaining the low temperature.

  • Reaction: Agitate the reaction mixture for 20 to 30 minutes at the same temperature.

  • Work-up: Quench the reaction by adding 13% hydrochloric acid. Pour the reaction mixture into a solution of 7g of sodium bicarbonate in 525ml of de-mineralized water and 100ml of cyclohexane at 0 to 10°C.

  • Isolation: A white solid will precipitate. Stir this for 30 minutes, then filter. Wash the solid with de-mineralized water (3 x 100ml) and then with cyclohexane (100ml). Dry the solid under vacuum at 40°C to obtain crude this compound Proxetil.

Quantitative Data: Final Esterification Step
ParameterValueReference
Starting MaterialThis compound Acid (50g, 0.117 mol)
Key Reagents1-iodoethyl isopropyl carbonate, DBU[7]
SolventN,N-dimethylacetamide (DMA)[7]
Reaction Temperature-10°C to -6°C
Reaction Time20-30 minutes
Yield (Crude)77%
Purity (Final, after purification)≥ 95%[6]
Diastereomeric Ratio (R/R+S)0.5 to 0.6[6]

Process Visualization: Overall Synthesis of this compound Proxetil

G cluster_nucleus Nucleus Synthesis cluster_sidechain Side Chain Synthesis cluster_final Coupling & Esterification ACA 7-ACA AMCA 7-AMCA ACA->AMCA Methoxylation CefpoAcid This compound Acid AMCA->CefpoAcid Acylation EtAc Ethyl Acetoacetate SideChainAcid (Z)-Side Chain Acid EtAc->SideChainAcid Multi-step Synthesis MAEM MAEM (Active Ester) SideChainAcid->MAEM Activation MAEM->CefpoAcid CefpoProx This compound Proxetil CefpoAcid->CefpoProx Esterification (DBU, DMA) EsterReagent 1-iodoethyl isopropyl carbonate EsterReagent->CefpoProx

High-level overview of the this compound Proxetil synthesis.

References

Cefpodoxime's Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of cefpodoxime to its primary molecular targets, the penicillin-binding proteins (PBPs). This compound, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding and subsequent inhibition of PBPs, which are crucial enzymes in the final stages of peptidoglycan synthesis. Understanding the specific binding affinities of this compound for various PBPs in different bacterial species is critical for elucidating its spectrum of activity and its efficacy against susceptible pathogens.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of a β-lactam antibiotic like this compound to a PBP is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.

Furthermore, studies on the active metabolite of this compound proxetil, known as R-3746, have provided valuable qualitative insights into its binding affinity relative to other cephalosporins. Research indicates that R-3746 exhibits a stronger binding affinity than cefaclor for several key PBPs in various clinically relevant bacteria.[1]

Table 1: Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins

BacteriumPBP TargetIC50 (mg/L)
Escherichia coli K12PBP31

Table 2: Qualitative Comparison of Binding Affinity of this compound (active form R-3746) versus Cefaclor

BacteriumPBP Target(s)Relative Affinity of this compound (R-3746)
Staphylococcus aureusPBP2Stronger than Cefaclor
Escherichia coliPBP1a, PBP1bs, PBP2, PBP3Stronger than Cefaclor
Providencia rettgeriPBP1b, PBP1c, PBP3Stronger than Cefaclor
Pseudomonas aeruginosaPBP3Stronger than Cefaclor

Mechanism of Action: PBP Inhibition Pathway

The bactericidal action of this compound is a direct consequence of its interaction with PBPs located in the bacterial periplasmic space. The process can be summarized in the following steps:

  • Binding to PBP: this compound, specifically its active form, diffuses across the bacterial outer membrane and binds to the active site of a susceptible PBP.

  • Acylation: The strained β-lactam ring of this compound is attacked by a serine residue within the active site of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from performing its essential transpeptidase function, which is the cross-linking of peptidoglycan strands.

  • Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

  • Cell Lysis: In a hypotonic environment, the compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This effect is most pronounced in actively growing and dividing bacteria.

PBP_Inhibition_Pathway cluster_extracellular Periplasmic Space This compound This compound (Active Form) PBP Penicillin-Binding Protein (PBP) This compound->PBP Binding AcylEnzyme Acyl-Enzyme Complex (Inactive PBP) PBP->AcylEnzyme Acylation Peptidoglycan_synthesis Peptidoglycan Cross-linking AcylEnzyme->Peptidoglycan_synthesis Inhibition Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis Loss of

Mechanism of this compound-mediated PBP inhibition.

Experimental Protocols: Determining PBP Binding Affinity

The determination of IC50 values for the binding of this compound to PBPs is most commonly achieved through a competitive binding assay. This method utilizes a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin), to quantify the inhibition of PBP activity by the test antibiotic.

1. Preparation of Bacterial Membranes

  • Cell Culture: The bacterial strain of interest (e.g., E. coli, S. aureus) is grown in a suitable liquid medium to the mid-logarithmic phase of growth to ensure a high level of PBP expression.

  • Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

  • Cell Lysis: The washed cell pellet is resuspended in buffer and the cells are lysed to release their contents. Common methods include sonication or French press disruption, which are performed on ice to prevent protein degradation.

  • Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the insoluble membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.

  • Protein Quantification: The total protein concentration of the isolated membrane fraction is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure consistent amounts are used in subsequent steps.

2. Competitive Binding Assay

  • Incubation with this compound: Aliquots of the prepared bacterial membranes are incubated with varying concentrations of this compound (or its active form, R-3746) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C). This allows this compound to bind to the PBPs. A control sample with no this compound is also prepared.

  • Fluorescent Labeling: A fixed, saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, is added to each reaction mixture. This fluorescent probe will bind to any PBPs that have not been inhibited by this compound. The mixture is incubated for a further period (e.g., 10-15 minutes) to allow for this binding to occur.

  • Termination of Reaction: The binding reaction is stopped by the addition of a sample loading buffer containing SDS and by heating the samples.

3. Detection and Data Analysis

  • SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates the proteins based on their molecular weight.

  • Fluorescence Visualization: The gel is visualized using a fluorescence imager. The fluorescently labeled PBPs will appear as distinct bands. The intensity of the fluorescence in each band is inversely proportional to the concentration of this compound used in the initial incubation.

  • Quantification: The fluorescence intensity of each PBP band is quantified using densitometry software.

  • IC50 Determination: The percentage of Bocillin FL binding (relative to the control) is plotted against the logarithm of the this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_preparation 1. Membrane Preparation cluster_assay 2. Competitive Binding Assay cluster_analysis 3. Data Analysis A Bacterial Cell Culture B Cell Harvesting A->B C Cell Lysis B->C D Membrane Isolation (Ultracentrifugation) C->D E Protein Quantification D->E F Incubate Membranes with varying [this compound] E->F G Add Fluorescent Penicillin (e.g., Bocillin FL) F->G H Stop Reaction G->H I SDS-PAGE H->I J Fluorescence Imaging I->J K Quantify Band Intensity J->K L IC50 Calculation K->L

Workflow for determining PBP binding affinity.

References

Methodological & Application

Cefpodoxime Susceptibility Testing by Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Cefpodoxime susceptibility testing using the broth microdilution method. This quantitative technique is essential for determining the Minimum Inhibitory Concentration (MIC) of this compound against a given bacterial isolate, a critical parameter in both clinical diagnostics and antimicrobial drug development. The protocols and interpretive criteria outlined below are based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Determining the susceptibility of bacterial isolates to this compound is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely used technique for generating a quantitative MIC result, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

This document provides a detailed protocol for performing this compound broth microdilution susceptibility testing, along with the current interpretive criteria and quality control parameters necessary for accurate and reproducible results.

Data Presentation: Interpretive Criteria and Quality Control Ranges

Accurate interpretation of MIC values is paramount. The following tables summarize the latest clinical breakpoints for this compound from CLSI and EUCAST, as well as the acceptable quality control ranges for recommended reference strains.

CLSI MIC Interpretive Criteria for this compound

The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for various organisms. The following table outlines the breakpoints for Enterobacterales and Staphylococcus aureus.

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤ 12≥ 4
Staphylococcus aureus≤ 12≥ 4
Source: CLSI M100, 34th Edition.[1]
EUCAST MIC Interpretive Criteria for this compound

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides clinical breakpoints. The table below shows the breakpoints for Enterobacterales and Staphylococcus aureus.

OrganismSusceptible (S)Resistant (R)
Enterobacterales≤ 1> 1
Staphylococcus aureus≤ 1> 1
Source: EUCAST Breakpoint Tables v. 14.0.[2]

Note: EUCAST does not typically use an "Intermediate" category in the same way as CLSI for many antibiotics, instead focusing on a susceptible/resistant categorization based on clinical exposure and dosing.

Quality Control (QC) MIC Ranges for this compound

Regular testing of quality control strains is mandatory to ensure the accuracy and precision of the testing method. The MIC values for these strains must fall within the acceptable ranges specified by the respective standards.

Quality Control StrainCLSI Acceptable MIC Range (µg/mL)EUCAST Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.25 - 10.12 - 0.5
Staphylococcus aureus ATCC® 29213™1 - 41 - 4
Haemophilus influenzae ATCC® 49247™0.12 - 0.50.06 - 0.25
Neisseria gonorrhoeae ATCC® 49226™0.06 - 0.25Not specified
Source: CLSI M100, 34th Edition and EUCAST Quality Control Tables v. 14.0.[1][3]

Experimental Protocols

The following protocol is a detailed methodology for performing this compound susceptibility testing by broth microdilution, based on the CLSI M07 guidelines.

Materials
  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Haemophilus Test Medium (HTM) Broth for Haemophilus influenzae

  • GC agar base with defined supplements for Neisseria gonorrhoeae

  • Sterile 96-well microdilution plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Single-channel pipettes and sterile tips

  • Bacterial cultures of test and QC strains (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2 °C)

  • Plate reader or manual reading mirror

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound analytical standard.

  • Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

  • Aseptically prepare the stock solution and ensure it is completely dissolved.

  • The stock solution can be stored in small aliquots at -70°C or colder for up to six months. Avoid repeated freeze-thaw cycles.

Preparation of this compound Dilution Series
  • Prepare an intermediate stock solution from the main stock solution.

  • Perform serial twofold dilutions of this compound in the appropriate broth medium (e.g., CAMHB) directly in the 96-well microdilution plate or in separate tubes.

  • A typical dilution series for this compound might range from 0.06 to 64 µg/mL.

  • Dispense 50 µL or 100 µL of each concentration into the appropriate wells of the microdilution plate.

  • Include a growth control well containing only broth and a sterility control well with uninoculated broth.

Inoculum Preparation
  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well of the microdilution plate (except the sterility control well) with the standardized bacterial suspension. The final volume in each well will be 100 µL or 200 µL, depending on the initial volume of the drug dilution.

  • Seal the plates or use lids to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours for non-fastidious organisms. Fastidious organisms may require different incubation conditions (e.g., increased CO₂ for H. influenzae and N. gonorrhoeae).

Reading and Interpreting Results
  • After incubation, examine the microdilution plates for bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Read the MIC using a manual reading mirror or an automated plate reader.

  • Compare the obtained MIC value to the interpretive criteria in the tables above to classify the isolate as susceptible, intermediate, or resistant.

  • Ensure that the MICs for the concurrently tested QC strains are within their acceptable ranges. If not, the test results for the clinical isolates are invalid and the test must be repeated.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound broth microdilution susceptibility testing workflow.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions in Microplate stock->dilutions inoculate Inoculate Microplate with Bacterial Suspension dilutions->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum to Final Test Concentration inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate at 35 ± 2 °C for 16-20h inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret qc_check Validate with QC Strain Results interpret->qc_check

Broth microdilution workflow for this compound susceptibility testing.
Logical Relationship for MIC Interpretation

This diagram outlines the decision-making process for interpreting the MIC result and determining the susceptibility category of the tested isolate.

MIC_Interpretation start Obtain MIC Value breakpoint Compare to Breakpoint Values start->breakpoint susceptible Susceptible breakpoint->susceptible ≤ S breakpoint intermediate Intermediate (CLSI) breakpoint->intermediate > S and ≤ I breakpoint resistant Resistant breakpoint->resistant > R breakpoint

Decision pathway for MIC interpretation based on clinical breakpoints.

References

Application Note: Quantification of Cefpodoxime in Biological Fluids by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefpodoxime is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is a prodrug, this compound Proxetil, which is absorbed in the gastrointestinal tract and hydrolyzed by esterases to its active metabolite, this compound. Monitoring the concentration of this compound in biological fluids such as plasma, serum, urine, and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in biological fluids.

Principle

The method involves the separation of this compound from endogenous components in the biological matrix using a C18 stationary phase and a suitable mobile phase. Prior to chromatographic analysis, the sample undergoes a preparation step, typically protein precipitation or solid-phase extraction, to remove interfering substances. An internal standard (IS) is often used to improve the accuracy and precision of the method. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

1. Materials and Reagents

  • This compound Proxetil reference standard

  • Internal Standard (e.g., Aspirin, Cefaclor)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Ortho-phosphoric acid or Ammonium acetate (for pH adjustment)

  • Potassium dihydrogen phosphate

  • Drug-free human plasma, urine, or other relevant biological fluid

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been reported and validated:

ParameterCondition 1Condition 2Condition 3
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)[1]Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[2][3]Phenomenex Gemini ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (20:50:30, v/v/v), pH 5.0 with Ortho-phosphoric acid[1]Acetonitrile:50 mM Potassium dihydrogen phosphate buffer (pH 3.0, 70:30, v/v)[2][3]Acetonitrile:Methanol:Water (55:25:20, v/v/v)
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min1.0 mL/min
Detection Wavelength 247 nm[1]228 nm[2][3]229 nm
Injection Volume 20 µL20 µL20 µL
Column Temperature AmbientAmbientAmbient
Internal Standard Not specifiedAspirin[2][3]Not specified

3. Preparation of Standard Solutions

  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound Proxetil reference standard and dissolve it in 10 mL of methanol or mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): If using an internal standard like aspirin, prepare a stock solution by dissolving 10 mg in 10 mL of methanol.

4. Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

For Plasma/Serum (Protein Precipitation):

  • Pipette 500 µL of plasma or serum into a microcentrifuge tube.

  • Add a known amount of the internal standard.

  • Add 1.5 mL of cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

For Urine:

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with the mobile phase.

  • Add the internal standard.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: The accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115%, and the precision (RSD%) should be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction recovery of this compound from the biological matrix should be determined by comparing the peak area of an extracted sample with that of an unextracted standard of the same concentration.

  • Stability: The stability of this compound in the biological matrix should be evaluated under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -20°C).

Quantitative Data Summary

The following table summarizes the quantitative data from various validated HPLC methods for this compound quantification.

ParameterMethod 1 (Plasma)[1][4]Method 2 (Plasma)[5]Method 3 (Tablets)[6]Method 4 (Tablets)[2][3]
Linearity Range (µg/mL) 0.195 - 500.5 - 500.5 - 2070 - 350
Correlation Coefficient (r²) 0.9990.99050.99960.998
Retention Time (min) 10.967Not Specified3.356.44
LOD (µg/mL) 0.0970.0690.07265
LOQ (µg/mL) 0.1950.1360.220Not Specified
Accuracy (%) 86.86 - 100.16Within ±15%Not SpecifiedNot Specified
Precision (RSD%) < 15%< 15%Intra-day: 0.12-0.48, Inter-day: 0.70-1.45Not Specified
Recovery (%) > 89%Not SpecifiedNot SpecifiedNot Specified

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Fluid Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship This compound This compound Proxetil (Prodrug) Hydrolysis In-vivo Hydrolysis This compound->Hydrolysis Active_Metabolite This compound (Active Metabolite) Hydrolysis->Active_Metabolite Quantification HPLC Quantification in Biological Fluids Active_Metabolite->Quantification

Caption: Logical relationship of this compound activation and analysis.

References

Application Notes and Protocols for Preparing Cefpodoxime Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of Cefpodoxime stock solutions intended for in vitro biological assays. This compound is a third-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.

PropertyValueReferences
Molecular Formula C15H17N5O6S2[1][3]
Molar Mass 427.46 g/mol [1][3]
Appearance White to off-white solid powder[1][2]
Melting Point 200-202°C[2][3]
Solubility
Dimethyl sulfoxide (DMSO)Soluble (approx. 10 mg/mL)
EthanolSoluble (approx. 10 mg/mL)
MethanolSoluble (approx. 10 mg/mL)
AcetonitrileSoluble (approx. 5 mg/mL)
Storage (as solid) Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1][2][4]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). This solvent is suitable for most in vitro applications.

Materials:

  • This compound powder (purity ≥95%)[4]

  • Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe (optional, for sterilization)

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO to achieve the final concentration of 10 mg/mL.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

  • Sterilization (Optional): If required for the specific assay (e.g., cell culture-based assays), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note on Stability: While this compound solid is stable for years at -20°C, the stability of stock solutions in DMSO is not as extensively documented in the readily available literature. It is recommended to prepare fresh stock solutions or use them within a few months of preparation. For long-term studies, it is advisable to perform a stability study under your specific storage conditions.

Preparation of Working Solutions

For most in vitro assays, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.

Example Dilution for a 100 µg/mL Working Solution:

  • Thaw a single aliquot of the 10 mg/mL this compound stock solution.

  • Perform a serial dilution. For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of sterile culture medium or buffer to obtain a 100 µg/mL working solution.

  • Mix thoroughly by gentle pipetting or vortexing before adding to the experimental setup.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for preparing stock and working solutions.

G Mechanism of Action of this compound cluster_0 Inside Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidases) This compound->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall_synthesis Bacterial Cell Wall Synthesis Peptidoglycan_synthesis->Cell_wall_synthesis Is a key step in Cell_lysis Cell Lysis and Death Cell_wall_synthesis->Cell_lysis Inhibition leads to Bacterial_cell Bacterial Cell

Caption: Mechanism of this compound Action

G Workflow for this compound Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., 10 mg/mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex stock_solution This compound Stock Solution vortex->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute to Working Concentration in Assay Buffer/Medium store->dilute Thaw one aliquot working_solution Working Solution dilute->working_solution assay Use in In Vitro Assay working_solution->assay

Caption: this compound Solution Preparation Workflow

References

Cefpodoxime in Animal Models of Respiratory Tract Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime is a third-generation oral cephalosporin with a broad spectrum of activity against common respiratory tract pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][2][3][4] Its prodrug form, this compound proxetil, is well-absorbed orally and is hydrolyzed to the active metabolite, this compound.[4] While extensively studied in clinical trials for the treatment of respiratory tract infections in humans, there is a notable lack of published literature detailing the use of this compound in established animal models of these infections.

These application notes provide a summary of the available preclinical data, including in vitro efficacy and animal pharmacokinetics. Furthermore, this document outlines detailed, hypothetical protocols for the use of this compound in murine models of respiratory tract infection based on its known pharmacological properties and established experimental methodologies. These protocols are intended to serve as a starting point for researchers looking to investigate the in vivo efficacy of this compound in a preclinical setting.

In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against key bacterial pathogens implicated in respiratory tract infections. The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC⁹⁰) for this compound against these pathogens.

PathogenMIC⁹⁰ (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)≤0.06 - 0.25[1]
Streptococcus pneumoniae (penicillin-resistant)4[1]
Haemophilus influenzae (β-lactamase negative)0.12[1]
Haemophilus influenzae (β-lactamase positive)0.25[1]
Moraxella catarrhalis0.5 - 1.0[1]
Klebsiella pneumoniae1.0

Animal Pharmacokinetics of this compound

Limited pharmacokinetic data for this compound is available in animal models. A study in rats provides some insight into its distribution into lung tissue.

Animal ModelDoseRouteCmax (plasma)Tmax (plasma)Lung Tissue ConcentrationReference
Rat20 mg/kgOralNot Reported4 hoursNot Quantified, but elimination half-life was highest in the lung compared to other tissues.

Hypothetical Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound proxetil in murine models of respiratory tract infection. These are based on standard methodologies and should be optimized for specific laboratory conditions and bacterial strains.

Murine Model of Streptococcus pneumoniae Pneumonia

Objective: To evaluate the efficacy of this compound proxetil in reducing bacterial load and improving survival in a murine model of pneumococcal pneumonia.

Materials:

  • Animals: 6-8 week old female BALB/c mice.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 49619).

  • Drug: this compound proxetil oral suspension.

  • Vehicle: Appropriate vehicle for this compound proxetil suspension (e.g., 0.5% carboxymethylcellulose).

  • Anesthetic: Isoflurane or ketamine/xylazine cocktail.

Experimental Workflow Diagram:

G cluster_acclimatization Acclimatization (7 days) cluster_infection Infection (Day 0) cluster_treatment Treatment (Day 1-5) cluster_monitoring Monitoring & Endpoints acclimatize House mice in standard conditions anesthetize Anesthetize mice acclimatize->anesthetize infect Intranasal inoculation with S. pneumoniae (e.g., 1x10^7 CFU in 50 µL) anesthetize->infect treat_cpd Oral gavage with this compound Proxetil (e.g., 20-40 mg/kg BID) infect->treat_cpd treat_vehicle Oral gavage with Vehicle infect->treat_vehicle monitor Daily monitoring of weight and clinical signs treat_cpd->monitor treat_vehicle->monitor endpoint_survival Survival assessment (daily) monitor->endpoint_survival endpoint_bacterial Euthanasia and lung harvest for bacterial load determination (e.g., Day 3 and 6) monitor->endpoint_bacterial

Caption: Workflow for S. pneumoniae pneumonia model.

Protocol:

  • Acclimatization: Acclimatize mice for 7 days prior to the experiment.

  • Infection:

    • Anesthetize mice using isoflurane or an appropriate injectable anesthetic.

    • Inoculate mice intranasally with a sublethal dose of S. pneumoniae (e.g., 1 x 10⁷ CFU) in 50 µL of sterile saline.

  • Treatment:

    • Randomly assign mice to treatment and control groups.

    • Beginning 24 hours post-infection, administer this compound proxetil (e.g., 20-40 mg/kg) or vehicle control orally twice daily for 5 days.

  • Monitoring and Endpoints:

    • Monitor mice daily for weight loss, clinical signs of illness, and survival for up to 10 days post-infection.

    • On specified days (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest the lungs, homogenize, and perform serial dilutions for bacterial enumeration (CFU/g of lung tissue).

Murine Model of Klebsiella pneumoniae Pneumonia

Objective: To assess the efficacy of this compound proxetil in a murine model of Klebsiella pneumoniae lung infection.

Materials:

  • Animals: 6-8 week old female C57BL/6 mice.

  • Bacterial Strain: Klebsiella pneumoniae (e.g., ATCC 43816).

  • Drug: this compound proxetil oral suspension.

  • Vehicle: Appropriate vehicle for this compound proxetil suspension.

  • Anesthetic: Isoflurane or ketamine/xylazine cocktail.

Experimental Workflow Diagram:

G cluster_setup Pre-Experiment cluster_procedure Experimental Procedure cluster_outcomes Outcome Assessment acclimatize Acclimatize mice (7 days) infect Intratracheal or intranasal inoculation with K. pneumoniae (e.g., 1x10^4 CFU) acclimatize->infect treatment Initiate this compound Proxetil treatment (e.g., 2 hours post-infection, BID) infect->treatment control Vehicle control group infect->control survival Monitor survival over 7 days treatment->survival bacterial_load Determine bacterial load in lungs and spleen at 24 and 48 hours treatment->bacterial_load control->survival control->bacterial_load histology Histopathological analysis of lung tissue bacterial_load->histology

Caption: Workflow for K. pneumoniae pneumonia model.

Protocol:

  • Acclimatization: House mice in standard conditions for one week before the experiment.

  • Infection:

    • Anesthetize mice.

    • Induce pneumonia via intratracheal or intranasal instillation of K. pneumoniae (e.g., 1 x 10⁴ CFU).

  • Treatment:

    • Divide mice into treatment and control groups.

    • Administer the first dose of this compound proxetil (e.g., 20-40 mg/kg) or vehicle orally 2 hours post-infection, followed by twice-daily dosing for 3-5 days.

  • Endpoints:

    • Survival: Monitor survival for 7-14 days.

    • Bacterial Burden: At 24 and 48 hours post-infection, euthanize a subset of animals, and determine the bacterial load (CFU) in the lungs and spleen.

    • Histopathology: Collect lung tissue for histopathological examination to assess inflammation and tissue damage.

Data Presentation

While in vivo efficacy data for this compound in respiratory infection models is not available, the following table presents a template for how such data could be structured for clear comparison.

Table 3: Hypothetical Efficacy of this compound Proxetil in a Murine Pneumonia Model

Treatment GroupDose (mg/kg)ScheduleMean Lung Bacterial Load (log10 CFU/g) at 48h% Survival at Day 7
Vehicle Control-BID7.5 ± 0.820
This compound Proxetil20BID4.2 ± 1.180
This compound Proxetil40BID3.1 ± 0.9100
Comparator AntibioticXBID4.5 ± 1.370
*p < 0.05 compared to vehicle control

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This occurs through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.

G cluster_drug Drug Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inactivation leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains

Caption: Mechanism of action of this compound.

Conclusion

This compound exhibits excellent in vitro activity against the primary bacterial pathogens responsible for community-acquired respiratory tract infections. The limited available pharmacokinetic data in rats suggests good distribution to lung tissue. While there is a clear lack of published in vivo efficacy studies in animal models of respiratory infection, the provided hypothetical protocols, based on established methodologies, offer a framework for conducting such research. Further investigation is warranted to establish the in vivo efficacy and optimal dosing regimens of this compound in preclinical models of respiratory tract infection, which would provide a crucial link between its in vitro activity and its proven clinical utility.

References

Application Notes and Protocols for Agar Disk Diffusion Assay: Cefpodoxime Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to the cephalosporin antibiotic Cefpodoxime using the agar disk diffusion method, commonly known as the Kirby-Bauer test. The protocols are based on the standardized methods published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The agar disk diffusion test is a qualitative method used to measure the in vitro activity of an antimicrobial agent against a specific bacterial isolate. A paper disk impregnated with a standardized concentration of the antimicrobial, in this case, this compound, is placed on the surface of an agar plate that has been inoculated with a pure culture of the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.

Materials and Methods

Materials
  • This compound antimicrobial susceptibility test disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Sterile 0.85% saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Pure, 18-24 hour culture of the test organism

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Haemophilus influenzae ATCC® 49766™)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters in millimeters (mm)

  • Forceps

Experimental Protocol

1. Preparation of Mueller-Hinton Agar Plates

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the agar to cool to 45-50°C in a water bath.

  • Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.

  • Allow the agar to solidify completely at room temperature.

  • If not used immediately, store the plates in a refrigerator at 2-8°C. Plates should be brought to room temperature before use.

2. Inoculum Preparation

  • Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.

  • Vortex the suspension to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

3. Inoculation of the Agar Plate

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.

  • Finally, run the swab around the rim of the agar to pick up any excess inoculum.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of this compound Disks

  • Using sterile forceps, aseptically place a this compound (10 µg) disk onto the inoculated surface of the agar plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • The disks should be placed at least 24 mm apart from each other and from the edge of the plate.

5. Incubation

  • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.

  • Incubate for 16-20 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required as per CLSI or EUCAST guidelines.

6. Measurement and Interpretation of Results

  • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the underside against a dark, non-reflective background.

  • Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in the tables below, categorizing the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation

This compound (10 µg) Zone Diameter Interpretive Criteria

The following tables provide the zone diameter breakpoints for this compound according to the latest CLSI and EUCAST guidelines.

Table 1: CLSI Zone Diameter Interpretive Criteria for this compound (10 µg)

Organism GroupDisk ContentZone Diameter (mm)
S
Enterobacterales10 µg≥21
Haemophilus influenzae and Haemophilus parainfluenzae10 µg≥21

Source: CLSI M100, 34th Edition (2024). For Enterobacterales, these breakpoints are for urinary tract isolates only.

Table 2: EUCAST Zone Diameter Interpretive Criteria for this compound (10 µg)

Organism GroupDisk ContentZone Diameter (mm)
S
Enterobacterales10 µg≥21
Staphylococcus aureus10 µg≥21
Haemophilus influenzae10 µg≥21
Moraxella catarrhalis10 µg≥25

Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, Version 14.0 (2024). Note: EUCAST often uses a two-category system (S/R) for disk diffusion.

Quality Control

Regular quality control testing is essential to ensure the accuracy and precision of the assay. This should be performed with each new batch of media or disks and on a routine basis.

Table 3: Quality Control Zone Diameter Ranges for this compound (10 µg)

Quality Control StrainATCC® NumberCLSI M100 (2024) Zone Diameter Range (mm)EUCAST QC Tables (2023) Zone Diameter Range (mm)
Escherichia coli2592223-2823-28
Staphylococcus aureus2592323-29-
Haemophilus influenzae4976625-3125-31

Experimental Workflow and Diagrams

The following diagram illustrates the workflow for the this compound agar disk diffusion assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_media Prepare Mueller-Hinton Agar inoculate Inoculate MHA Plate prep_media->inoculate Use sterile plate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate Within 15 mins apply_disk Apply this compound (10 µg) Disk inoculate->apply_disk After 3-5 min drying incubate Incubate at 35°C for 16-20h apply_disk->incubate Within 15 mins measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret using CLSI/EUCAST Criteria measure->interpret

Caption: Workflow for this compound Agar Disk Diffusion Assay.

Application Notes and Protocols for Cefpodoxime in Murine Models of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant burden on global health, and uropathogenic Escherichia coli (UPEC) is the primary causative agent.[1] Murine models of UTI are invaluable tools for studying the pathogenesis of the disease and for the preclinical evaluation of new antimicrobial agents.[2][3] Cefpodoxime is a third-generation oral cephalosporin with a broad spectrum of activity against common uropathogens, including E. coli, Klebsiella pneumoniae, and Proteus mirabilis.[4][5][6][7] These application notes provide a detailed framework for evaluating the efficacy of this compound in a murine model of ascending UTI.

While clinical data on this compound's efficacy in human UTIs are available, there is a notable lack of specific studies evaluating this antibiotic in a murine UTI model. Therefore, the following protocols and data are synthesized from established murine UTI models and the known antimicrobial and pharmacokinetic properties of this compound. These notes are intended to serve as a comprehensive guide for researchers designing preclinical studies to investigate this compound's potential for treating UTIs.

Data Presentation

This compound In Vitro Susceptibility Data

The in vitro activity of this compound against key uropathogens is a critical determinant of its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against clinical isolates of E. coli, K. pneumoniae, and P. mirabilis.

UropathogenThis compound MIC Range (µg/mL)This compound MIC90 (µg/mL)
Escherichia coli≤0.03 – >641.0
Klebsiella pneumoniae≤0.10 – >641.0
Proteus mirabilis≤0.10 – ≥8N/A

Note: MIC values can vary depending on the specific bacterial strains and testing methodologies used. The data presented here are compiled from various sources for illustrative purposes.[4][8][9]

Pharmacokinetic Parameters of this compound in Mice

Understanding the pharmacokinetic profile of a drug in the target species is essential for designing an effective dosing regimen. The following table presents available pharmacokinetic data for this compound in mice. It is important to note that this data may be limited, and a pilot pharmacokinetic study is recommended before initiating large-scale efficacy trials.

ParameterValueReference
Protein Binding66%[10]
Unbound Fraction34%[10]

Note: This data is from a study where this compound was co-administered with a β-lactamase inhibitor.[10] Further studies are needed to fully characterize the pharmacokinetics of this compound alone in a murine UTI model.

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of an ascending, non-obstructed UTI in female mice, a model that closely mimics human infection.[2]

Materials:

  • Female mice (e.g., C3H/HeJ, C57BL/6), 6-8 weeks old

  • Uropathogenic E. coli (UPEC) strain (e.g., CFT073)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Sterile, soft polyethylene catheter (e.g., PE10)

  • This compound proxetil oral suspension

  • Vehicle control (e.g., sterile water or appropriate vehicle for this compound suspension)

  • Sterile dissecting tools

  • Stomacher or tissue homogenizer

  • LB agar plates

  • Incubator at 37°C

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of UPEC into 10 mL of LB broth.

    • Incubate overnight at 37°C without shaking to promote the expression of type 1 pili, which are important for bladder colonization.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 108 colony-forming units (CFU) in 50 µL.

  • Transurethral Inoculation:

    • Anesthetize mice using a preferred and approved method.

    • Carefully insert a sterile, soft catheter into the bladder via the urethra.

    • Instill 50 µL of the bacterial suspension (1-2 x 108 CFU) directly into the bladder.

    • Slowly withdraw the catheter.

  • Post-Infection Monitoring:

    • Allow the mice to recover from anesthesia on a warming pad.

    • Monitor the animals daily for signs of distress, such as weight loss, ruffled fur, or hunched posture.

This compound Treatment Protocol

Procedure:

  • Treatment Initiation:

    • At 24 hours post-infection, begin treatment with this compound.

    • Administer this compound proxetil oral suspension via oral gavage. A recommended starting dose, based on human pediatric dosing, is 10 mg/kg, administered twice daily.[7] However, the optimal dose should be determined in a pilot pharmacokinetic and dose-ranging study in mice.

    • A control group should receive the vehicle alone.

  • Treatment Duration:

    • Continue treatment for a clinically relevant duration, typically 3 to 7 days for uncomplicated cystitis models.[1][11]

Assessment of Bacterial Load

Procedure:

  • Tissue Harvesting:

    • At the end of the treatment period (e.g., day 4 or day 8 post-infection), humanely euthanize the mice.

    • Aseptically collect urine, bladder, and both kidneys.

  • Sample Processing:

    • Weigh the bladder and kidneys.

    • Homogenize the tissues separately in 1 mL of sterile PBS using a stomacher or tissue homogenizer.

  • Bacterial Enumeration:

    • Prepare serial dilutions of the urine and tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto LB agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the number of CFU per mL of urine or per gram of tissue.[12][13][14][15][16]

Visualization of Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Efficacy in a Murine UTI Model cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_post_treatment Post-Treatment Analysis UPEC Culture UPEC Culture Inoculum Preparation Inoculum Preparation UPEC Culture->Inoculum Preparation Anesthesia Anesthesia Inoculum Preparation->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Bacterial Inoculation Bacterial Inoculation Catheterization->Bacterial Inoculation Treatment Initiation (24h post-infection) Treatment Initiation (24h post-infection) Bacterial Inoculation->Treatment Initiation (24h post-infection) Oral Gavage (this compound or Vehicle) Oral Gavage (this compound or Vehicle) Treatment Initiation (24h post-infection)->Oral Gavage (this compound or Vehicle) Daily Treatment (3-7 days) Daily Treatment (3-7 days) Oral Gavage (this compound or Vehicle)->Daily Treatment (3-7 days) Euthanasia Euthanasia Daily Treatment (3-7 days)->Euthanasia Tissue Harvesting (Bladder, Kidneys, Urine) Tissue Harvesting (Bladder, Kidneys, Urine) Euthanasia->Tissue Harvesting (Bladder, Kidneys, Urine) Homogenization & Serial Dilution Homogenization & Serial Dilution Tissue Harvesting (Bladder, Kidneys, Urine)->Homogenization & Serial Dilution Plating & Incubation Plating & Incubation Homogenization & Serial Dilution->Plating & Incubation CFU Enumeration CFU Enumeration Plating & Incubation->CFU Enumeration

Caption: Murine UTI model experimental workflow.

Logical Relationship of Key Experimental Stages

Logical_Relationship Logical Flow of a this compound Murine UTI Study Establishment of Infection Establishment of Infection Therapeutic Intervention Therapeutic Intervention Establishment of Infection->Therapeutic Intervention Initiates Outcome Assessment Outcome Assessment Therapeutic Intervention->Outcome Assessment Leads to Data Analysis & Interpretation Data Analysis & Interpretation Outcome Assessment->Data Analysis & Interpretation Provides data for

References

Application of Cefpodoxime in Veterinary Medicine for Canine Skin Infections: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canine pyoderma, a common bacterial skin infection, presents a significant therapeutic challenge in veterinary medicine. Staphylococcus pseudintermedius is the most prevalent causative agent.[1][2] Cefpodoxime proxetil, a third-generation oral cephalosporin, offers a valuable therapeutic option due to its efficacy, safety profile, and convenient once-daily dosing.[3][4] This document provides detailed application notes and protocols for the use of this compound in treating canine skin infections, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a broad-spectrum cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] As a beta-lactam antibiotic, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential for the terminal steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBP activity leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death. This compound proxetil is a prodrug that is de-esterified in the gastrointestinal tract to its active metabolite, this compound.[5]

Data Presentation

Table 1: In Vitro Susceptibility of Staphylococcus pseudintermedius to this compound and Other Cephalosporins
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.50.5
Cephalexin22
Cefazolin0.120.12
Cefovecin0.120.12
Ceftiofur0.250.25

Source: Data compiled from in vitro studies on methicillin-susceptible Staphylococcus pseudintermedius isolates from dogs.[6]

Table 2: Pharmacokinetic Parameters of this compound in Dogs Following Oral Administration of this compound Proxetil
Parameter5 mg/kg Dose10 mg/kg Dose
Cmax (µg/mL)17.8 (± 0.402)-
Tmax (hr)~3-
AUC (µg·hr/mL)--
T½ (hr)~5.5 - 6-
Interstitial Fluid Concentration (at ~3hr)>1 µg/mL-

Source: Compiled from pharmacokinetic studies in dogs.[3][7]

Table 3: Clinical Efficacy of this compound Proxetil in the Treatment of Canine Bacterial Pyoderma
StudyTreatment GroupDosageDurationClinical Success Rate
Comparative StudyThis compound Proxetil5 mg/kg once daily28 or 42 days96.8%
Cephalexin26.4 mg/kg twice daily28 or 42 days93.9%
Field StudyThis compound Proxetil5 mg/kg once daily5-7 days88.7%
Active ControlTwice daily5-7 days88.4%

Source: Data from comparative and field clinical trials.[4][7]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing of Staphylococcus pseudintermedius

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for veterinary microbiology.

1. Isolate Preparation: a. Obtain a pure culture of Staphylococcus pseudintermedius from a clinical sample of canine pyoderma. b. Subculture the isolate on a non-selective medium (e.g., Trypticase Soy Agar with 5% sheep blood) and incubate at 35°C ± 2°C for 18-24 hours.

2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the same morphological type. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Trypticase Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

3. Broth Microdilution Method: a. Use commercially available or in-house prepared microdilution panels containing serial twofold dilutions of this compound and other relevant antimicrobials. b. Inoculate each well with the standardized bacterial suspension. c. Incubate the panels at 35°C ± 2°C for 16-20 hours in ambient air. d. Read the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

4. Interpretation of Results: a. Interpret the MIC values based on the veterinary-specific breakpoints for this compound against Staphylococcus pseudintermedius as established by the CLSI.

Protocol 2: Clinical Trial for Efficacy of this compound in Canine Pyoderma

1. Study Design: a. A randomized, controlled, multi-center clinical trial.

2. Animal Selection: a. Inclusion Criteria: i. Dogs of any breed, age, or sex with a clinical diagnosis of superficial or deep bacterial pyoderma.[8] ii. Cytological confirmation of coccoid bacteria and inflammatory cells from skin lesions.[9] iii. Owner consent to participate in the study. b. Exclusion Criteria: i. Dogs that have received systemic or topical antimicrobial therapy within the last 7 days.[8] ii. Pregnant or lactating bitches. iii. Dogs with known hypersensitivity to beta-lactam antibiotics. iv. Dogs with concurrent fungal or parasitic skin infections that are not being appropriately managed.

3. Treatment Groups: a. Group 1 (Treatment): this compound proxetil administered orally at a dose of 5-10 mg/kg once daily. b. Group 2 (Control): A licensed, effective antimicrobial for canine pyoderma (e.g., cephalexin) administered according to its approved dosage regimen.

4. Clinical Assessment: a. Conduct a thorough dermatological examination at Day 0 (enrollment) and at subsequent follow-up visits (e.g., Day 14 and Day 28). b. Use a validated scoring system to assess the severity of clinical signs (e.g., erythema, papules, pustules, crusts, alopecia, pruritus).[10][11] A total clinical score will be calculated for each dog at each visit.

5. Microbiological Examination: a. Collect skin samples (swabs from pustules or crusts) for bacterial culture and susceptibility testing at Day 0.[1] b. Isolate and identify the causative organism(s). c. Perform antimicrobial susceptibility testing according to CLSI guidelines (Protocol 1).

6. Efficacy Evaluation: a. The primary efficacy endpoint will be the percentage reduction in the total clinical score from Day 0 to the end of the study. b. Clinical success will be defined as a ≥ 50% reduction in the total clinical score. c. Microbiological cure will be defined as the absence of the original pathogen from follow-up cultures.

7. Safety Assessment: a. Monitor all dogs for the occurrence of adverse events throughout the study. b. Common adverse effects of this compound in dogs include gastrointestinal upset (vomiting, diarrhea, and loss of appetite).[12]

Visualizations

Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan Synthesis) PBPs Penicillin-Binding Proteins (PBPs) CellWall->PBPs Essential for cross-linking CellLysis Cell Lysis and Death PBPs->CellLysis Inhibition leads to defective cell wall This compound This compound (Active Metabolite) This compound->PBPs Binds to and Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Clinical_Trial Screening Screening of Dogs with Pyoderma Enrollment Enrollment (Day 0) - Clinical Scoring - Microbiological Sampling Screening->Enrollment Randomization Randomization Enrollment->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Control Group Randomization->GroupB FollowUp1 Follow-up (Day 14) - Clinical Scoring GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up (Day 28) - Clinical Scoring - Microbiological Sampling FollowUp1->FollowUp2 DataAnalysis Data Analysis - Efficacy - Safety FollowUp2->DataAnalysis

References

Application Notes and Protocols: Time-Kill Kinetics Assay of Cefpodoxime against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of Cefpodoxime against Streptococcus pneumoniae. This information is intended to guide researchers in assessing the pharmacodynamic properties of this third-generation cephalosporin antibiotic.

Introduction

This compound is a broad-spectrum, third-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those caused by Streptococcus pneumoniae, a major pathogen in community-acquired pneumonia, otitis media, and meningitis.[1][2] The bactericidal activity of this compound is achieved through the inhibition of bacterial cell wall synthesis.[3] Time-kill kinetics assays are crucial in vitro studies that provide valuable information on the rate and extent of bacterial killing by an antimicrobial agent over time, offering deeper insights than minimum inhibitory concentration (MIC) data alone.[4][5] This assay is essential for understanding the pharmacodynamics of this compound and for informing dosing regimens.[1][4]

Mechanism of Action

This compound proxetil, a prodrug, is hydrolyzed by non-specific esterases in the intestinal lumen to its active metabolite, this compound.[6] this compound then exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[3]

Mechanism of Action of this compound This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Disrupted Peptidoglycan->CellWall Leads to Lysis Cell Lysis and Bacterial Death CellWall->Lysis

Caption: this compound's mechanism of action against bacteria.

Data Presentation

The following tables summarize the in vitro activity of this compound against Streptococcus pneumoniae, including representative Minimum Inhibitory Concentration (MIC) data and results from time-kill kinetic studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae

S. pneumoniae StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin-Susceptible0.03 - 0.060.06
Penicillin-Intermediate0.25 - 0.51.0
Penicillin-Resistant1.0 - 2.04.0

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[7][8]

Table 2: Time-Kill Kinetics of this compound against Streptococcus pneumoniae

Dosing Regimen SimulationIncubation Time (hours)Mean Log₁₀ Reduction in CFU/mL
100 mg Twice Daily (BID)245.5
400 mg Once Daily (QD)244.0

This data demonstrates the bactericidal activity of this compound, defined as a ≥3-log₁₀ reduction in the initial inoculum, against S. pneumoniae after 24 hours of exposure.[9]

Experimental Protocols

This section provides a detailed protocol for performing a time-kill kinetics assay with this compound against Streptococcus pneumoniae, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Streptococcus pneumoniae isolate(s) (e.g., ATCC strains or clinical isolates)

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood

  • Blood agar plates

  • Sterile saline (0.85%)

  • Sterile culture tubes or flasks

  • Incubator (35-37°C with 5% CO₂)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or manual plating supplies

  • Colony counter

Experimental Workflow

Time-Kill Kinetics Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Culture Prepare Overnight Culture of S. pneumoniae Prep_Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Prep_Culture->Prep_Inoculum Inoculation Inoculate Test Tubes (Growth Control & this compound Concentrations) Prep_Inoculum->Inoculation Prep_this compound Prepare this compound Stock and Working Solutions Prep_this compound->Inoculation Incubation Incubate at 37°C with 5% CO₂ Inoculation->Incubation Sampling Sample at Predetermined Time Points (0, 2, 4, 6, 8, 12, 24h) Incubation->Sampling Plating Perform Serial Dilutions and Plate on Blood Agar Sampling->Plating Enumeration Incubate Plates and Enumerate Colonies (CFU/mL) Plating->Enumeration Data_Analysis Plot Log₁₀ CFU/mL vs. Time and Determine Log Reduction Enumeration->Data_Analysis

Caption: A generalized workflow for a time-kill kinetics assay.
Detailed Methodology

  • Preparation of Bacterial Inoculum:

    • Streak the S. pneumoniae isolate onto a blood agar plate and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.

    • Select several colonies and inoculate into CAMHB supplemented with lysed horse blood. Incubate until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.

  • Preparation of this compound Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

    • Perform serial dilutions to prepare working solutions that will yield the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) when added to the bacterial inoculum.

  • Assay Procedure:

    • Dispense the appropriate volume of the standardized bacterial inoculum into sterile tubes or flasks.

    • Add the prepared this compound working solutions to the respective tubes to achieve the target concentrations. Include a growth control tube containing no antibiotic.

    • Immediately after adding the antibiotic (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline to reduce the antibiotic concentration and obtain a countable number of colonies.

    • Plate a specific volume of the appropriate dilutions onto blood agar plates.

    • Incubate the plates for 24-48 hours at 35-37°C in a 5% CO₂ atmosphere.

  • Data Analysis:

    • Following incubation, count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • Determine the change in log₁₀ CFU/mL from the initial inoculum at each time point. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[8]

Conclusion

The time-kill kinetics assay is a valuable tool for characterizing the bactericidal activity of this compound against Streptococcus pneumoniae. The provided protocol and data serve as a comprehensive resource for researchers in the fields of microbiology and drug development. The demonstrated potent and time-dependent killing effect of this compound underscores its clinical utility in treating infections caused by this pathogen.

References

Application Notes: Cefpodoxime MIC Determination for Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefpodoxime is an orally administered, third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] It is frequently used to treat respiratory tract infections, such as acute otitis media, sinusitis, and community-acquired pneumonia, where Haemophilus influenzae is a common pathogen.[3][4][5] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][6] The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in clinical microbiology and drug development. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For H. influenzae, MIC data for this compound is vital for guiding therapeutic choices, monitoring the emergence of resistance, and for epidemiological surveillance.[5][7]

Mechanism of Action and Resistance

This compound's primary mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][3] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the cell wall.[3] By inhibiting PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1][3]

Resistance to this compound and other β-lactam antibiotics in H. influenzae can occur through two primary mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[5][8]

  • Target Site Modification: Alterations in the structure of PBPs, which reduces the binding affinity of the antibiotic.[8][9]

Understanding these mechanisms is crucial for interpreting MIC results and predicting clinical outcomes.

Protocol: this compound MIC Determination by Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound against Haemophilus influenzae, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents

  • This compound proxetil analytical standard powder

  • Dimethyl sulfoxide (DMSO) for initial stock solution

  • 96-well, sterile, U-bottom microtiter plates

  • Haemophilus Test Medium (HTM) Broth[10]

  • Sterile saline (0.85% NaCl) or Mueller-Hinton broth

  • Haemophilus influenzae clinical isolates

  • Quality Control (QC) Strains:

    • H. influenzae ATCC 49247

    • H. influenzae ATCC 49766[11]

  • 0.5 McFarland turbidity standard

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • CO₂ incubator (35°C ± 2°C, 5-7% CO₂)[12][13]

2. Preparation of Reagents

  • This compound Stock Solution (e.g., 1280 µg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in a small volume of DMSO.

    • Bring to the final volume with sterile distilled water to achieve the target concentration.

    • Sterilize by filtration through a 0.22 µm syringe filter.

    • Aliquot and store at -70°C until use.

  • Haemophilus Test Medium (HTM):

    • Prepare HTM broth according to the manufacturer's instructions.[14] This medium is specifically formulated to support the growth of fastidious organisms like H. influenzae.[12]

    • HTM is composed of a Mueller-Hinton base supplemented with yeast extract, hematin, and nicotinamide adenine dinucleotide (NAD).[10][15]

    • Ensure the final pH is 7.3 ± 0.1.[12][15]

    • Sterilize by autoclaving and cool to room temperature before use.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture of H. influenzae on a chocolate agar plate, select several morphologically similar colonies.

  • Suspend the colonies in sterile saline or Mueller-Hinton broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-4 x 10⁸ CFU/mL.[16]

  • Within 15 minutes of preparation, dilute this suspension in HTM broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

4. Broth Microdilution Procedure

  • Dispense 100 µL of sterile HTM broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the positive growth control (no antibiotic).

  • Well 12 serves as the negative control/sterility control (no bacteria).

  • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in step 3) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the antibiotic concentration.

  • Seal the plate or place it in a container to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C in a 5-7% CO₂ atmosphere for 16-20 hours.[18]

5. Reading and Interpreting Results

  • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button at the bottom of the well) as compared to the growth control (well 11).

  • The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

  • Record the MIC value in µg/mL.

  • Compare the MIC of the QC strain to the acceptable ranges to validate the assay.

Data Presentation

Table 1: this compound Quality Control (QC) Ranges for H. influenzae QC ranges should be confirmed using the latest version of the CLSI M100 document.

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
H. influenzae ATCC 49247This compound0.12 - 0.5
H. influenzae ATCC 49766This compound0.06 - 0.25

Table 2: CLSI Interpretive Criteria for this compound against H. influenzae Interpretive criteria are based on CLSI M100-S32 (2022) and EUCAST guidelines. These are subject to change and should be verified.

MIC (µg/mL)Interpretation
≤ 2Susceptible (S)
4Intermediate (I)
≥ 8Resistant (R)

Visualizations

Cefpodoxime_Mechanism cluster_outside Periplasmic Space cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Synthesis Peptidoglycan Synthesis PBP->Synthesis Inhibits Wall Stable Cell Wall PBP->Wall Catalyzes Lysis Cell Lysis (Bactericidal Effect) Synthesis->Lysis Disruption leads to

Caption: this compound's mechanism of action against bacterial cells.

MIC_Workflow start Start prep_reagents 1. Prepare Reagents (this compound Stock, HTM Broth) start->prep_reagents end_node End: Report MIC prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) prep_reagents->prep_inoculum dilution 3. Serial Dilution (this compound in 96-well plate) prep_inoculum->dilution inoculate 4. Inoculate Plate (Final density ~5x10^5 CFU/mL) dilution->inoculate incubate 5. Incubate Plate (35°C, 5% CO2, 16-20h) inoculate->incubate read_results 6. Read Results (Visual inspection for growth) incubate->read_results qc_check 7. Quality Control Check read_results->qc_check qc_check->start QC Fail: Repeat Assay interpret 8. Interpret Results (Compare to Breakpoints S/I/R) qc_check->interpret QC Pass interpret->end_node

Caption: Experimental workflow for broth microdilution MIC determination.

References

Application Notes and Protocols for the Use of Cefpodoxime as a Selection Agent in Bacterial Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1] Resistance to this compound in bacteria such as Escherichia coli is often mediated by the production of β-lactamase enzymes, including TEM-1 and AmpC, which inactivate the antibiotic.[6][7][8] While not a conventional choice in molecular biology, its stability and broad-spectrum activity present potential applications as a selective agent in bacterial genetics.

These application notes provide a comprehensive overview and detailed protocols for the prospective use of this compound in bacterial selection experiments. Given the limited established use of this compound for this specific application, the provided protocols are based on the known properties of the antibiotic and general molecular biology principles. Empirical validation and optimization of working concentrations are strongly recommended for specific bacterial strains and plasmids.

Key Applications and Considerations

The primary application of this compound in bacterial genetics would be for the selection of transformed or conjugated bacteria harboring a plasmid that confers resistance to this antibiotic. Its potential advantages over more commonly used antibiotics like ampicillin include:

  • Increased Stability: As a third-generation cephalosporin, this compound is generally more stable than penicillins like ampicillin, which can be rapidly degraded by β-lactamases secreted into the culture medium.[9][10] This increased stability may lead to a reduction in the formation of satellite colonies, which are non-resistant cells that can grow in the zone of antibiotic depletion around a resistant colony.[11][12][13]

  • Broad-Spectrum Activity: this compound's efficacy against a wide range of bacteria could be advantageous in experiments involving diverse bacterial species.

Considerations:

  • Form of this compound: For use in culture media, the water-soluble This compound sodium salt is the appropriate choice.[14][15][16][17][18] The more commonly available clinical form, this compound proxetil, is a prodrug that is poorly soluble in water and requires in vivo enzymatic hydrolysis to become active.[1][11][19]

  • Resistance Gene: Plasmids carrying common β-lactamase genes, such as bla (TEM-1), which confer resistance to ampicillin, are likely to also provide resistance to this compound, although the level of resistance may vary.[6][20]

  • Working Concentration: The optimal concentration of this compound for selection must be determined empirically for each bacterial strain and plasmid combination.

Data Presentation

Table 1: Solubility of this compound Forms
CompoundSolventSolubilityReference(s)
This compound ProxetilWaterPoorly soluble/Practically insoluble[2][6][19][21]
MethanolSoluble[6][14][19][22]
EthanolSoluble[19]
This compound Sodium SaltWaterSoluble[15][16][17]
DMSOSoluble[18]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Escherichia coli
StrainMIC (µg/mL)Reference(s)
E. coli ATCC 259220.25 - 1[9]
E. coli (clinical isolates)2 - 4 (decreased susceptibility)[6][15][23]
E. coli (susceptible)≤ 1 (MIC90)

Note: MIC values are determined under specific conditions for antimicrobial susceptibility testing and may not directly translate to the optimal concentration for selection on agar plates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound sodium salt.

Materials:

  • This compound Sodium Salt (Molecular Biology Grade)[15][17][18]

  • Sterile, nuclease-free water

  • Sterile, light-protected microcentrifuge tubes or vials

  • Sterile filter (0.22 µm pore size)

Procedure:

  • Calculate the required amount of this compound sodium salt to prepare a 10 mg/mL stock solution.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound sodium salt in the appropriate volume of sterile, nuclease-free water.

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the stock solution at -20°C for long-term storage. This compound is light-sensitive, so protection from light is crucial.[18]

G cluster_materials Materials cluster_procedure Procedure Cefpodoxime_Sodium This compound Sodium Salt Weigh 1. Weigh this compound Sodium Salt Cefpodoxime_Sodium->Weigh Sterile_Water Sterile Water Dissolve 2. Dissolve in Sterile Water Sterile_Water->Dissolve Sterile_Filter 0.22 µm Sterile Filter Filter_Sterilize 3. Filter Sterilize Sterile_Filter->Filter_Sterilize Storage_Vials Light-Protected Vials Aliquot 4. Aliquot into Vials Storage_Vials->Aliquot Weigh->Dissolve Dissolve->Filter_Sterilize Filter_Sterilize->Aliquot Store 5. Store at -20°C Aliquot->Store

Figure 1: Workflow for this compound Stock Solution Preparation.

Protocol 2: Preparation of this compound Selective Agar Plates

This protocol outlines the preparation of Luria-Bertani (LB) agar plates containing this compound for the selection of transformed bacteria.

Materials:

  • LB agar powder

  • Distilled water

  • Autoclave

  • Water bath set to 50-55°C

  • This compound stock solution (10 mg/mL)

  • Sterile petri dishes

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Sterilize the LB agar by autoclaving at 121°C for 15 minutes.[21]

  • Allow the autoclaved LB agar to cool in a 50-55°C water bath. This is crucial to prevent heat degradation of the antibiotic.

  • Once the agar has cooled, add the this compound stock solution to the desired final concentration. A starting concentration of 10 µg/mL is recommended for initial trials. This concentration should be optimized based on the results of control experiments.

  • Swirl the flask gently to ensure even distribution of the antibiotic throughout the medium.

  • Aseptically pour approximately 20-25 mL of the this compound-containing LB agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, invert the plates and store them at 4°C in the dark. It is recommended to use the plates within 1-2 weeks of preparation.

G Prepare_LB 1. Prepare LB Agar Autoclave 2. Autoclave at 121°C Prepare_LB->Autoclave Cool 3. Cool to 50-55°C Autoclave->Cool Add_this compound 4. Add this compound Stock Solution Cool->Add_this compound Mix 5. Mix Gently Add_this compound->Mix Pour 6. Pour Plates Mix->Pour Solidify 7. Solidify Pour->Solidify Store 8. Store at 4°C Solidify->Store

Figure 2: Workflow for Preparing this compound Selective Plates.

Protocol 3: Bacterial Transformation and Selection with this compound

This is a general protocol for the heat-shock transformation of chemically competent E. coli and subsequent selection on this compound-containing plates.

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA (with a putative this compound resistance gene, e.g., blaTEM-1)

  • Control plasmid (e.g., pUC19)

  • SOC medium

  • This compound selective LB agar plates

  • LB agar plates without antibiotic (for viability control)

  • Ice

  • Water bath at 42°C

  • Shaking incubator at 37°C

Procedure:

  • Thaw a tube of chemically competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Set up the following controls:

    • Positive Control: Transform competent cells with a control plasmid known to confer resistance (e.g., pUC19).

    • Negative Control (No DNA): A tube of competent cells with no added DNA.

    • Viability Control: A separate aliquot of untransformed competent cells.

  • Incubate the cell-DNA mixtures on ice for 30 minutes.

  • Heat-shock the cells by placing the tubes in a 42°C water bath for 45 seconds.

  • Immediately transfer the tubes back to ice for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium to each tube and incubate at 37°C for 1 hour with shaking (225 rpm). This allows for the expression of the antibiotic resistance gene.

  • Plate 100 µL of each transformation mixture onto the appropriate plates:

    • Plasmid Transformation: Plate on this compound selective plates.

    • Positive Control: Plate on this compound selective plates.

    • Negative Control: Plate on this compound selective plates to check for contamination or spontaneous resistance.

    • Viability Control: Plate a 1:100 dilution of the untransformed cells on a non-selective LB agar plate to confirm the viability of the competent cells.

  • Incubate all plates overnight at 37°C.

  • Analyze the results. The number of colonies on the selective plates indicates the transformation efficiency. The negative control plate should have no growth.

G Thaw_Cells 1. Thaw Competent Cells on Ice Add_DNA 2. Add Plasmid DNA Thaw_Cells->Add_DNA Incubate_Ice 3. Incubate on Ice (30 min) Add_DNA->Incubate_Ice Heat_Shock 4. Heat Shock at 42°C (45 sec) Incubate_Ice->Heat_Shock Incubate_Ice_2 5. Incubate on Ice (2 min) Heat_Shock->Incubate_Ice_2 Add_SOC 6. Add SOC Medium Incubate_Ice_2->Add_SOC Recover 7. Recover at 37°C (1 hour) Add_SOC->Recover Plate 8. Plate on Selective and Control Plates Recover->Plate Incubate_37 9. Incubate at 37°C (Overnight) Plate->Incubate_37 Analyze 10. Analyze Results Incubate_37->Analyze

Figure 3: General Workflow for Bacterial Transformation and Selection.

Signaling Pathways and Mechanisms

Mechanism of this compound Action and Resistance

This compound, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. In susceptible bacteria, this compound enters the periplasmic space and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This inactivation of PBPs leads to a weakened cell wall and eventual cell lysis.

In resistant bacteria, the most common mechanism of resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of this compound, rendering it unable to bind to its PBP target. Genes encoding β-lactamases are often located on plasmids, which can be transferred between bacteria, facilitating the spread of resistance.

G cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Cefpodoxime_in This compound PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime_in->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Cefpodoxime_res This compound Beta_Lactamase β-Lactamase Cefpodoxime_res->Beta_Lactamase Hydrolyzed by Inactive_this compound Inactive this compound Beta_Lactamase->Inactive_this compound PBP_res Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis_res Cell Wall Synthesis PBP_res->Cell_Wall_Synthesis_res Continues Survival Bacterial Survival Cell_Wall_Synthesis_res->Survival Plasmid Plasmid (bla gene) Plasmid->Beta_Lactamase Encodes

Figure 4: Mechanism of this compound Action and β-Lactamase-Mediated Resistance.

Conclusion

This compound presents a potential, though currently unconventional, alternative to commonly used selection agents in bacterial genetics. Its stability may offer an advantage in reducing satellite colony formation. The protocols and data provided in these application notes serve as a starting point for researchers interested in exploring its use. It is imperative to perform empirical optimization of the working concentration and to include appropriate controls to validate its efficacy as a selection agent for specific experimental systems. Further research is needed to fully characterize its performance in comparison to standard antibiotics used in molecular cloning.

References

Troubleshooting & Optimization

Troubleshooting Cefpodoxime instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefpodoxime (B17579). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the inherent instability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned a yellow/brown color after preparation. What does this indicate and is the solution still usable?

A1: A color change, particularly to yellow or brown, is a common visual indicator of chemical degradation of cephalosporin (B10832234) antibiotics like this compound. This signifies a loss of potency and the formation of degradation byproducts. The solution should be considered unstable and discarded. Using a degraded solution will lead to inaccurate and unreliable experimental results.

Q2: I'm observing a progressive decrease in the antibacterial efficacy of my this compound solution in a multi-day cell culture experiment. What is the likely cause?

A2: This is most likely due to the degradation of this compound in the culture medium. The stability of β-lactam antibiotics is compromised by several factors in typical experimental conditions:

  • Temperature: While stock solutions are stored at low temperatures, experiments are often conducted at 37°C. Elevated temperatures significantly accelerate the degradation of cephalosporins.[1][2]

  • pH: The pH of your culture medium can influence the rate of hydrolysis of the β-lactam ring, which is essential for the antibiotic's activity. This compound is more stable in acidic to slightly acidic conditions and is degraded in neutral to alkaline conditions.[3]

  • Hydrolysis: As a β-lactam antibiotic, this compound is susceptible to hydrolysis in aqueous solutions, which opens the β-lactam ring and inactivates the molecule. This process is accelerated in aqueous environments.[2][4][5]

To mitigate this, it is recommended to prepare fresh solutions immediately before use or to replenish the this compound in your medium at regular intervals (e.g., daily).

Q3: How can I quantitatively confirm if my this compound solution has degraded?

A3: The most reliable method to confirm and quantify this compound degradation is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the active this compound from its degradation products. By comparing the peak area of this compound in your sample to a freshly prepared standard, you can accurately determine the extent of degradation.

Q4: What are the primary factors that influence the stability of this compound in aqueous solutions?

A4: The main factors affecting this compound stability in aqueous solutions are:

  • pH: this compound is most stable in acidic to slightly acidic environments and is susceptible to degradation in neutral and alkaline conditions.[3] A change of even one pH unit can significantly alter the rate of hydrolysis.[6]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2][6] For every 10°C increase, the reaction rate can increase exponentially.[6]

  • Light: Exposure to UV light can induce photodegradation.[4][5] Solutions should be protected from light during storage and handling.

  • Presence of other agents: Oxidizing agents can lead to rapid degradation.[4][5] The composition of the solvent system and the presence of other excipients can also impact stability.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in aqueous solutions.

Problem: Inconsistent or lower-than-expected bioactivity in experiments.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

  • Possible Cause 2: Degradation of this compound in the experimental medium over time.

    • Troubleshooting Step: For long-term experiments (e.g., multi-day cell cultures), replenish the this compound-containing medium every 12-24 hours to maintain a consistent effective concentration.

  • Possible Cause 3: Inappropriate pH of the solvent or buffer.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If it is neutral or alkaline, consider adjusting it to a more acidic pH if your experimental protocol allows. This compound shows greater stability at a lower pH.[3]

Problem: Appearance of unknown peaks in HPLC chromatograms.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Subject a sample of this compound to forced degradation conditions (e.g., acid, base, heat, oxidation) and run HPLC analysis. Compare the retention times of the resulting peaks with the unknown peaks in your experimental samples to identify them as degradation products.[5][7]

  • Possible Cause 2: Interaction with other components in the solution.

    • Troubleshooting Step: Analyze each component of your solution individually by HPLC to ensure they do not co-elute with this compound or its degradation products.

Data on this compound Stability

The stability of this compound is highly dependent on the conditions of the aqueous environment. The following tables summarize the degradation of this compound proxetil under various stress conditions.

Table 1: Forced Degradation of this compound Proxetil
Stress ConditionReagentDurationTemperatureDegradationReference
Acid Hydrolysis5 M HCl90 min80°CSignificant[8]
Alkaline Hydrolysis0.1 M NaOH8 hoursRoom TempSignificant[9]
Oxidation3% H₂O₂90 min80°CSignificant[8]
PhotodegradationUV light (254 nm)24 hoursRoom TempSignificant[4]
Wet HeatReflux90 min80°CSignificant[8]
Dry HeatOven2 hours60°CSignificant[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and experimental conditions.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 55:45 (v/v) of buffer to acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection Wavelength: UV detection at 254 nm.[4]

    • Injection Volume: 20 µL.[5]

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound proxetil in methanol (B129727).[4]

    • Working Standard Solution (e.g., 20 µg/mL): Dilute the stock solution to the desired concentration with the mobile phase.[4]

    • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • The presence of additional peaks indicates the formation of degradation products. The method is considered stability-indicating if the this compound peak is well-resolved from these other peaks.[4][5]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Degradation: Mix a this compound stock solution with an equal volume of 5 M HCl and reflux at 80°C for 90 minutes.[8] Neutralize the solution before injection.

  • Alkaline Degradation: Dissolve this compound in a methanolic solution of 0.1 M NaOH and keep at room temperature for 8 hours.[9] Neutralize before injection.

  • Oxidative Degradation: Mix a this compound stock solution with an equal volume of 3% H₂O₂ and reflux at 80°C for 90 minutes.[8]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 60°C for 2 hours.[10] Dissolve in methanol for analysis.

  • Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.[4]

Visualizations

G cluster_main Troubleshooting this compound Instability start Observation: Inconsistent Results or Visual Change (e.g., color) check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions (Time, Temp, Light) start->check_storage check_medium Assess Experimental Medium (pH, Temp, Duration) start->check_medium quantify Quantify Degradation (e.g., Stability-Indicating HPLC) check_prep->quantify check_storage->quantify check_medium->quantify fresh_sol Action: Prepare Fresh Solution Immediately Before Use quantify->fresh_sol Degradation Confirmed optimize_storage Action: Store as aliquots at -20°C or below, protect from light quantify->optimize_storage Degradation Confirmed replenish Action: Replenish this compound in medium at regular intervals quantify->replenish Degradation Confirmed

Caption: Troubleshooting workflow for this compound instability.

G cluster_workflow Experimental Workflow for Stability Assessment via HPLC prep_stock 1. Prepare this compound Stock Solution (T=0) inject_t0 2. Immediately inject aliquot into HPLC (initial concentration) prep_stock->inject_t0 incubate 3. Incubate solution under experimental conditions (e.g., 37°C, protected from light) prep_stock->incubate withdraw 4. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24h) incubate->withdraw analyze 5. Analyze each aliquot by HPLC withdraw->analyze calculate 6. Calculate % this compound remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for stability assessment via HPLC.

G cluster_pathway Primary Degradation Pathways of this compound in Aqueous Solution This compound This compound Proxetil (Prodrug) hydrolysis Hydrolysis This compound->hydrolysis Esterases, pH, Temp beta_lactam_degradation β-Lactam Ring Degradation This compound->beta_lactam_degradation pH, Temp, Light, Oxidizing Agents active_metabolite This compound (Active Metabolite) + Proxetil Moiety hydrolysis->active_metabolite inactive_products Inactive Degradation Products beta_lactam_degradation->inactive_products active_metabolite->beta_lactam_degradation pH, Temp, Light, Oxidizing Agents

Caption: this compound degradation pathways in aqueous solution.

References

Technical Support Center: Optimizing Cefpodoxime Dosage for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefpodoxime dosage for preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a third-generation cephalosporin antibiotic.[1][2] It is administered orally as a prodrug, this compound proxetil, which is converted to its active form, this compound, in the body.[1][3] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.[1][2] This disruption leads to a weakened cell wall and ultimately cell lysis and death.[2] this compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is notably stable in the presence of many common beta-lactamase enzymes.[1][4]

Q2: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most important for this compound efficacy?

For cephalosporins like this compound, the most critical pharmacodynamic parameter for predicting efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A common target for cephalosporins to achieve a bacteriostatic or bactericidal effect is a %fT > MIC of 40-70% of the dosing interval.

Q3: What are some common preclinical animal models used to evaluate this compound efficacy?

Commonly used preclinical models for evaluating the in vivo efficacy of this compound include:

  • Murine Thigh Infection Model: This is a standardized model for assessing the efficacy of antimicrobial agents against localized soft tissue infections.[5][6] It is particularly useful for PK/PD studies.

  • Murine Pneumonia Model: This model is used to study the effectiveness of antibiotics against respiratory tract infections.[7][8]

  • Murine Urinary Tract Infection (UTI) Model: This model mimics ascending UTIs and is valuable for evaluating drug efficacy in treating bladder and kidney infections.[9]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound

Symptoms:

  • Lower than expected plasma concentrations of this compound after oral administration of this compound proxetil.

  • Inconsistent or poor efficacy in animal models despite administering the calculated dose.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Solubility and Dissolution of this compound Proxetil This compound proxetil is hydrophobic and has low water solubility.[10] Ensure the formulation for oral gavage is a fine, uniform suspension. Consider using a vehicle that enhances wettability and dissolution. Micronization of the drug powder can also improve dissolution.[10]
Gastrointestinal Tract Metabolism This compound proxetil is a prodrug that can be prematurely hydrolyzed to its active but less permeable form, this compound acid, in the intestinal lumen.[11][12] The use of gastro-retentive dosage forms or formulations that protect the drug in the upper gastrointestinal tract may improve bioavailability.[11]
Efflux Transporters The active metabolite, this compound acid, may be subject to efflux back into the intestinal lumen by transporters on the apical side of enterocytes.[12]
Effect of Food The presence of food can enhance the absorption of this compound proxetil.[13] If your study design allows, consider administering the drug with food to improve bioavailability. However, for consistency in preclinical studies, a fasted state is often preferred.
Improper Formulation Preparation Ensure the oral suspension is well-mixed before each administration to guarantee dose uniformity.
Issue 2: High Variability in Plasma Concentrations

Symptoms:

  • Large standard deviations in plasma drug concentrations among animals in the same dosing group.

  • Difficulty in establishing a clear dose-response relationship.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Oral Gavage Technique Ensure all personnel are properly trained in oral gavage to minimize variability in administration. The volume and speed of administration should be consistent.
Animal Stress Stress can affect gastrointestinal motility and drug absorption. Handle animals gently and allow for an acclimatization period before the study begins.
Coprophagy in Rodents Rodents engage in coprophagy (ingestion of feces), which can lead to reabsorption of the drug and affect plasma concentration profiles. While difficult to completely prevent, housing animals in metabolic cages can reduce this behavior.
Formulation Settling If using a suspension, the drug particles may settle over time. Ensure the formulation is continuously stirred or vortexed between dosing each animal to maintain a homogenous suspension.
Genetic Variability in Animal Strains Different strains of mice or rats can have variations in drug-metabolizing enzymes and transporters, leading to differences in drug absorption and disposition. Use a well-characterized and consistent animal strain for your studies.
Issue 3: Poor Efficacy in Animal Models

Symptoms:

  • Lack of significant reduction in bacterial burden compared to the control group.

  • Failure to achieve predetermined efficacy endpoints (e.g., survival, reduction in clinical signs).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inadequate Dosing Regimen The dose may be too low or the dosing interval too long to maintain the free drug concentration above the MIC for a sufficient duration (%fT > MIC). Review the PK/PD parameters and the MIC of the infecting organism to optimize the dosing regimen.
Bacterial Resistance The bacterial strain used in the model may be resistant to this compound. Confirm the MIC of the specific strain being used in vitro before and after the in vivo study to check for the development of resistance.
Poor Drug Penetration to the Site of Infection While this compound generally has good tissue penetration, certain sites may have lower drug concentrations. Consider measuring drug concentrations in the target tissue if feasible.
Immunocompromised Host Model In neutropenic models, the immune system's contribution to bacterial clearance is minimal, placing a higher demand on the antibiotic's efficacy. Ensure the dosing regimen is robust enough for the specific model.
Incorrect Timing of Treatment Initiation The timing of the first dose relative to the time of infection can significantly impact outcomes. Standardize the time of treatment initiation in your protocol.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Animal Models
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference(s)
Dog 5Oral13.66 ± 6.303.53.01 ± 0.49~35-36%[14][15]
9.6Oral33.0 ± 6.93.0 ± 1.15.7 ± 0.9-[16][17]
10Oral27.14 ± 4.562.04.72 ± 1.46~35-36%[14][15]
Rat 20Oral3.094 ± 0.5670.91 ± 0.23--[11]
--5.886 - 19.7712.302 - 3.4801.741 - 5.318-[17]
Rabbit --0.91 - 0.932.7 - 2.92.72 - 2.83-[17]

Note: Pharmacokinetic parameters can vary depending on the specific study conditions, animal strain, and formulation used.

Table 2: In Vitro Activity of this compound Against Common Bacterial Pathogens
OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli≤ 1.01.0[2]
Staphylococcus aureus (Oxacillin-susceptible)1 - 22 - 4[1][2][18]
Streptococcus pneumoniae≤ 0.060.06 - 0.12[1][2]
Haemophilus influenzae≤ 0.120.12[1]
Moraxella catarrhalis≤ 1.01.0[1]
Proteus mirabilis≤ 1.01.0[2]
Klebsiella pneumoniae-16-64[2]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model

This protocol is adapted from established methods for evaluating antimicrobial efficacy.[5][6]

1. Animal Preparation:

  • Use 6-week-old female ICR or CD-1 mice.
  • Induce neutropenia by intraperitoneal injection of cyclophosphamide at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5][19]

2. Inoculum Preparation:

  • Grow the bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli) to the logarithmic phase in an appropriate broth.
  • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).[5]

3. Infection:

  • Anesthetize the mice.
  • Inject 0.1 mL of the bacterial inoculum intramuscularly into each thigh.[19]

4. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).
  • Administer this compound proxetil orally by gavage at the desired doses and frequencies. Include a vehicle control group.

5. Endpoint Measurement:

  • At a predetermined time (e.g., 24 hours post-treatment initiation), euthanize the mice.
  • Aseptically remove the thighs, weigh them, and homogenize in sterile saline.
  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[5]

Protocol 2: this compound Proxetil Formulation for Oral Gavage in Rodents

Materials:

  • This compound proxetil powder

  • Vehicle (e.g., 0.5% w/v methylcellulose or 0.5% carboxymethylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile water

Procedure:

  • Weigh the required amount of this compound proxetil powder.

  • If necessary, micronize the powder using a mortar and pestle to reduce particle size.

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose).

  • Gradually add a small amount of the vehicle to the this compound proxetil powder to form a smooth paste.

  • Slowly add the remaining vehicle while continuously stirring to create a uniform suspension.

  • Continuously stir the suspension on a stir plate during the dosing procedure to prevent settling.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Site of Infection Cefpodoxime_proxetil This compound proxetil (Prodrug) Intestinal_Lumen Intestinal Lumen Cefpodoxime_proxetil->Intestinal_Lumen Enterocytes Intestinal Epithelial Cells Intestinal_Lumen->Enterocytes Absorption Plasma Plasma (this compound - Active Drug) Enterocytes->Plasma De-esterification to active this compound Bacteria Bacteria Plasma->Bacteria PBP Penicillin-Binding Proteins (PBPs) Bacteria->PBP Binding Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

This compound Mechanism of Action

G cluster_workflow Experimental Workflow: Murine Thigh Infection Model Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Day -4 and -1 Infection Intramuscular Infection (e.g., S. aureus) Neutropenia->Infection Day 0 Treatment Oral Administration of This compound Proxetil Infection->Treatment e.g., 2h post-infection Endpoint Euthanasia and Thigh Homogenization Treatment->Endpoint e.g., 24h post-treatment Analysis Determine Bacterial Load (CFU/thigh) Endpoint->Analysis End End Analysis->End

Murine Thigh Infection Model Workflow

G Problem Low Oral Bioavailability? Check_Formulation Is the formulation a uniform, fine suspension? Problem->Check_Formulation Yes Improve_Formulation Improve formulation: - Micronize drug powder - Use appropriate vehicle Check_Formulation->Improve_Formulation No Check_GI_Metabolism Is premature hydrolysis in the GI tract a concern? Check_Formulation->Check_GI_Metabolism Yes Consider_GRDF Consider gastro-retentive dosage forms Check_GI_Metabolism->Consider_GRDF Yes Check_Food_Effect Is the study in a fasted or fed state? Check_GI_Metabolism->Check_Food_Effect No Administer_with_Food Administer with food (if protocol allows) Check_Food_Effect->Administer_with_Food Fasted

Troubleshooting Low Bioavailability

References

Technical Support Center: Overcoming Cefpodoxime Resistance in Clinical Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating and combating cefpodoxime resistance in clinical bacterial strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during experiments related to this compound resistance.

FAQ 1: My this compound MICs for E. coli isolates are consistently higher than expected, even for presumed susceptible strains. What could be the cause?

Answer: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound in E. coli can stem from several factors beyond classic extended-spectrum β-lactamase (ESBL) production. Here are some potential causes and troubleshooting steps:

  • Low-Level Resistance Mechanisms: Your isolates may possess low-level resistance mechanisms that are not always detected by standard ESBL screening. These can include:

    • Hyperproduction of chromosomal AmpC β-lactamase: Mutations in the promoter or attenuator regions of the chromosomal ampC gene can lead to its overexpression, resulting in resistance to cephalosporins.[1][2]

    • Porin Loss: Reduced expression of outer membrane porins, such as OmpC and OmpF, can limit this compound's entry into the bacterial cell, leading to increased MICs.[1][2]

    • Presence of other β-lactamases: Isolates may produce β-lactamases like TEM-1 or OXA-30, which, especially in combination with porin alterations, can decrease this compound susceptibility.[1]

  • Troubleshooting Steps:

    • Phenotypic Confirmation: Perform phenotypic tests to screen for AmpC production. This can be done using cefoxitin disk induction tests.

    • Molecular Characterization: Use PCR to screen for the presence of β-lactamase genes such as blaTEM, blaSHV, blaOXA, and plasmid-mediated ampC genes.

    • Outer Membrane Protein Analysis: Analyze the outer membrane protein profile of your isolates using SDS-PAGE to check for the absence or reduced expression of OmpC and OmpF.

    • Review Susceptibility Testing Technique: Ensure your MIC determination method (e.g., broth microdilution) is performed according to CLSI or EUCAST guidelines, paying close attention to inoculum density and incubation conditions.

FAQ 2: I am seeing inconsistent results in my synergy testing of this compound with a β-lactamase inhibitor. What are some common pitfalls?

Answer: Inconsistent results in synergy testing are a common challenge. Here are some potential reasons and troubleshooting tips:

  • Methodological Variability: The method used for synergy testing (e.g., checkerboard, time-kill assay, Etest) can influence the results. The checkerboard method, while common, can be prone to errors in preparation and interpretation.

  • Inoculum Effect: The starting inoculum concentration can significantly impact the apparent synergy. A higher inoculum may overwhelm the inhibitor, leading to a lack of synergy.

  • Inhibitor Concentration: The fixed concentration of the β-lactamase inhibitor is crucial. If the concentration is too low, it may not effectively inhibit the β-lactamase. If it's too high, it might have its own antibacterial effect, complicating the interpretation.

  • Type of β-lactamase: The effectiveness of a β-lactamase inhibitor is dependent on the type of β-lactamase produced by the bacteria. For example, clavulanic acid is effective against many Class A β-lactamases but not against AmpC (Class C) enzymes.

  • Troubleshooting Steps:

    • Standardize Your Protocol: Strictly adhere to a validated protocol for your chosen synergy testing method.

    • Verify Inoculum: Ensure your inoculum is standardized to 0.5 McFarland before dilution.

    • Optimize Inhibitor Concentration: If possible, test a range of inhibitor concentrations to find the optimal concentration for your experimental system.

    • Characterize the β-lactamase: Identify the specific β-lactamase present in your isolates to ensure you are using an appropriate inhibitor.

    • Use a Secondary Method: Confirm your synergy results using an alternative method (e.g., confirm checkerboard results with a time-kill assay).

FAQ 3: My PCR for detecting β-lactamase genes is not working. I'm getting no bands or non-specific bands. What should I check?

Answer: PCR troubleshooting is a common task in molecular biology. Here’s a guide to address issues with β-lactamase gene detection:

  • No Bands:

    • DNA Quality: Ensure your template DNA is of high purity and concentration. Use a spectrophotometer or fluorometer to quantify your DNA.

    • Primer Issues: Check your primer design for specificity and potential for secondary structures. Verify the primer stock concentration and integrity.

    • PCR Conditions: Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of your target gene.

    • Reagent Problems: Check the expiration dates of your PCR master mix, polymerase, and dNTPs.

  • Non-Specific Bands:

    • Annealing Temperature: The annealing temperature may be too low, allowing for non-specific primer binding. Increase the annealing temperature in increments of 2°C.

    • Primer Design: Your primers may have homology to other regions of the bacterial genome. Redesign primers for higher specificity.

    • Template Concentration: Too much template DNA can lead to non-specific amplification. Try diluting your template DNA.

    • Magnesium Concentration: The MgCl₂ concentration in your PCR reaction can affect specificity. You may need to optimize this concentration.

  • Troubleshooting Workflow:

    PCR_Troubleshooting Start PCR Fails No_Band No PCR Product Start->No_Band Non_Specific Non-Specific Bands Start->Non_Specific Check_DNA Check DNA Quality and Concentration No_Band->Check_DNA Increase_Annealing Increase Annealing Temperature Non_Specific->Increase_Annealing Check_Primers Verify Primer Design and Integrity Check_DNA->Check_Primers Optimize_PCR Optimize Annealing Temp & Extension Time Check_Primers->Optimize_PCR Check_Reagents Check PCR Reagents Optimize_PCR->Check_Reagents Success Successful PCR Check_Reagents->Success Redesign_Primers Redesign Primers Increase_Annealing->Redesign_Primers Dilute_Template Dilute Template DNA Redesign_Primers->Dilute_Template Optimize_Mg Optimize MgCl2 Concentration Dilute_Template->Optimize_Mg Optimize_Mg->Success

    Caption: A logical workflow for troubleshooting common PCR issues.

Section 2: Data Presentation

This section provides quantitative data on the efficacy of this compound in combination with various inhibitors against resistant bacterial strains.

Table 1: In Vitro Activity of this compound in Combination with Clavulanic Acid against ESBL-producing E. coli and K. pneumoniae

Bacterial IsolateESBL TypeThis compound MIC (µg/mL)This compound + Clavulanic Acid (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli 1CTX-M-15128432
E. coli 2SHV-1264232
K. pneumoniae 1TEM-26256832
K. pneumoniae 2CTX-M-14>25616>16

Data is illustrative and compiled from typical findings in the literature.[3]

Table 2: Effect of an Efflux Pump Inhibitor (PAβN) on this compound MICs against Pseudomonas aeruginosa

P. aeruginosa IsolateThis compound MIC (µg/mL)This compound + PAβN (20 µg/mL) MIC (µg/mL)Fold Reduction in MIC
Strain A (Wild-type)1644
Strain B (Efflux pump over-producer)6488
Strain C (Clinical Isolate)128168

PAβN (Phenylalanine-arginine β-naphthylamide) is a well-characterized efflux pump inhibitor.[4] Data is representative of expected experimental outcomes.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution

    • Bacterial inoculum standardized to 0.5 McFarland

    • Sterile saline or broth for dilutions

    • Multichannel pipette

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Prepare Bacterial Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only broth) should also be included.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    Broth_Microdilution_Workflow Start Start: Prepare Materials Prepare_Antibiotic Prepare Serial Antibiotic Dilutions in Plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

    Caption: Workflow for determining MIC using the broth microdilution method.

Protocol 2: PCR for Detection of blaTEM β-Lactamase Gene

  • DNA Extraction:

    • Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Reaction Setup:

    • Prepare a PCR master mix containing:

      • PCR buffer (10x)

      • dNTPs (10 mM)

      • Forward Primer (blaTEM-F): 5'-ATCAGCAATAAACCAGC-3'

      • Reverse Primer (blaTEM-R): 5'-CCCCGAAGAACGTTTTC-3'

      • Taq DNA polymerase

      • Nuclease-free water

    • Add 1-2 µL of template DNA to the master mix.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Agarose Gel Electrophoresis:

    • Run the PCR product on a 1.5% agarose gel with a DNA ladder.

    • Visualize the bands under UV light. The expected product size for blaTEM is approximately 865 bp.

Section 4: Signaling Pathways and Resistance Mechanisms

This section provides diagrams of key signaling pathways involved in this compound resistance.

AmpC β-Lactamase Induction Pathway

The expression of the chromosomal AmpC β-lactamase is tightly regulated and linked to peptidoglycan recycling.

AmpC_Induction cluster_membrane Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Muropeptides Peptidoglycan Fragments (Muropeptides) PBP->Muropeptides increased release AmpG AmpG Permease Muropeptides->AmpG transport AnhydroMuropeptides 1,6-anhydro- muropeptides AmpG->AnhydroMuropeptides processed by NagZ AmpD AmpD AmpD->AnhydroMuropeptides degrades NagZ NagZ AmpR_repressor AmpR (Repressor) AnhydroMuropeptides->AmpR_repressor binds to AmpR_activator AmpR (Activator) AmpR_repressor->AmpR_activator conformational change ampC_gene ampC gene AmpR_activator->ampC_gene induces transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein translation BetaLactam β-Lactam Antibiotic (e.g., this compound) AmpC_protein->BetaLactam hydrolysis BetaLactam->PBP inhibition

Caption: The AmpC β-lactamase induction pathway in Gram-negative bacteria.

Porin Loss and Efflux Pump Overexpression

Reduced drug entry and increased drug efflux are significant non-enzymatic resistance mechanisms.

Porin_Efflux cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Porin Porin Channel (e.g., OmpF/OmpC) Target Target Site (e.g., PBPs) Porin->Target reaches target Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Cefpodoxime_out This compound (expelled) Efflux_Pump->Cefpodoxime_out efflux Target->Efflux_Pump drug binding Cefpodoxime_in This compound (extracellular) Cefpodoxime_in->Porin entry Porin_Loss Porin Loss/ Downregulation Porin_Loss->Porin reduces expression Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump increases expression

Caption: Mechanisms of reduced this compound accumulation in the bacterial cell.

References

Cefpodoxime Degradation & Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Cefpodoxime and the detection of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis of its β-lactam ring and ester side chain. The main degradation pathways are induced by acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] Under alkaline conditions, hydrolysis is a significant degradation route.[4][5] Acidic and oxidative conditions also lead to the formation of specific degradation products.[2][6]

Q2: What are the major known degradation products of this compound?

A2: Several degradation products of this compound have been identified. Forced degradation studies have characterized numerous impurities, some arising from the synthesis process and others from degradation.[1][6][7][8] Common degradants include isomers and products of hydrolysis and oxidation.[1][6][9] One of the major impurities that can be monitored is this compound Acid.[10][11]

Q3: Which analytical techniques are most suitable for detecting and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the routine analysis and stability testing of this compound.[2][3][12][13] For structural elucidation and characterization of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][8][9][14]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Troubleshooting Step(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to be within the optimal range for the column and analyte.- Flush the column with a strong solvent or replace it if necessary.- Reduce the sample concentration or injection volume.
Poor resolution between this compound and degradation peaks - Mobile phase composition is not optimal.- Inadequate column chemistry.- Flow rate is too high.- Optimize the mobile phase composition (e.g., acetonitrile/buffer ratio).[2][3]- Try a different column with a different stationary phase (e.g., C18).[1][2]- Reduce the flow rate to increase separation efficiency.[2]
Inconsistent retention times - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow.
Presence of extraneous peaks - Contaminated mobile phase or diluent.- Sample degradation after preparation.- Carryover from previous injections.- Use fresh, high-purity solvents and reagents.- Analyze samples promptly after preparation or store them under appropriate conditions.[3]- Implement a robust needle wash protocol between injections.
Sample Preparation for Forced Degradation Studies
Problem Potential Cause(s) Troubleshooting Step(s)
No degradation observed - Stress conditions are too mild.- Insufficient duration of stress.- Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).- Extend the exposure time to the stress condition.
Complete degradation of the drug - Stress conditions are too harsh.- Reduce the concentration of the stress agent.- Decrease the duration of the stress exposure.- For thermal degradation, lower the temperature.
Inconsistent degradation profiles - Variability in experimental conditions.- Precisely control temperature, concentration of reagents, and duration of the study.- Ensure uniform exposure to light in photostability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Proxetil

This protocol outlines the conditions for inducing degradation of this compound Proxetil under various stress conditions as described in the literature.[1][2][6]

  • Acid Degradation:

    • Prepare a stock solution of this compound Proxetil in methanol.

    • To 10 mL of the stock solution, add 10 mL of 5 M HCl.

    • Reflux the mixture at 80°C for 90 minutes in the dark.[2]

    • Cool the solution to room temperature and neutralize it with an appropriate base.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • Prepare a stock solution of this compound Proxetil.

    • To a specific volume of the stock solution, add 0.1 M NaOH.

    • Keep the mixture at room temperature for a defined period, monitoring the degradation.

    • Neutralize the solution with acid.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of this compound Proxetil.

    • To 5 mL of the stock solution, add 1.0 mL of 10% hydrogen peroxide solution.

    • Maintain the mixture for 2 hours at room temperature.[6]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place about 100 mg of this compound Proxetil bulk material in an oven at 60°C for 2 hours.[1]

    • Dissolve a known amount of the heat-treated sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Place a stock solution of this compound Proxetil under a UV lamp (254 nm) for 12 hours.[6]

    • Keep a control sample in the dark.

    • Dilute both solutions for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound Proxetil

This protocol is a representative example of a validated stability-indicating HPLC method.[2][3]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Acetonitrile and 50 mM ammonium acetate (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound Proxetil in methanol to obtain a concentration of 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration within the calibration range (e.g., 1-80 µg/mL).[2]

    • Sample Solution (from tablets): Finely powder 20 tablets. Weigh an amount of powder equivalent to 25 mg of this compound, dissolve in methanol, sonicate, and filter. Dilute the filtrate with the mobile phase to a suitable concentration.[2]

Data Presentation

Table 1: Summary of this compound Proxetil Degradation under Different Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Key Degradation ProductsReference
Acidic 5 M HCl90 min80°CSignificantIsomers, Hydrolysis Products[2]
Alkaline 0.1 M NaOHVariableRoom TempSignificantHydrolysis Products[3][4]
Oxidative 3-10% H₂O₂2 - 90 minRoom Temp/80°CSignificantOxidation Products[2][6]
Thermal Dry Heat2 hours60°CModerateIsomers[1]
Photolytic UV Light (254 nm)12 hoursRoom TempModeratePhotodegradation Products[6]

Visualizations

G This compound This compound Proxetil Acid Acidic (e.g., HCl) This compound->Acid Base Alkaline (e.g., NaOH) This compound->Base Oxidation Oxidative (e.g., H2O2) This compound->Oxidation Heat Thermal This compound->Heat Light Photolytic (UV Light) This compound->Light DP1 Isomers & Hydrolysis Products Acid->DP1 Degradation DP2 Hydrolysis Products (β-lactam cleavage) Base->DP2 Degradation DP3 Oxidation Products Oxidation->DP3 Degradation DP4 Isomers Heat->DP4 Degradation DP5 Photodegradation Products Light->DP5 Degradation

Caption: this compound degradation pathways under various stress conditions.

G cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Stress Forced Degradation (Acid, Base, H2O2, Heat, UV) Sample->Stress Dilution Dilution with Mobile Phase Stress->Dilution Injection Inject into HPLC/LC-MS System Dilution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification and Impurity Profiling Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound degradation products.

References

Improving the solubility of Cefpodoxime for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Cefpodoxime for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound Proxetil?

A1: this compound is the active form of the antibiotic. This compound Proxetil is a prodrug, which is an ester form of this compound designed for better oral absorption.[1][2] In the body, it is converted to the active this compound by esterases in the intestinal wall.[3][4] For many in vitro experiments, using the active form, this compound (free acid), is often preferred.

Q2: Why am I having trouble dissolving this compound?

A2: Both this compound and its prodrug, this compound Proxetil, are poorly soluble in water.[5] The solubility of this compound Proxetil is also pH-dependent, with better solubility in acidic conditions.[6] This inherent low aqueous solubility is a common challenge in preparing stock solutions for laboratory experiments.

Q3: What are the recommended solvents for this compound?

A3: For this compound (free acid), Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of up to 50 mg/mL.[7][8] For this compound Proxetil, organic solvents such as methanol, ethanol, acetonitrile, and DMSO are effective.[9][10] this compound Proxetil is very soluble in acetonitrile and methanol, and freely soluble in ethanol.[10]

Q4: Can I heat the solution to aid dissolution?

A4: Gentle warming can help dissolve many compounds, but it is generally not recommended for this compound without specific data on its thermal stability, as excessive heat can cause degradation.[11][12] A better approach is to use an appropriate solvent and sonication.[6]

Q5: What is the mechanism of action of this compound?

A5: this compound is a third-generation cephalosporin antibiotic.[3] Its bactericidal activity comes from inhibiting the synthesis of the bacterial cell wall.[13] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.[3][14] This disruption leads to a weakened cell wall and ultimately cell lysis.[3][14]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause Solution
Incorrect Solvent Selection This compound and its prodrug have poor aqueous solubility. For this compound (free acid), use DMSO.[7] For this compound Proxetil, use methanol, ethanol, or acetonitrile.[10]
Insufficient Solvent Volume Ensure you are using a sufficient volume of solvent to reach the desired concentration. Refer to the solubility data table below.
Compound has Degraded If the compound is old or has been stored improperly, it may have degraded. Use a fresh vial of the compound.
Sonication Needed Sonication can help to break up clumps of powder and aid in dissolution.[6]
Issue 2: this compound precipitates when I add my stock solution to aqueous media (e.g., cell culture media).
Possible Cause Solution
High Final Concentration of Organic Solvent The final concentration of the organic solvent (like DMSO) in your aqueous medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid both solvent toxicity and precipitation of the compound.[12]
Improper Dilution Technique Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling.[12] This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
Temperature of the Medium Perform the dilution at room temperature or 37°C. Adding a stock solution to cold media can decrease the solubility of the compound.[12]
Media Components Certain components in your media could be interacting with the this compound and reducing its solubility.[12] If possible, test different media formulations.
pH of the Final Solution The solubility of this compound Proxetil is pH-dependent.[6] Ensure the final pH of your solution is compatible with its solubility.

Quantitative Solubility Data

Compound Solvent Solubility Reference
This compound (free acid)DMSO≥50 mg/mL[7]
This compound (free acid)DMSO≤10 mg/mL[9]
This compound ProxetilWaterVery slightly soluble or practically insoluble[10]
This compound ProxetilAcetonitrileVery soluble[10]
This compound ProxetilMethanolVery soluble[10]
This compound ProxetilAnhydrous EthanolFreely soluble[10]
This compound ProxetilDMSO~10 mg/mL[9]
This compound ProxetilEthanol~10 mg/mL[9]
This compound ProxetilMethanol~10 mg/mL[9]
This compound ProxetilAcetonitrile~5 mg/mL[9]
This compound ProxetilDistilled Water266.67 ± 2.90 µg/mL[5]
This compound ProxetilBuffer (pH 3)305.066 ± 2.82 µg/mL[5]

Note: Solubility can vary between different sources and batches of compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound (Free Acid) Stock Solution in DMSO

Materials:

  • This compound (free acid) powder

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound (free acid) powder and place it in a sterile tube.

  • Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).

  • Dissolving: Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Gentle warming to 37°C for a short period (10 minutes) can also be attempted.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[15]

Protocol 2: Lab-Scale Solid Dispersion to Enhance Aqueous Solubility

This protocol is an adaptation of the solvent evaporation method for laboratory use.[16]

Materials:

  • This compound Proxetil

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • A suitable volatile solvent (e.g., methanol)

  • Glass beaker

  • Stir plate and stir bar

  • Hot plate or vacuum oven

Procedure:

  • Dissolution: Dissolve both the this compound Proxetil and the polymer (e.g., in a 1:1 to 1:5 drug-to-polymer ratio by weight) in a minimal amount of the volatile solvent in a glass beaker with stirring.

  • Evaporation: Gently heat the solution on a hot plate (at a temperature well below the boiling point of the solvent) with continuous stirring to evaporate the solvent. Alternatively, a rotary evaporator can be used for more controlled solvent removal.

  • Drying: Once a solid film or powder is formed, dry it further under vacuum to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the beaker. This powder can then be used for dissolution studies in aqueous buffers.

Visualizations

G Workflow for Preparing this compound Solution start Start: Weigh this compound Powder solvent Select appropriate solvent (e.g., DMSO for free acid, Methanol for proxetil) start->solvent add_solvent Add solvent to powder solvent->add_solvent dissolve Vortex and/or sonicate to dissolve add_solvent->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution precipitate Troubleshoot: - Check solvent volume - Gentle warming (use with caution) - Use fresh compound check_dissolution->precipitate No store Aliquot and store at -20°C or -80°C check_dissolution->store Yes precipitate->add_solvent

Caption: Workflow for preparing a this compound stock solution.

G Mechanism of Action of this compound This compound This compound binding This compound binds to PBPs This compound->binding pbp Penicillin-Binding Proteins (PBPs) in bacterial cell wall pbp->binding inhibition Inhibition of peptidoglycan synthesis binding->inhibition weak_wall Weakened bacterial cell wall inhibition->weak_wall lysis Cell lysis and bacterial death weak_wall->lysis

Caption: Signaling pathway for this compound's antibacterial action.

References

Technical Support Center: Cefpodoxime Efficacy in Biofilm Eradication Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the efficacy of Cefpodoxime in biofilm eradication assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against bacteria?

This compound is a third-generation cephalosporin antibiotic. It is administered as a prodrug, this compound proxetil, which is converted in the body to its active form, this compound.[1] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. This compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1]

Q2: Why is it more challenging to eradicate bacterial biofilms with this compound compared to planktonic (free-floating) bacteria?

Bacterial biofilms exhibit significantly higher resistance to antibiotics, including this compound, compared to their planktonic counterparts. This recalcitrance is multifactorial and includes:

  • Extracellular Polymeric Substance (EPS) Matrix: The biofilm is encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA). This matrix can act as a physical barrier, limiting the penetration of this compound to the bacterial cells within the biofilm.

  • Presence of Persister Cells: Biofilms harbor a subpopulation of dormant, metabolically inactive cells known as persister cells. These cells are highly tolerant to antibiotics like this compound that target active cellular processes such as cell wall synthesis.

  • Altered Microenvironment: The interior of a biofilm often has gradients of nutrients, oxygen, and pH. These conditions can lead to slower bacterial growth rates, making them less susceptible to antibiotics that are most effective against rapidly dividing cells.

  • Expression of Resistance Genes: The biofilm environment can trigger the expression of genes associated with antibiotic resistance, such as efflux pumps that actively remove this compound from the bacterial cells.

Q3: What are the key factors that can influence the results of my this compound biofilm eradication assay?

Several factors can significantly impact the outcome of your experiments:

  • Bacterial Species and Strain: Different bacterial species and even different strains of the same species exhibit varying abilities to form biofilms and inherent susceptibilities to this compound.

  • Biofilm Age: Mature biofilms are generally more resistant to antibiotics than younger biofilms due to a more developed EPS matrix and a higher proportion of persister cells.

  • Media Composition: The nutrient composition of the growth medium can influence biofilm formation, matrix composition, and bacterial physiology, thereby affecting this compound's efficacy.[2][3][4] For example, supplementation with glucose can enhance biofilm formation in some species.

  • Incubation Time: The duration of biofilm growth and the exposure time to this compound are critical parameters. Longer incubation times for biofilm formation can lead to increased resistance.[5] Conversely, longer exposure to the antibiotic may be required for eradication.[6]

  • Inoculum Size: The initial bacterial concentration used to form the biofilm can influence the final biofilm density and its susceptibility to this compound.

Troubleshooting Guides

Problem 1: High variability in results between replicate wells in my biofilm assay.

Possible Causes:

  • Inconsistent Inoculum: Uneven distribution of the initial bacterial suspension.

  • Edge Effects: Evaporation from the outer wells of the microtiter plate can lead to variations in nutrient concentration and biofilm growth.

  • Inadequate Washing: Inconsistent removal of planktonic cells can lead to an overestimation of the biofilm.

  • Improper Staining/Destaining: Uneven application or removal of crystal violet or other staining agents.

Solutions:

  • Ensure Homogeneous Inoculum: Thoroughly vortex the bacterial suspension before inoculating the plate.

  • Minimize Edge Effects: Fill the outer wells of the plate with sterile water or media without bacteria to create a humidity barrier.

  • Standardize Washing Technique: Use a multichannel pipette for gentle and consistent washing of the wells. Avoid directing the stream directly onto the biofilm.

  • Optimize Staining and Destaining: Ensure complete coverage of the biofilm with the stain and adequate incubation time. For destaining, ensure complete solubilization of the dye before reading the absorbance.

Problem 2: this compound shows good activity against planktonic bacteria (low MIC) but is ineffective against the biofilm (high MBEC).

Possible Causes:

  • Mature Biofilm: The biofilm may be too mature and dense for this compound to penetrate effectively.

  • High Persister Cell Population: A large proportion of dormant cells are not susceptible to this compound's mechanism of action.

  • Inappropriate Assay Conditions: The chosen media or incubation time may be promoting a highly resistant biofilm phenotype.

Solutions:

  • Optimize Biofilm Age: Experiment with younger biofilms (e.g., 24 hours vs. 48 hours) to see if efficacy improves.

  • Consider Combination Therapy: Investigate the use of this compound in combination with a biofilm-disrupting agent (e.g., an enzyme that degrades the EPS matrix) or an antibiotic that targets persister cells.

  • Vary Assay Conditions: Test different growth media and incubation times to find conditions that may result in a more susceptible biofilm.

Problem 3: Difficulty in interpreting the results of the crystal violet assay.

Possible Causes:

  • High Background Staining: The crystal violet may be binding to components of the media or the microtiter plate itself.

  • Weak Biofilm Formation: The chosen bacterial strain may be a poor biofilm former under the tested conditions.

  • Incomplete Destaining: The destaining solution may not be effectively solubilizing all of the crystal violet.

Solutions:

  • Include Proper Controls: Always include wells with sterile media only to determine the background absorbance.

  • Optimize Biofilm Growth Conditions: Try different media formulations or extend the incubation time to promote more robust biofilm formation.

  • Ensure Complete Solubilization: After adding the destaining solution (e.g., ethanol or acetic acid), ensure thorough mixing and allow sufficient time for the dye to dissolve completely before reading the absorbance.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC) of this compound against various bacterial species. Note: The MBEC values can be significantly higher than the MIC and MBC values, highlighting the increased resistance of biofilms.

Table 1: this compound Efficacy Against Gram-Positive Bacterial Biofilms

Bacterial SpeciesStrainPlanktonic MIC (µg/mL)Planktonic MBC (µg/mL)Biofilm MBEC (µg/mL)
Staphylococcus aureusATCC 259231 - 8[7]>8>1024
Staphylococcus aureus (MRSA)ATCC 33591>16>16>2048
Streptococcus pneumoniaeATCC 496190.03 - 0.12[7]0.25>512

Table 2: this compound Efficacy Against Gram-Negative Bacterial Biofilms

Bacterial SpeciesStrainPlanktonic MIC (µg/mL)Planktonic MBC (µg/mL)Biofilm MBEC (µg/mL)
Escherichia coliATCC 259220.25 - 1[7]2>1024
Pseudomonas aeruginosaPAO1>128>128>4096
Klebsiella pneumoniaeATCC 13883≤12>1024

Disclaimer: The values presented in these tables are approximate and can vary depending on the specific experimental conditions used. Researchers should determine these values under their own laboratory conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: From the wells showing no visible growth, plate a small aliquot onto nutrient agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol utilizes a 96-well plate format.

  • Biofilm Formation:

    • Prepare a bacterial suspension as described for the MIC assay.

    • Dispense the inoculum into the wells of a 96-well microtiter plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Removal of Planktonic Cells: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Antibiotic Challenge: Add fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Assessment of Biofilm Viability:

    • After incubation, wash the wells again with PBS to remove the antibiotic.

    • Add fresh growth medium to each well and sonicate the plate to dislodge the biofilm.

    • Determine the viability of the dislodged bacteria by plating serial dilutions and counting colony-forming units (CFUs) or by using a viability stain (e.g., resazurin).

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in the complete eradication of the biofilm (no viable cells).

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Biofilm Resistance

Bacterial communication systems, such as quorum sensing and two-component systems, play a crucial role in regulating biofilm formation and antibiotic resistance. While direct effects of this compound on these pathways are still under investigation, it is known that some antibiotics can modulate their activity.

Signaling_Pathways cluster_QS Quorum Sensing (QS) cluster_TCS Two-Component Systems (TCS) Autoinducers Autoinducers QS Receptors QS Receptors Autoinducers->QS Receptors Activation Virulence Factors Virulence Factors QS Receptors->Virulence Factors Biofilm Formation Biofilm Formation QS Receptors->Biofilm Formation Environmental Signal Environmental Signal Sensor Kinase Sensor Kinase Environmental Signal->Sensor Kinase Sensing Response Regulator Response Regulator Sensor Kinase->Response Regulator Phosphorylation Gene Expression Gene Expression Response Regulator->Gene Expression Regulation Efflux Pumps Efflux Pumps Gene Expression->Efflux Pumps EPS Production EPS Production Gene Expression->EPS Production Antibiotic Stress\n(e.g., this compound) Antibiotic Stress (e.g., this compound) Antibiotic Stress\n(e.g., this compound)->QS Receptors Antibiotic Stress\n(e.g., this compound)->Sensor Kinase

Caption: Overview of Quorum Sensing and Two-Component Signaling Pathways in Bacteria.

Experimental Workflow for MBEC Assay

The following diagram illustrates the key steps in performing a Minimum Biofilm Eradication Concentration (MBEC) assay.

MBEC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland) B 2. Inoculate 96-Well Plate A->B C 3. Incubate to Form Biofilm (e.g., 24-48h at 37°C) B->C D 4. Wash to Remove Planktonic Cells C->D E 5. Add this compound Serial Dilutions D->E F 6. Incubate (Challenge Phase) (e.g., 24h at 37°C) E->F G 7. Wash to Remove Antibiotic F->G H 8. Dislodge Biofilm (Sonication) G->H I 9. Determine Viability (CFU Counting or Viability Stain) H->I J 10. Determine MBEC I->J

Caption: Step-by-step workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Logical Relationship of Factors Affecting this compound Efficacy

This diagram illustrates the interplay of various factors that contribute to the reduced efficacy of this compound against bacterial biofilms.

Biofilm_Resistance_Factors cluster_Factors Contributing Factors This compound This compound Biofilm Biofilm This compound->Biofilm treatment Reduced Efficacy Reduced Efficacy Biofilm->Reduced Efficacy EPS Matrix EPS Matrix EPS Matrix->Biofilm Persister Cells Persister Cells Persister Cells->Biofilm Altered Microenvironment Altered Microenvironment Altered Microenvironment->Biofilm Resistance Gene Expression Resistance Gene Expression Resistance Gene Expression->Biofilm

Caption: Key factors contributing to the reduced efficacy of this compound against bacterial biofilms.

References

Technical Support Center: Cefpodoxime in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefpodoxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments, with a specific focus on preventing and resolving this compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] In cell culture, it is primarily used to prevent or treat bacterial contamination. It is the active metabolite of the prodrug this compound proxetil, which is hydrolyzed to this compound.[3] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[3][4]

Q2: Why is my this compound precipitating in the culture medium?

Precipitation of this compound in culture media is a common issue and can be attributed to several factors:

  • pH-Dependent Solubility: this compound proxetil, the prodrug form, exhibits significantly lower solubility at neutral to alkaline pH compared to acidic pH.[5][6][7] As most cell culture media are buffered around pH 7.2-7.4, the drug is more prone to precipitation.

  • High Concentrations: The concentration of this compound in the culture medium may exceed its solubility limit, especially at physiological pH.

  • Temperature Shifts: Moving prepared media from cold storage (e.g., 4°C) to a 37°C incubator can alter the solubility of media components and the drug itself, potentially causing precipitation.

  • Interactions with Media Components: this compound may interact with salts, proteins (like albumin from Fetal Bovine Serum), and other components in the culture medium, leading to the formation of insoluble complexes.

  • Hydrolysis of Prodrug: this compound proxetil hydrolyzes to the active form, this compound acid. Changes in the solubility of the parent compound versus its hydrolyzed form can contribute to precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (prepared in an organic solvent like DMSO) into the aqueous culture medium can cause the drug to crash out of solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For in vitro use, this compound sodium salt is soluble in DMSO.[4] this compound proxetil is also soluble in DMSO and methanol.[8] Given that high concentrations of organic solvents can be toxic to cells, it is crucial to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.

Q4: How stable is this compound in culture media?

The stability of this compound is influenced by pH and temperature. Beta-lactam antibiotics, in general, are susceptible to hydrolysis in aqueous solutions. While specific stability data for this compound in various culture media is limited, it is known that this compound proxetil degrades in alkaline conditions.[6] It is best practice to prepare fresh media with this compound or to replace the media every 2-3 days to ensure the antibiotic remains active and to minimize the accumulation of degradation products.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound in your cell culture experiments.

Step 1: Review Your Stock Solution Preparation

An improperly prepared stock solution is a common source of precipitation.

  • Use the Right Form: Whenever possible, use the more water-soluble this compound sodium salt for easier dissolution.

  • Choose the Right Solvent: For this compound sodium salt, sterile water or PBS can be used. For this compound proxetil, use cell culture-grade DMSO.

  • Ensure Complete Dissolution: Gently warm the solution and vortex until the powder is completely dissolved before filter sterilization.

  • Sterile Filtration: Use a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).

  • Aliquot and Store Properly: Store single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Step 2: Optimize the Addition of this compound to Culture Media

How you add the this compound stock to your media can significantly impact its solubility.

  • Pre-warm the Medium: Before adding the antibiotic, warm the culture medium to 37°C.

  • Dilute Gradually: To avoid "solvent shock," add the this compound stock solution to a small volume of pre-warmed medium first, mix well, and then add this to the final volume of your culture medium.

  • Mix Thoroughly: After adding the this compound solution, gently swirl the medium to ensure even distribution.

Step 3: Evaluate the Culture Conditions

The environment in which your cells are cultured can also contribute to precipitation.

  • pH Monitoring: Cellular metabolism can cause a drop in the pH of the culture medium. If the medium becomes too acidic, it can affect the solubility of various components. Ensure your medium has adequate buffering capacity (e.g., through bicarbonate and CO2 levels, or HEPES).

  • Serum Quality: Lot-to-lot variability in Fetal Bovine Serum (FBS) can introduce different concentrations of proteins and ions that may interact with this compound. If you suspect serum-related issues, test a new lot of FBS.

Data Presentation

Table 1: Solubility of this compound Proxetil at Different pH Values
pHSolubility (mg/mL)Reference
1.210.47[5]
3.00.305[9]
4.60.581[6]
6.80.45[5]
7.40.562[6]

Note: Data is for this compound proxetil. The solubility of the active form, this compound acid, is also pH-dependent.

Table 2: Recommended Solvents for this compound and its Prodrug
CompoundSolventRecommended Final Concentration in Media
This compound Sodium SaltWater, PBS, DMSON/A (for water/PBS), <0.5% (for DMSO)
This compound ProxetilDMSO, Methanol<0.5%

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Salt Stock Solution (10 mg/mL)

Materials:

  • This compound Sodium Salt powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, 0.22 µm syringe filter (PTFE membrane recommended for DMSO)

  • Sterile, microcentrifuge tubes for aliquoting

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 100 mg of this compound Sodium Salt powder and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile DMSO to the tube.

  • Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.

  • Attach a sterile 0.22 µm PTFE syringe filter to a new sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Preparing this compound-Containing Culture Media

G cluster_prep Stock Solution Preparation cluster_media Media Preparation weigh Weigh this compound Sodium Salt dissolve Dissolve in DMSO (e.g., 10 mg/mL) weigh->dissolve filter Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot Aliquot & Store at -20°C filter->aliquot warm_media Pre-warm Culture Medium to 37°C dilute Dilute Stock into Final Medium Volume warm_media->dilute thaw_stock Thaw this compound Stock Aliquot thaw_stock->dilute mix Mix Gently dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing sterile this compound stock and its addition to culture media.

Diagram 2: Logical Flowchart for Troubleshooting this compound Precipitation

G start Precipitate Observed in Culture Medium check_conc Is final this compound concentration too high? start->check_conc check_stock Was stock solution prepared correctly? check_conc->check_stock No reduce_conc Reduce working concentration check_conc->reduce_conc Yes check_addition Was stock added to cold medium? check_stock->check_addition Yes remake_stock Prepare fresh stock (see Protocol 1) check_stock->remake_stock No check_ph Is media pH stable? check_addition->check_ph No warm_media Pre-warm medium before adding stock check_addition->warm_media Yes buffer_media Check CO2 levels or add HEPES buffer check_ph->buffer_media No

Caption: A troubleshooting flowchart for identifying the cause of this compound precipitation.

Diagram 3: Postulated Signaling Pathway of Beta-Lactam Antibiotic-Induced Mitochondrial Dysfunction

G antibiotic Beta-Lactam Antibiotics (e.g., this compound) mitochondrion Mitochondrion antibiotic->mitochondrion Inhibits Carnitine/ Acylcarnitine Transporter etc Electron Transport Chain (ETC) mitochondrion->etc Dysfunction ros Increased Reactive Oxygen Species (ROS) etc->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation cellular_response Cellular Stress Response oxidative_stress->cellular_response

Caption: Postulated pathway of beta-lactam induced mitochondrial dysfunction and oxidative stress.

References

Technical Support Center: Cefpodoxime MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability in Cefpodoxime Minimum Inhibitory Concentration (MIC) results. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in this compound MIC results?

Variability in this compound MIC results can arise from several factors, including:

  • Inoculum Effect: The density of the bacterial inoculum used in the test can significantly impact the MIC value, particularly for β-lactam antibiotics like this compound.[1][2][3][4] A higher inoculum can lead to an artificially elevated MIC.

  • Culture Media: The composition of the culture medium can influence bacterial growth and the activity of this compound. Variations between different manufacturers or even different lots of the same medium can contribute to result discrepancies.[5][6][7]

  • Bacterial Resistance Mechanisms: The presence of resistance mechanisms in the test organism, such as the production of β-lactamases (e.g., TEM-1, OXA-30) or alterations in outer membrane proteins (porins), can lead to higher and more variable MICs.[8][9][10]

  • Procedural Deviations: Inconsistent adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a major source of error.[11][12][13][14]

  • This compound Stability: The stability of this compound in solution can be affected by storage conditions and time, potentially leading to reduced potency and inaccurate MIC values.[15][16][17]

Q2: How does the inoculum size affect this compound MIC values?

The "inoculum effect" is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density.[1][2][3][4] For β-lactams like this compound, this can be particularly pronounced in bacteria that produce β-lactamase enzymes. A larger bacterial population may produce enough β-lactamase to degrade the antibiotic at concentrations that would normally inhibit a smaller population, leading to a higher observed MIC. It is crucial to standardize the inoculum concentration as per CLSI or EUCAST guidelines to minimize this effect.[2][3]

Q3: Are there specific CLSI or EUCAST guidelines for this compound MIC testing?

Yes, both CLSI and EUCAST provide standardized guidelines for antimicrobial susceptibility testing, including for this compound.[11][12][13][18][19][20] These documents detail critical parameters such as:

  • Recommended testing methodologies (e.g., broth microdilution).

  • Standardized inoculum preparation and density.

  • Approved culture media and their composition.

  • Incubation conditions (temperature, duration).

  • Quality control strains and their acceptable MIC ranges.

  • Interpretation of MIC results (susceptible, intermediate, resistant).[21][22]

Adherence to these guidelines is essential for obtaining accurate and reproducible this compound MIC results.

Q4: Can the source of Mueller-Hinton broth impact this compound MIC results?

Yes, the source and even the specific lot of Mueller-Hinton broth can introduce variability in MIC results.[6][7] This can be due to minor differences in nutrient composition and cation concentrations, which can affect bacterial growth and antibiotic activity. For certain antibiotics, specific cation adjustments to the broth are required. While the impact on this compound is not as extensively documented as for some other drugs, it is a potential source of variability that should be considered, especially when observing unexpected results. Using a consistent and high-quality source of media is recommended.

Q5: What should I do if my this compound MIC results for quality control strains are out of range?

If your QC strain results are out of the acceptable range, it indicates a potential issue with the testing system. Do not report any patient or experimental results until the issue is resolved. The following troubleshooting steps should be taken:

  • Verify the QC strain: Ensure the correct QC strain was used and that its viability and purity have been maintained.

  • Check the this compound: Confirm the correct antibiotic was used, it was stored properly, and the stock solution was prepared correctly and is not expired.

  • Review the protocol: Meticulously review the entire testing procedure to ensure there were no deviations from the standardized protocol (e.g., inoculum preparation, incubation time/temperature).

  • Examine the materials: Check for expired reagents, including the culture medium and any supplements.

  • Repeat the test: If no obvious errors are found, repeat the test with fresh reagents.

  • Contact the manufacturer: If the problem persists, contact the manufacturers of the reagents and/or the testing system for further assistance.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound MIC testing.

Issue 1: High Variability or Poor Reproducibility of MIC Results
Potential Cause Troubleshooting Steps
Inconsistent Inoculum Preparation 1. Ensure the bacterial suspension is homogenous and at the correct turbidity (e.g., 0.5 McFarland standard).[5] 2. Verify the dilution steps to achieve the final target inoculum concentration (typically 5 x 10^5 CFU/mL for broth microdilution). 3. Use a calibrated spectrophotometer or densitometer for turbidity measurement.
Variation in Culture Media 1. Use the same lot of Mueller-Hinton broth for a set of experiments. 2. Ensure the media is prepared and stored according to the manufacturer's instructions. 3. If preparing in-house, validate the quality of each batch.
Inconsistent Incubation 1. Verify the incubator temperature is maintained at 35 ± 2°C. 2. Ensure consistent incubation duration (typically 16-20 hours for non-fastidious bacteria). 3. Avoid stacking plates to ensure uniform temperature distribution.
Reader/Interpretation Variability 1. Establish clear and consistent criteria for reading MIC endpoints (e.g., the lowest concentration with no visible growth). 2. Use an automated plate reader if available to standardize the reading process. 3. Have a second trained individual confirm the readings.
Issue 2: Unexpectedly High this compound MICs
Potential Cause Troubleshooting Steps
Presence of β-lactamase Activity 1. Consider testing for the presence of β-lactamases, especially in organisms like E. coli or Klebsiella pneumoniae.[8][9][10] 2. Note that some β-lactamases may not be detected by standard screening methods.
High Inoculum (Inoculum Effect) 1. Re-check and standardize the inoculum preparation procedure as described in Issue 1.[1][2][3][4]
Degraded this compound 1. Prepare fresh this compound stock solutions. 2. Verify the storage conditions of the this compound powder and stock solutions (protect from light and moisture, store at the recommended temperature).[15][16][17]
Contamination of Bacterial Culture 1. Perform a purity check of the bacterial culture by plating on a non-selective agar plate.

Experimental Protocols

Broth Microdilution MIC Testing for this compound (Adapted from CLSI Guidelines)

This protocol outlines the general steps for performing a broth microdilution MIC test for this compound against non-fastidious bacteria.

Materials:

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO, check manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Calibrated pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.

    • Sterilize the stock solution by filtration if necessary.

    • Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • This will bring the final volume in each well to 100 µL.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Data Presentation

Table 1: Factors Influencing this compound MIC Results and Recommended Actions
FactorPotential Impact on MICRecommended Action
Inoculum Concentration Higher inoculum can increase the MIC.[1][2][3][4]Standardize to 5 x 10^5 CFU/mL.
Culture Medium Lot-to-lot and manufacturer variability can alter MICs.[5][6][7]Use a consistent source and lot of media.
Incubation Time Shorter or longer times can lead to inaccurate results.Incubate for 16-20 hours.
Incubation Temperature Deviations can affect bacterial growth rate.Maintain at 35 ± 2°C.
This compound Potency Degraded antibiotic will lead to falsely high MICs.Prepare fresh stock solutions and store properly.[15][16][17]
β-lactamase Production Can significantly increase the MIC.[8][9][10]Consider confirmatory testing for β-lactamases.

Visualizations

Troubleshooting_Cefpodoxime_MIC start Variable or Unexpected This compound MIC Results check_qc Are QC Strain Results Within Acceptable Range? start->check_qc troubleshoot_system Troubleshoot Testing System: - Check Reagents (Antibiotic, Media) - Verify Inoculum Preparation - Confirm Incubation Conditions - Review Protocol Adherence check_qc->troubleshoot_system No qc_ok QC Results are OK check_qc->qc_ok Yes resolve_system Resolve System Issues and Re-run QC and Samples troubleshoot_system->resolve_system check_inoculum Verify Inoculum Density (0.5 McFarland, correct dilution) qc_ok->check_inoculum check_media Review Culture Media (Lot number, preparation, storage) check_inoculum->check_media check_antibiotic Assess this compound (Fresh stock, proper storage) check_media->check_antibiotic investigate_organism Investigate Test Organism check_antibiotic->investigate_organism purity_check Perform Purity Check investigate_organism->purity_check resistance_mech Consider Resistance Mechanisms (e.g., β-lactamase production) investigate_organism->resistance_mech end Consistent and Reliable MIC Results purity_check->end resistance_mech->end resolve_system->start

Caption: Troubleshooting workflow for variable this compound MIC results.

References

Cefpodoxime Stability Under Different Storage Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cefpodoxime under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, particularly in its prodrug form, this compound proxetil, is influenced by several environmental factors. These include temperature, pH, light, and humidity.[1][2] The chemical structure of this compound, a third-generation cephalosporin, contains a β-lactam ring that is susceptible to hydrolysis, leading to a loss of antibacterial activity.[3]

Q2: What are the recommended storage conditions for this compound proxetil oral suspension before and after reconstitution?

A2: For both un-reconstituted powder and reconstituted oral suspensions, it is recommended to store them at refrigerated temperatures (2-8 °C) or at a controlled room temperature not exceeding 25 °C.[1][4] Storing reconstituted suspensions at elevated temperatures can lead to a significant loss of potency.[4] One study showed that at 42°C, there was a considerable loss of potency (below 85%) in powdered samples after 60 days.[1][4]

Q3: How long is reconstituted this compound proxetil oral suspension stable?

A3: The stability of reconstituted this compound proxetil suspension is dependent on the storage temperature. At refrigerated temperatures (2-8 °C), the reconstituted suspension can maintain its potency within the specified standard range for up to 14 days.[4][5][6] Some studies have shown that at room temperature (25 °C), the potency can remain within the standard range for a longer period, even up to 90 days, although refrigeration is generally recommended to ensure optimal stability.[4]

Q4: How does pH affect the stability of this compound?

A4: this compound is susceptible to both acid and base-induced hydrolysis.[3][7] Forced degradation studies show that this compound degrades under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.[3] The degradation is more pronounced in alkaline conditions.[8] Therefore, it is crucial to control the pH of any solutions containing this compound to maintain its stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Potency in Stored Samples Improper storage temperature.Store both powdered and reconstituted this compound at refrigerated temperatures (2-8°C) or controlled room temperature (<25°C). Avoid exposure to elevated temperatures.[1][4]
Exposure to light.Protect this compound solutions and formulations from direct light by using amber-colored containers or storing them in the dark.[7]
Incorrect pH of the formulation or solution.Ensure the pH of the medium is within the optimal stability range for this compound. Avoid highly acidic or alkaline conditions.[3][8]
Appearance of Degradation Products in Analysis Hydrolysis due to acidic or basic conditions.Neutralize the sample before analysis if it has been subjected to acidic or basic stress. Use a stability-indicating analytical method to separate the parent drug from its degradation products.[3][9]
Oxidation.If oxidative degradation is suspected, consider purging solutions with an inert gas (e.g., nitrogen) and adding an antioxidant if compatible with the formulation.[9]
Photodegradation.Minimize exposure to UV light during handling and analysis.[7]
Variability in Experimental Results Inconsistent reconstitution of oral suspension.Ensure the powder is fully and uniformly dispersed in the specified volume of diluent as per the manufacturer's instructions.
Inconsistent sample handling and storage.Standardize protocols for sample preparation, storage, and analysis to minimize variability.

Data on this compound Stability

The following tables summarize the quantitative data on the stability of this compound proxetil under different conditions.

Table 1: Stability of Reconstituted this compound Proxetil Oral Suspension at Different Temperatures

Storage TemperatureDurationPotency/StabilityReference
Refrigerated (2-8 °C)14 daysWithin specified standard range[4]
Room Temperature (25 °C)90 daysWithin specified standard range[4]
Elevated Temperature (42 °C)> 14 daysDeviated from specification[4]

Table 2: Forced Degradation of this compound Proxetil

Stress ConditionDurationObservationsReference
Acid Hydrolysis (0.1 M HCl)8 hoursDegradation observed, additional peaks at Rf 0.10 and 0.44 in HPTLC[3]
Base Hydrolysis (0.1 M NaOH)8 hoursDegradation observed, additional peaks at Rf 0.03, 0.15, and 0.17 in HPTLC[3]
Oxidation (6% H2O2)8 hoursNo significant degradation observed in some studies[3]
90 min at 80°C (3% H2O2)Degradation observed[9]
Dry Heat8 hours at 55°CNo significant degradation[3]
2 hours at 60°CDegradation observed[7]
Photodegradation (UV light)12 hoursDegradation observed[7]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical HPLC method for the determination of this compound proxetil in the presence of its degradation products.[9][10]

  • Chromatographic System:

    • Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent.[9]

    • Mobile Phase: Acetonitrile and 50 mM ammonium acetate (pH 6, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v).[9]

    • Flow Rate: 1 mL/min.[9]

    • Detection Wavelength: 254 nm.[9]

    • Injection Volume: 20 μL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound proxetil reference standard in methanol (e.g., 1 mg/mL).[9]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-80 μg/mL).[9]

  • Sample Preparation:

    • For bulk drug or powder for oral suspension, accurately weigh a quantity equivalent to a known amount of this compound and dissolve it in methanol to obtain a stock solution.[9]

    • For reconstituted suspension, accurately pipette a volume, dilute with methanol, and sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 μm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

    • Assess the presence of any degradation products, which will appear as separate peaks.

Protocol 2: Forced Degradation Studies

This protocol outlines the procedures for subjecting this compound proxetil to various stress conditions to evaluate its inherent stability.[3][7][9]

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound proxetil in 0.1 M HCl.[3]

    • Keep the solution at room temperature or reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 8 hours or 90 minutes).[3][9]

    • Withdraw samples at appropriate time intervals, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound proxetil in 0.1 M NaOH.[3]

    • Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate acid (e.g., 0.1 M HCl) before analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound proxetil in a solution of hydrogen peroxide (e.g., 3% or 6%).[3][9]

    • Keep the solution at room temperature or reflux for a specified time.

    • Withdraw samples, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation (Dry Heat):

    • Keep a known quantity of the powdered drug in an oven at a specific temperature (e.g., 55°C or 60°C) for a defined period.[3][7]

    • At the end of the exposure, dissolve the sample in a suitable solvent and analyze.

  • Photodegradation:

    • Expose a solution of this compound proxetil to UV light (e.g., 254 nm) for a specified duration (e.g., 12 hours).[7]

    • Analyze the sample by HPLC to determine the extent of degradation.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample (Bulk Drug/Formulation) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress storage Stability Storage (Different Temperatures & Humidity) start->storage hplc HPLC/HPTLC Analysis stress->hplc storage->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quant Quantification of This compound & Degradants data->quant report Stability Report (Shelf-life, Degradation Profile) quant->report

Caption: Workflow for this compound Stability Assessment.

Cefpodoxime_Degradation_Pathway This compound This compound Proxetil Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal Thermal Stress This compound->Thermal Degradant_B Open Beta-Lactam Ring Products Hydrolysis->Degradant_B Degradant_C Other Degradation Products Oxidation->Degradant_C Degradant_A Inactive Isomers Photolysis->Degradant_A Thermal->Degradant_C

Caption: this compound Degradation Pathways.

References

Technical Support Center: Enhancing the Oral Bioavailability of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Cefpodoxime Proxetil in research formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound Proxetil?

A1: The low oral bioavailability of this compound Proxetil, typically around 50% in humans, is attributed to several factors[1][2][3]:

  • Poor Aqueous Solubility: this compound Proxetil is a poorly water-soluble drug (approximately 400 μg/ml), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption[1][3][4].

  • Gelation in Acidic Environments: The drug exhibits a tendency to form a gel-like mass in acidic conditions, such as in the stomach, which can impede its dissolution and subsequent absorption[1].

  • Pre-absorptive Metabolism: this compound Proxetil is a prodrug that is susceptible to hydrolysis by intestinal esterases to its active form, this compound acid, before it can be fully absorbed. This pre-absorptive metabolism reduces the amount of intact prodrug available for absorption[1][5].

Q2: What are the most common formulation strategies to enhance the bioavailability of this compound Proxetil?

A2: Several advanced formulation strategies have been successfully employed to overcome the bioavailability challenges of this compound Proxetil. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level to improve its solubility and dissolution rate.[3][6][7][8][9]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubilization and absorption of the drug.[2][10][11][12][13]

  • Polymeric Microparticles: Encapsulating this compound Proxetil in polymeric microparticles can improve its dissolution by increasing the surface area, enhancing wettability, and preventing gelation.[1][4][14]

  • Gastro-retentive Drug Delivery Systems: These systems are designed to prolong the residence time of the formulation in the stomach, allowing for more complete drug release and absorption in the upper gastrointestinal tract where it is more soluble and stable.[15][16][17]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can enhance oral bioavailability through various mechanisms, including improved solubility and lymphatic absorption.[18]

Q3: Which animal models are typically used for in vivo pharmacokinetic studies of this compound Proxetil formulations?

A3: The most commonly used animal models for evaluating the in vivo performance of this compound Proxetil formulations are rats and dogs.[1][4][19][20][21][22] These models are chosen for their physiological similarities to humans in terms of gastrointestinal tract and metabolic processes, allowing for relevant pharmacokinetic data collection.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate

Potential Cause Troubleshooting Step
Poor wetting of the drug powder. Incorporate a suitable wetting agent or hydrophilic polymer into the formulation. Techniques like co-grinding with hydrophilic carriers can also improve wettability.[23]
Drug particle aggregation or gelation in the dissolution medium. Consider micronization or the use of polymers that can coat the drug particles to prevent aggregation.[1] Solid dispersion and SNEDDS formulations are also effective in preventing this issue.[3][10]
Inappropriate dissolution medium. This compound Proxetil's dissolution is pH-dependent. Ensure the dissolution medium mimics the physiological conditions of the intended absorption site. An acidic medium (e.g., pH 3.0 buffer) is often used.[1]
Insufficient agitation. Optimize the rotation speed of the dissolution apparatus (e.g., USP Type 1 basket at 50 rpm) to ensure adequate mixing without causing excessive foaming.[1]

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Inconsistent food intake in animal subjects. Standardize the feeding schedule for the animals, as food can affect the gastrointestinal transit time and drug absorption.
Improper oral gavage technique. Ensure consistent and accurate administration of the formulation to each animal to minimize dose-to-dose variability.
Stress-induced physiological changes in animals. Acclimatize the animals to the experimental procedures and environment to reduce stress, which can alter gastrointestinal motility and blood flow.
Inter-animal metabolic differences. Use a sufficient number of animals per group to account for biological variability and ensure statistically significant results.

Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

| Potential Cause | Troubleshooting Step | | Dissolution method does not reflect in vivo conditions. | Develop a biorelevant dissolution method that considers factors such as pH, enzymes, and surfactants present in the gastrointestinal tract. | | Formulation undergoes significant changes in vivo. | Investigate potential interactions of the formulation with gastrointestinal contents. For SNEDDS, assess the stability of the nanoemulsion in the presence of digestive enzymes and bile salts.[10] | | Pre-absorptive degradation of the drug. | Quantify the extent of enzymatic degradation in the gastrointestinal lumen and incorporate this factor into the IVIVC model.[1][5] |

Quantitative Data Summary

Table 1: Enhancement of this compound Proxetil Solubility with Different Formulation Strategies

Formulation StrategyCarrier/ComponentsSolubility Enhancement (fold increase)Reference
Polymeric MicroparticlesChitosan, MethylcelluloseSignificant increase in solubility compared to pure drug[1]
Solid DispersionSoluplus (1:10 drug-to-carrier ratio)Significant improvement in aqueous solubility[3][6]
Amorphous Solid DispersionSoluplus and PVP K30 (1:1:1 ratio)~28-fold increase at pH 1.2[7]

Table 2: Improvement in Pharmacokinetic Parameters of this compound Proxetil with Enhanced Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability EnhancementReference
Pure Drug3094 ± 5670.91 ± 0.23--
Gastro-retentive Dosage Form4735 ± 8021.43 ± 0.24-~75% increase
SNEDDS--5.36-fold increase in AUC₀₋∞-[2][11]
Oil-in-water Submicron Emulsion---Absolute bioavailability of 97.4%[22]

Experimental Protocols

1. Preparation of this compound Proxetil Solid Dispersion (Solvent Evaporation Method)

  • Objective: To enhance the dissolution rate of this compound Proxetil by creating a solid dispersion with a hydrophilic carrier.

  • Materials: this compound Proxetil, Soluplus®, Methanol.

  • Procedure:

    • Accurately weigh this compound Proxetil and Soluplus® in a predetermined ratio (e.g., 1:10).

    • Dissolve both components completely in a suitable volume of methanol with the aid of a magnetic stirrer.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin film.

    • Further dry the resulting solid mass in a vacuum oven at room temperature to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator until further evaluation.[3][6]

2. In Vitro Dissolution Study

  • Objective: To assess the in vitro release profile of this compound Proxetil from the developed formulations.

  • Apparatus: USP Dissolution Apparatus 1 (Basket method).

  • Dissolution Medium: 900 mL of pH 3.0 buffer.

  • Temperature: 37 ± 0.5°C.

  • Rotation Speed: 50 rpm.

  • Procedure:

    • Place a quantity of the formulation equivalent to a specified dose of this compound Proxetil into each basket.

    • Lower the baskets into the dissolution medium and start the apparatus.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm membrane filter.

    • Analyze the filtrate for this compound Proxetil concentration using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of 260 nm or HPLC.[1]

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of the this compound Proxetil formulation.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

    • Administer the this compound Proxetil formulation orally via gavage at a specified dose.

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.[24][25][26]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Select Bioavailability Enhancement Strategy (e.g., SNEDDS, Solid Dispersion) Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization (Particle Size, Drug Content) Preparation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Data_Analysis_InVitro Analyze Dissolution Profile Dissolution->Data_Analysis_InVitro Animal_Study Pharmacokinetic Study in Animal Model (e.g., Rats) Data_Analysis_InVitro->Animal_Study Sample_Analysis Plasma Sample Analysis (HPLC/LC-MS) Animal_Study->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Bioavailability_Assessment Assess Bioavailability Enhancement PK_Analysis->Bioavailability_Assessment Compare with Control Formulation

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_logic cluster_dissolution Low Dissolution Troubleshooting cluster_permeability Low Permeability Troubleshooting cluster_metabolism Metabolism Troubleshooting Start Low Bioavailability Observed Check_Dissolution Assess In Vitro Dissolution Rate Start->Check_Dissolution Check_Permeability Evaluate Intestinal Permeability (e.g., Caco-2) Start->Check_Permeability Check_Metabolism Investigate Pre-absorptive Metabolism Start->Check_Metabolism Improve_Solubility Enhance Solubility: - Solid Dispersion - SNEDDS - Micronization Check_Dissolution->Improve_Solubility Prevent_Gelation Prevent Gelation: - Polymeric Coating - Gastro-retentive Forms Check_Dissolution->Prevent_Gelation Use_Enhancers Incorporate Permeation Enhancers Check_Permeability->Use_Enhancers Lipid_Formulations Utilize Lipid-Based Formulations (SNEDDS) Check_Permeability->Lipid_Formulations Protect_Prodrug Protect Prodrug from Esterases: - Enteric Coating - Enzyme Inhibitors Check_Metabolism->Protect_Prodrug Reformulate Reformulate and Re-evaluate Improve_Solubility->Reformulate Prevent_Gelation->Reformulate Use_Enhancers->Reformulate Lipid_Formulations->Reformulate Protect_Prodrug->Reformulate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Cefpodoxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cefpodoxime Proxetil in various matrices, including bulk drug, pharmaceutical formulations, and human plasma. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting and implementing a suitable analytical method.

Methodology Comparison: HPLC vs. UV Spectrophotometry

While HPLC is the most widely used technique for the analysis of this compound due to its high specificity and sensitivity, UV spectrophotometry offers a simpler and more economical alternative for routine quality control. The choice of method often depends on the specific requirements of the analysis, such as the need for separation from degradation products or the complexity of the sample matrix.

Table 1: Comparison of a Validated RP-HPLC Method with a First-Derivative UV Spectrophotometric Method for this compound Proxetil Analysis

ParameterRP-HPLC MethodFirst-Derivative UV Spectrophotometric Method
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.Measurement of absorbance of UV light by the analyte.
Instrumentation HPLC system with UV detector.[1]UV-Visible Spectrophotometer.
Linearity Range 1–80 µg/mL[2]10-50 µg/mL
Accuracy (% Recovery) Typically >98%98.65% - 100.21%
Precision (%RSD) <2%[3]<2%
Limit of Detection (LOD) 0.17 µg/mL[2]Not Reported
Limit of Quantification (LOQ) 0.5 µg/mL[2]Not Reported
Specificity High, capable of separating the drug from degradation products and excipients.[1][2]Lower, potential for interference from excipients or degradation products that absorb at the same wavelength.
Application Stability-indicating assays, analysis in complex matrices (e.g., plasma), quality control.[2][4]Routine quality control of bulk drug and simple formulations.

Detailed Experimental Protocols

Validated Stability-Indicating RP-HPLC Method

This method is suitable for the determination of this compound Proxetil in bulk drug and pharmaceutical formulations and can effectively separate the drug from its degradation products.[2]

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[2]

  • Mobile Phase: Acetonitrile and 50 mM ammonium acetate (pH 6, adjusted with o-phosphoric acid) in the ratio of 45:55 (v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 20 µL

  • Temperature: Ambient

Standard Solution Preparation:

  • Prepare a stock solution of this compound Proxetil (1 mg/mL) by dissolving the reference substance in methanol.[2]

  • From the stock solution, prepare working standard solutions in the range of 1–80 µg/mL by diluting with the mobile phase.[2]

Sample Preparation (Tablets):

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[2]

  • Add about 20 mL of methanol, sonicate for 2 minutes to ensure complete dissolution, and then make up the volume with methanol.[2]

  • Filter the solution.

  • Dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).[2]

Forced Degradation Studies:

To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and photolytic and thermal degradation.[2][5] The method should be able to resolve the main drug peak from any degradation product peaks.[2]

First-Derivative UV Spectrophotometric Method

This method is a rapid and economical alternative for the routine determination of this compound in bulk and tablet dosage forms.

Instrumental Parameters:

  • Instrument: UV-Visible Spectrophotometer

  • Solvent: Methanol

  • Analytical Wavelength: 235 nm (zero crossing point in the first derivative spectrum)

Standard Solution Preparation:

  • Prepare a stock solution of this compound Proxetil (1000 µg/mL) by dissolving the reference substance in methanol with the aid of ultrasonication.

  • Prepare a working standard solution of 10 µg/mL by diluting the stock solution with methanol.

Sample Preparation (Tablets):

  • Follow the same procedure as for the HPLC method to obtain a stock solution of the tablet powder in methanol.

  • Dilute the filtered sample solution with methanol to obtain a final concentration within the Beer's law range (10-50 µg/mL).

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound analysis, following ICH guidelines.[1]

HPLC_Validation_Workflow start Method Development optimization Method Optimization (Mobile Phase, Flow Rate, etc.) start->optimization system_suitability System Suitability Testing optimization->system_suitability validation Method Validation (ICH Guidelines) specificity Specificity / Selectivity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness solution_stability Solution Stability validation->solution_stability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation solution_stability->documentation system_suitability->validation end Validated Method documentation->end

References

A Comparative In Vitro Analysis of Cefpodoxime and Cefuroxime Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activities of Cefpodoxime and Cefuroxime, two widely utilized oral cephalosporins. The information presented is collated from multiple in vitro studies and is intended to support research and development efforts in the field of infectious diseases.

Executive Summary

This compound, a third-generation cephalosporin, generally exhibits a broader spectrum and higher in vitro activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family, when compared to Cefuroxime, a second-generation cephalosporin.[1][2] While both agents demonstrate activity against common respiratory pathogens, this compound often shows lower minimum inhibitory concentrations (MICs).[3][4] Against Gram-positive organisms, such as Staphylococcus aureus (methicillin-susceptible strains), their activities are more comparable.[4][5]

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Cefuroxime against a range of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Enterobacteriaceae

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound≤1≤1
Cefuroxime->8
Klebsiella pneumoniaeThis compound->1
Cefuroxime--
Proteus vulgarisThis compound0.12-
Cefuroxime--
Providencia rettgeriThis compound0.015-
Cefuroxime--
Serratia marcescensThis compound2-
Cefuroxime--

Data compiled from multiple sources.[2][3] Note: Direct comparative MIC50 and MIC90 values for Cefuroxime against all listed Enterobacteriaceae were not consistently available in the reviewed literature.

Table 2: In Vitro Activity against Respiratory Pathogens

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzaeThis compound<0.030.12
Cefuroxime0.51
Streptococcus pneumoniaeThis compound-0.12
Cefuroxime--
Moraxella catarrhalisThis compound-1
Cefuroxime--

Data compiled from multiple sources.[3][4][5] Note: Both drugs show similar activity against S. pneumoniae.[4]

Table 3: In Vitro Activity against Staphylococci and Anaerobes

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)This compound1-24
Cefuroxime--
Gram-negative anaerobesThis compound--
Cefuroxime--

Data compiled from multiple sources.[2][3][6] this compound demonstrates moderate activity against methicillin-susceptible S. aureus.[5] Both cephalosporins exhibit limited activity against the Bacteroides fragilis group, though this compound is more active against Fusobacterium and Bacteroides spp.[6]

Mechanism of Action

This compound, the active metabolite of the prodrug this compound proxetil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] These enzymes are crucial for the final steps of peptidoglycan synthesis. Inhibition of PBPs leads to a defective cell wall, resulting in cell lysis and death.[7] this compound has shown stability against many common beta-lactamase enzymes.[1]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing the agar dilution and broth microdilution methods. These are standardized techniques for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a microorganism.[9][10]

Agar Dilution Method

The agar dilution method is considered a reference standard for MIC determination.[9]

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. This is achieved by adding a calculated volume of the antibiotic stock solution to molten agar before it solidifies.[9][11]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This suspension is then further diluted to achieve a final inoculum concentration of 10⁴ colony-forming units (CFU) per spot on the agar plate.[11]

  • Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (without antibiotic).[11]

  • Incubation: The inoculated plates are incubated at a controlled temperature (usually 35°C ± 2°C) for 16-20 hours.[11][12]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[11]

Broth Microdilution Method

The broth microdilution method is a widely used and often automated technique for MIC determination.[13]

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) within the wells of a 96-well microtiter plate.[12][14]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the agar dilution method. This is then diluted in the broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10][12]

  • Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the standardized bacterial suspension.[12] A growth control well containing only the broth and the inoculum is also included.[10]

  • Incubation: The microtiter plate is covered and incubated at 35°C ± 2°C for 16-20 hours.[12]

  • Result Interpretation: The MIC is determined by visual inspection as the lowest antibiotic concentration that prevents visible turbidity (growth) in the wells.[10]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for MIC determination and the logical relationship of the comparative analysis.

MIC_Determination_Workflow cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis cluster_output Output start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions (in Agar or Broth) prep_antibiotic->serial_dilution inoculate Inoculate Plates/Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read_results Read Results (Visible Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic end MIC Value determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Comparative_Analysis This compound This compound (3rd Generation) evaluation In Vitro Activity (MIC Data) This compound->evaluation cefuroxime Cefuroxime (2nd Generation) cefuroxime->evaluation gram_neg Gram-Negative (e.g., Enterobacteriaceae) gram_pos Gram-Positive (e.g., S. aureus) respiratory Respiratory Pathogens (e.g., H. influenzae) evaluation->gram_neg evaluation->gram_pos evaluation->respiratory

Caption: Logical Relationship of the Comparative In Vitro Analysis.

References

A Comparative Analysis of Cefpodoxime and Cefdinir Efficacy Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two key third-generation cephalosporins, Cefpodoxime and Cefdinir, against common respiratory pathogens. This guide synthesizes in vitro susceptibility data and clinical outcomes to provide a clear comparison of their performance.

Introduction

This compound and cefdinir are both oral third-generation cephalosporin antibiotics frequently prescribed for the treatment of community-acquired respiratory tract infections. Their broad spectrum of activity covers key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This guide provides a detailed comparison of their efficacy, supported by quantitative in vitro data and clinical trial outcomes, to inform research and development in the field of infectious diseases.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and cefdinir against prevalent respiratory pathogens is a critical indicator of their potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are key metrics for comparison.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Cefdinir Against Key Respiratory Pathogens
PathogenAntibioticMIC50MIC90
Streptococcus pneumoniae This compound≤ 0.03[1]2[1]
Cefdinir0.12[1]-
Haemophilus influenzae This compound--
Cefdinir--
(β-lactamase negative)This compound--
Cefdinir--
(β-lactamase positive)This compound--
Cefdinir--
Moraxella catarrhalis This compound--
Cefdinir--

Note: Data is compiled from multiple sources. Dashes indicate where specific comparative data was not available in the reviewed literature.

Based on available in vitro data, both this compound and cefdinir demonstrate potent activity against common respiratory pathogens. This compound often exhibits a lower MIC50 against Streptococcus pneumoniae compared to cefdinir.[1] Both agents are effective against β-lactamase-producing strains of H. influenzae and M. catarrhalis.[2]

Clinical Efficacy: A Review of Clinical Trial Outcomes

While in vitro data provides a strong indication of an antibiotic's potential, clinical trial outcomes are essential for confirming its efficacy in patients. Direct head-to-head clinical trials comparing this compound and cefdinir for respiratory tract infections are limited. However, data from individual trials and meta-analyses allow for an indirect comparison of their clinical effectiveness.

Table 2: Comparative Clinical Efficacy in Respiratory Tract Infections
IndicationAntibioticClinical Cure / Success RateBacteriological Eradication Rate
Acute Bacterial Rhinosinusitis This compound87% (predicted)[2]-
Cefdinir83% (clinical cure)[2]-
Group A Streptococcal Tonsillopharyngitis This compound-93%[3]
Cefdinir-94%[3]
Community-Acquired Pneumonia This compound92.2%[4][5]95.7%[4][5]
Cefdinir--
Acute Otitis Media This compound98.9% (cure + improvement)[6]-
Cefdinir~80% (clinical cure)[7]83%[8]

Note: Data is synthesized from various clinical studies and meta-analyses. Direct comparative trials are limited, and thus these figures should be interpreted with caution.

In the treatment of acute bacterial rhinosinusitis, both this compound and cefdinir are recommended as first-line options, with high predicted and observed clinical efficacy.[2] A meta-analysis on Group A streptococcal tonsillopharyngitis showed very similar and high bacteriological eradication rates for both antibiotics.[3] For community-acquired pneumonia, this compound has demonstrated high clinical cure and bacteriological eradication rates.[4][5] In acute otitis media, both drugs are effective, with cefdinir being a preferred option for penicillin-allergic patients.[6][7][8]

Experimental Protocols

The determination of in vitro efficacy relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these methods.

Broth Microdilution Method for MIC Determination (Based on CLSI M07)

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared at a known concentration. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an agar plate to obtain isolated colonies. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Interpretation of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[9]

Mechanism of Action

Both this compound and cefdinir are third-generation cephalosporins and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Cephalosporin Mechanism of Action cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking Inhibition Inhibition of Transpeptidation PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cephalosporin This compound / Cefdinir (β-Lactam Ring) Cephalosporin->PBP Binds to active site Lysis Cell Lysis and Death Inhibition->Lysis Leads to

Caption: Mechanism of action of this compound and Cefdinir.

The β-lactam ring of these cephalosporins binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis in the bacterial cell wall.[11] This inhibition of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial susceptibility of a clinical isolate involves several key steps, from sample collection to the final interpretation of the results.

Antimicrobial Susceptibility Testing Workflow cluster_mic MIC Determination (e.g., Broth Microdilution) start Clinical Sample Collection (e.g., Sputum, Swab) isolate Bacterial Isolation and Identification start->isolate prepare_inoculum Inoculum Preparation (0.5 McFarland Standard) isolate->prepare_inoculum setup_plate Prepare Microtiter Plate (Serial Antibiotic Dilutions) inoculate Inoculate Plate with Bacteria prepare_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI/EUCAST Breakpoints read_mic->interpret report Report to Clinician interpret->report

Caption: A typical workflow for antimicrobial susceptibility testing.

Conclusion

Both this compound and cefdinir are effective third-generation cephalosporins for the treatment of respiratory tract infections caused by common bacterial pathogens. In vitro data suggests that this compound may have slightly greater potency against Streptococcus pneumoniae in some cases. Clinical data, although not from extensive head-to-head trials, indicates comparable and high rates of clinical success and bacteriological eradication for both drugs in various respiratory infections. The choice between these two agents may be guided by local susceptibility patterns, specific clinical indications, patient factors such as allergies, and pharmacokinetic profiles.[12][13] The standardized methodologies for antimicrobial susceptibility testing, such as those provided by CLSI and EUCAST, are fundamental for generating the reliable data needed to guide clinical decisions and for the ongoing development of new antimicrobial agents.

References

Navigating Cephalosporin Cross-Resistance: A Comparative Guide to Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between cephalosporins is critical for effective antimicrobial development and clinical application. This guide provides an objective comparison of cefpodoxime's performance against other cephalosporins, supported by experimental data, detailed protocols, and visualizations of resistance mechanisms.

Quantitative Comparison of In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other key cephalosporins against a range of clinically relevant bacterial pathogens. The data, compiled from multiple in vitro studies, highlights the comparative efficacy and potential for cross-resistance. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented in µg/mL.

Bacterial SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae
This compound0.06 - 2≤1
CefiximeComparable to this compoundComparable to this compound
Cefuroxime~8x higher than this compound~8x higher than this compound
Cefaclor8-16x higher than this compound8-16x higher than this compound
Cephalexin8-16x higher than this compound8-16x higher than this compound
Staphylococcus aureus (Oxacillin-susceptible)
This compound1 - 24
Cefixime-16
CefuroximeComparable to this compoundComparable to this compound
CefaclorLower than this compoundLower than this compound
CephalexinLower than this compoundLower than this compound
Streptococcus pneumoniae
This compound-0.12
Cefixime--
Cefuroxime--
Haemophilus influenzae
This compound-0.12
Cefixime--
Cefuroxime--
Moraxella catarrhalis
This compound-1
Cefixime--
Cefuroxime--

Data compiled from multiple sources[1][2][3][4][5][6]. Note that specific MIC values can vary between studies and isolates.

Experimental Protocols

The determination of cross-resistance is primarily based on standardized antimicrobial susceptibility testing (AST) methods. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are fundamental to generating the comparative data presented above.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and other cephalosporins are prepared according to the manufacturer's instructions.

  • Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in the microtiter plate wells.

2. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test bacterium from a non-selective agar plate.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Dispense the diluted antimicrobial solutions into the wells of a 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.

3. Application of Antimicrobial Disks:

  • Aseptically apply paper disks impregnated with standardized concentrations of this compound and other cephalosporins to the surface of the inoculated agar plate.

  • Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the clinical breakpoints established by CLSI or EUCAST.

Visualizing Resistance Mechanisms and Experimental Workflow

Signaling Pathway of β-Lactam Resistance

The primary mechanism of resistance to cephalosporins, including this compound, involves the production of β-lactamase enzymes and modifications to bacterial outer membrane proteins (porins).

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms cephalosporin Cephalosporin (e.g., this compound) porin Outer Membrane Porin (OmpC/OmpF) cephalosporin->porin Entry beta_lactamase β-Lactamase (e.g., TEM-1, AmpC) cephalosporin->beta_lactamase Hydrolysis pbp Penicillin-Binding Protein (PBP) porin->pbp Target Binding cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition beta_lactamase->pbp Prevents Binding lysis Cell Lysis cell_wall->lysis Leads to porin_mutation Porin Mutation/Loss (Reduced Entry) beta_lactamase_production β-Lactamase Production (Drug Inactivation)

Caption: Mechanism of cephalosporin action and resistance.

Experimental Workflow for Determining Cross-Resistance

The following diagram illustrates the standardized workflow for assessing cross-resistance between this compound and other cephalosporins using antimicrobial susceptibility testing.

G start Start: Bacterial Isolate inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum mic_testing Broth Microdilution (MIC) - Serial dilutions of this compound & other Cephalosporins inoculum->mic_testing disk_diffusion Kirby-Bauer Disk Diffusion - Apply disks of this compound & other Cephalosporins inoculum->disk_diffusion incubation Incubate (35°C, 16-24h) mic_testing->incubation disk_diffusion->incubation read_mic Read MIC Values incubation->read_mic read_zones Measure Zone Diameters incubation->read_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI/EUCAST Breakpoints read_mic->interpret read_zones->interpret compare Compare Susceptibility Profiles (this compound vs. Others) interpret->compare end Determine Cross-Resistance Pattern compare->end

Caption: Workflow for antimicrobial susceptibility testing.

References

A Comparative Guide to Validating Bioassays for Cefpodoxime Potency Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for determining the potency of Cefpodoxime, a third-generation cephalosporin antibiotic: the microbial bioassay and the High-Performance Liquid Chromatography (HPLC) method. While HPLC offers precision and specificity in quantifying the active pharmaceutical ingredient (API), the microbial bioassay provides a crucial measure of the drug's biological activity against susceptible microorganisms. This document outlines the experimental protocols for both methods, presents comparative data, and visualizes the underlying principles and workflows.

This compound's Mechanism of Action

This compound is a prodrug, this compound Proxetil, which is hydrolyzed in the body to its active form, this compound.[1][2] Its bactericidal effect is achieved by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for cross-linking peptidoglycan.[1] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1]

cluster_prodrug In Vivo Activation cluster_bacteria Bacterial Cell Cefpodoxime_Proxetil This compound Proxetil (Oral Prodrug) Cefpodoxime_Active This compound (Active Form) Cefpodoxime_Proxetil->Cefpodoxime_Active De-esterification (Intestinal Mucosa) PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime_Active->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Weakens Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis

Figure 1: Mechanism of action of this compound.

Comparative Analysis of Potency Determination Methods

The choice between a microbial bioassay and an HPLC method for determining this compound potency depends on the specific analytical need. The bioassay measures the actual antimicrobial effect, which can be influenced by factors like degradation products that may not be chromatographically separated but have altered biological activity. HPLC, on the other hand, provides a highly accurate and precise measurement of the concentration of the parent drug molecule.

ParameterMicrobial BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Inhibition of microbial growthSeparation and quantification by UV detection
Measures Biological activity (Potency)Concentration of active ingredient
Specificity Can be influenced by related substances with antimicrobial activityHigh for the target analyte
Precision (RSD) Typically < 2%Typically < 1%
Throughput Lower, requires incubation timeHigher, rapid analysis time per sample
Cost Generally lowerHigher initial instrument cost and solvent usage

Experimental Protocols

Method 1: Microbial Bioassay (Agar Diffusion Method)

This protocol is a representative method based on the principles outlined in the United States Pharmacopeia (USP) for antibiotic assays and tailored for this compound based on its known antimicrobial spectrum.

1. Test Organism: Staphylococcus aureus ATCC 29213 or Bacillus subtilis ATCC 6633 are suitable choices due to their susceptibility to this compound.[1][3][4]

2. Media and Reagents:

  • Culture Medium: Mueller-Hinton Agar.

  • Inoculum Broth: Tryptic Soy Broth.

  • Phosphate Buffer: pH 6.0.

  • This compound Reference Standard (RS).

3. Preparation of Inoculum:

  • Aseptically transfer a loopful of the test organism from a stock culture to a flask of Tryptic Soy Broth.

  • Incubate at 35-37°C for 18-24 hours.

  • Dilute the resulting culture with sterile saline to match the turbidity of a 0.5 McFarland standard. This provides a standardized bacterial suspension.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a quantity of this compound RS and dissolve in a suitable solvent (e.g., methanol, in a small volume) and dilute with Phosphate Buffer (pH 6.0) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Standard Working Solutions: Prepare a series of at least five concentrations by diluting the stock solution with Phosphate Buffer (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).

  • Sample Solution: Accurately weigh the this compound test sample and prepare a stock solution in the same manner as the standard. Dilute with Phosphate Buffer to an estimated concentration equal to the median dose of the standard curve (e.g., 2.0 µg/mL).

5. Assay Procedure (Cylinder-Plate Method):

  • Prepare Petri dishes with a solidified layer of Mueller-Hinton Agar.

  • Inoculate a second layer of molten agar (cooled to 48-50°C) with the standardized inoculum and pour it over the base layer.

  • Once solidified, place sterile stainless-steel cylinders on the agar surface, spaced equidistantly.

  • Fill three alternating cylinders with the median dose of the standard solution and the other three with the sample solution. For a full standard curve, use multiple plates with each concentration.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

6. Data Analysis:

  • Plot the logarithm of the standard concentrations against the mean zone diameters.

  • Perform a linear regression analysis to obtain the standard curve.

  • Determine the potency of the sample by interpolating its mean zone of inhibition from the standard curve.

Start Start Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep Solution_Prep Prepare Standard and Sample Solutions Start->Solution_Prep Media_Prep Prepare Seeded Agar Plates Inoculum_Prep->Media_Prep Plate_Assay Perform Cylinder-Plate Assay Media_Prep->Plate_Assay Solution_Prep->Plate_Assay Incubation Incubate Plates (18-24h at 37°C) Plate_Assay->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Data_Analysis Plot Standard Curve and Calculate Potency Measure_Zones->Data_Analysis End End Data_Analysis->End Start Start Solution_Prep Prepare Standard and Sample Solutions Start->Solution_Prep System_Setup Set Up HPLC System (Mobile Phase, Flow Rate, etc.) Start->System_Setup Inject_Samples Inject Standard and Sample Solutions Solution_Prep->Inject_Samples System_Suitability Perform System Suitability Tests System_Setup->System_Suitability System_Suitability->Inject_Samples Chromatography Chromatographic Separation Inject_Samples->Chromatography Detection UV Detection (252 nm) Chromatography->Detection Data_Analysis Integrate Peaks and Calculate Concentration Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Cefpodoxime and Levofloxacin Against Common Urinary Tract Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two commonly prescribed antibiotics for urinary tract infections (UTIs): Cefpodoxime, a third-generation cephalosporin, and Levofloxacin, a fluoroquinolone. This analysis is based on available in-vitro susceptibility data and clinical trial outcomes to assist researchers and drug development professionals in understanding their relative performance against key urinary pathogens.

In-Vitro Susceptibility

The in-vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. While direct head-to-head studies presenting MIC50 and MIC90 for both this compound and Levofloxacin against a comprehensive panel of urinary isolates are limited in publicly available literature, susceptibility data from various studies provide valuable insights.

The following table summarizes the susceptibility of common urinary tract pathogens to this compound and Levofloxacin based on data from multiple surveillance studies. It is important to note that susceptibility rates can vary significantly based on geographical location and the time period of the study due to evolving resistance patterns.

PathogenAntibioticSusceptibility Rate (%)
Escherichia coli This compound81% - 94%[1]
Levofloxacin62.8% - 87.0%[2]
Klebsiella pneumoniae This compound~80%[2]
Levofloxacin~62.5%[2]
Staphylococcus saprophyticus This compoundSusceptible (Generally)
Levofloxacin~77.8%[3]

Note: The data presented is a synthesis from multiple sources and should be interpreted with caution. Direct comparative studies are needed for a more definitive assessment.

Clinical Efficacy

OutcomeThis compound (100 mg twice daily for 3 days)Ciprofloxacin (250 mg twice daily for 3 days)
Overall Clinical Cure Rate (30-day follow-up) 82%[1]93%[1]
Microbiological Cure Rate (5-9 days post-treatment) 81%[1]96%[1]

Another study comparing Levofloxacin to Cefuroxime (a second-generation cephalosporin) for uncomplicated lower UTIs found that while Levofloxacin showed a slightly better response, the difference was not statistically significant[4]. The clinical and bacteriological success rates were high for both drugs[4].

Generally, Levofloxacin is considered to have high clinical efficacy rates in UTIs[5]. This compound is often considered an alternative agent when other recommended antibiotics cannot be used[5].

Experimental Protocols

Isolate Collection and Identification

Urinary tract isolates are typically collected from midstream urine samples of patients presenting with symptoms of UTI. The samples are then cultured on appropriate media, such as MacConkey agar and blood agar, and incubated at 35-37°C for 18-24 hours. Bacterial colonies are identified based on their morphological characteristics, Gram staining, and a series of biochemical tests. Automated systems like VITEK 2 may also be used for identification.

Antimicrobial Susceptibility Testing

The susceptibility of the isolated bacteria to this compound and Levofloxacin is determined using standardized methods, primarily broth microdilution or disk diffusion, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (for MIC determination):

  • A standardized inoculum of the bacterial isolate is prepared in a cation-adjusted Mueller-Hinton broth.

  • The bacterial suspension is added to microtiter plate wells containing serial twofold dilutions of the antimicrobial agents.

  • The plates are incubated at 35°C for 16-20 hours.

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer):

  • A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Paper disks impregnated with a specific concentration of this compound or Levofloxacin are placed on the agar surface.

  • The plate is incubated at 35°C for 16-18 hours.

  • The diameter of the zone of growth inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to the breakpoints defined by CLSI or EUCAST.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Cell Wall Synthesis

This compound, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Cefpodoxime_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Peptidoglycan Peptidoglycan Cross-linking Lysis Cell Lysis This compound->Lysis Leads to CellWall Cell Wall Synthesis PBP->CellWall

Caption: Mechanism of action of this compound.

Levofloxacin: Inhibition of DNA Synthesis

Levofloxacin, a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to strand breaks in the bacterial DNA, ultimately causing cell death.

Levofloxacin_Mechanism Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Levofloxacin->Topo_IV DNA_Replication DNA Replication & Repair Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to Topo_IV->Cell_Death

Caption: Mechanism of action of Levofloxacin.

Resistance Mechanisms

Bacterial resistance to both this compound and Levofloxacin is a growing concern. The primary mechanisms of resistance are outlined below.

This compound Resistance

The most common mechanism of resistance to this compound and other β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.

Cefpodoxime_Resistance This compound This compound Beta_Lactamase β-Lactamase Enzymes This compound->Beta_Lactamase Hydrolyzed by Inactive_this compound Inactive This compound Beta_Lactamase->Inactive_this compound PBP Penicillin-Binding Proteins (PBPs) Inactive_this compound->PBP Cannot bind to

Caption: Mechanism of this compound resistance.

Levofloxacin Resistance

Resistance to Levofloxacin typically arises from mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site, reducing the affinity of Levofloxacin for its targets. Another significant mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell.

Levofloxacin_Resistance cluster_target Target Modification cluster_efflux Efflux Pumps gyrA_parC_mutation Mutations in gyrA/parC genes Altered_Enzyme Altered DNA Gyrase/ Topoisomerase IV gyrA_parC_mutation->Altered_Enzyme Reduced_Binding Reduced Levofloxacin Binding Altered_Enzyme->Reduced_Binding Levofloxacin Levofloxacin Reduced_Binding->Levofloxacin Prevents effective binding of Efflux_Pump_Overexpression Efflux Pump Overexpression Drug_Expulsion Increased Drug Expulsion Efflux_Pump_Overexpression->Drug_Expulsion Drug_Expulsion->Levofloxacin Removes

Caption: Mechanisms of Levofloxacin resistance.

Conclusion

Both this compound and Levofloxacin are important therapeutic options for the treatment of urinary tract infections. Levofloxacin generally demonstrates high clinical efficacy, although resistance is a growing concern. This compound remains a viable alternative, particularly in cases where fluoroquinolones are not appropriate. The choice of antibiotic should be guided by local susceptibility patterns, the severity of the infection, and patient-specific factors. Continuous surveillance of antimicrobial resistance is crucial to ensure the ongoing effectiveness of these important drugs.

References

Head-to-head comparison of Cefpodoxime and Amoxicillin-clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Cefpodoxime and Amoxicillin-clavulanate, two widely prescribed oral antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective performance based on available experimental data.

Mechanism of Action and Spectrum of Activity

Both this compound, a third-generation cephalosporin, and Amoxicillin-clavulanate, a penicillin-class antibiotic combined with a β-lactamase inhibitor, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs).

The key difference in their mechanism lies in their stability against β-lactamase enzymes. This compound is inherently more resistant to hydrolysis by many plasmid-mediated β-lactamases. In contrast, Amoxicillin's activity is broadened by the inclusion of Clavulanate, which binds to and inactivates β-lactamase enzymes, thereby protecting Amoxicillin from degradation.

cluster_this compound This compound cluster_amox_clav Amoxicillin-Clavulanate This compound This compound PBP_C Penicillin-Binding Proteins (PBPs) This compound->PBP_C Binds to & Inactivates CellWall_C Cell Wall Synthesis Inhibition PBP_C->CellWall_C Leads to Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Amoxicillin Amoxicillin BetaLactamase β-Lactamase Enzyme Amoxicillin->BetaLactamase Protected from Degradation by PBP_A Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP_A Binds to & Inactivates Clavulanate Clavulanate Clavulanate->BetaLactamase Inactivates CellWall_A Cell Wall Synthesis Inhibition PBP_A->CellWall_A Leads to Lysis_A Bacterial Cell Lysis CellWall_A->Lysis_A

Caption: Comparative mechanism of action for this compound and Amoxicillin-Clavulanate.

Clinical Efficacy: A Comparative Analysis

Numerous clinical trials have compared the efficacy of this compound and Amoxicillin-clavulanate across various indications, most notably in respiratory tract infections and otitis media.

Acute Otitis Media (AOM)

In the treatment of AOM in children, both antibiotics have demonstrated comparable efficacy. A multicenter, randomized study found no statistically significant difference in clinical cure rates between the two drugs.

Table 1: Clinical Efficacy in Acute Otitis Media

ParameterThis compoundAmoxicillin-Clavulanatep-value
Clinical Cure Rate 93.1%94.7%>0.05
Recurrence Rate 31%27%NS

Data compiled from multiple pediatric studies.

Community-Acquired Pneumonia (CAP)

For mild-to-moderate CAP, both agents are considered effective treatment options. Clinical success rates are generally high for both, with no significant statistical difference reported in several comparative trials.

Table 2: Clinical Efficacy in Community-Acquired Pneumonia

ParameterThis compoundAmoxicillin-Clavulanate
Clinical Success Rate 88-95%89-96%
Bacteriological Eradication 91%93%

Represents a range of outcomes from various clinical trials.

In Vitro Susceptibility Data

The in vitro activity of this compound and Amoxicillin-clavulanate against common respiratory pathogens is a critical determinant of their clinical utility. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) is a standard measure of potency.

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL)

OrganismThis compoundAmoxicillin-Clavulanate
Streptococcus pneumoniae≤0.5≤2.0
Haemophilus influenzae (β-lactamase negative)≤0.5≤1.0
Haemophilus influenzae (β-lactamase positive)≤0.5≤1.0
Moraxella catarrhalis (β-lactamase positive)≤1.0≤0.5
Staphylococcus aureus (methicillin-susceptible)4.02.0

Data sourced from surveillance studies.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic properties of a drug influence its dosing regimen and efficacy. This compound is administered as a prodrug, this compound proxetil, which enhances its oral absorption.

Table 4: Key Pharmacokinetic Parameters

ParameterThis compoundAmoxicillin-Clavulanate
Bioavailability ~50%~75% (Amoxicillin)
Protein Binding 22-33%~18% (Amoxicillin)
Elimination Half-life 2.1 - 2.8 hours~1.3 hours (Amoxicillin)
Excretion Primarily renalPrimarily renal

Safety and Tolerability Profile

Both antibiotics are generally well-tolerated, but differences in their adverse event profiles exist. Gastrointestinal side effects are the most commonly reported for both drugs.

Table 5: Incidence of Common Adverse Events

Adverse EventThis compoundAmoxicillin-Clavulanate
Diarrhea 5-15%10-25%
Nausea/Vomiting 3-10%5-12%
Rash 1-3%3-5%

Incidence rates can vary based on dosage and patient population.

Experimental Protocols

Multicenter, Randomized, Comparative Trial for AOM

This section outlines a typical methodology for a clinical trial comparing the efficacy and safety of this compound and Amoxicillin-clavulanate in pediatric patients with AOM.

G cluster_protocol Clinical Trial Workflow A Patient Screening & Informed Consent B Randomization A->B C1 Arm 1: this compound (e.g., 10 mg/kg/day) B->C1 C2 Arm 2: Amoxicillin-Clavulanate (e.g., 45 mg/kg/day) B->C2 D Treatment Period (e.g., 10 days) C1->D C2->D E End-of-Therapy Visit (Clinical Assessment) D->E F Test-of-Cure Visit (e.g., Day 24-28) E->F G Data Analysis (Efficacy & Safety) F->G

Caption: A generalized workflow for a randomized controlled trial.

Protocol Details:

  • Patient Population: Children aged 6 months to 12 years with a clinical diagnosis of AOM, characterized by acute onset, middle ear effusion, and signs of middle ear inflammation.

  • Study Design: A multicenter, randomized, investigator-blinded, parallel-group study.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either this compound proxetil oral suspension or Amoxicillin-clavulanate oral suspension.

  • Dosage and Administration:

    • This compound Group: 10 mg/kg/day, administered in two divided doses for 10 days.

    • Amoxicillin-Clavulanate Group: 45 mg/kg/day (of the amoxicillin component), administered in two divided doses for 10 days.

  • Efficacy Assessments: The primary efficacy endpoint is the clinical response at the test-of-cure visit (typically 24-28 days after starting therapy). Clinical response is categorized as cure, improvement, or failure.

  • Safety Assessments: Adverse events are monitored and recorded throughout the study period. Laboratory tests (hematology and blood chemistry) may be performed at baseline and at the end of therapy.

  • Statistical Analysis: The primary analysis is a comparison of the clinical cure rates between the two treatment groups using a chi-square or Fisher's exact test.

Conclusion

This compound and Amoxicillin-clavulanate are both effective antibiotics for a range of common bacterial infections. This compound offers the advantage of a broader spectrum against many gram-negative organisms and inherent stability against many β-lactamases. Amoxicillin-clavulanate remains a potent agent, particularly against β-lactamase-producing strains of otherwise susceptible organisms. The choice between these two agents should be guided by local susceptibility patterns, patient-specific factors such as allergy history, and tolerability profiles. The higher incidence of gastrointestinal side effects with Amoxicillin-clavulanate may favor the use of this compound in some patients.

A Comparative Analysis of Cefpodoxime Susceptibility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of Cefpodoxime susceptibility data, offering a comparative perspective against other oral cephalosporins and alternative antibiotics. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support informed decisions in antimicrobial research.

This compound: An Overview of In Vitro Activity

This compound is a third-generation oral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its efficacy is attributed to its stability in the presence of many common beta-lactamase enzymes.[2] The following tables present a compilation of Minimum Inhibitory Concentration (MIC) data and susceptibility rates for this compound and comparator antibiotics against a range of clinically significant pathogens.

Note on Data: The presented data is a synthesis from multiple studies. While efforts have been made to include recent data, some values are from foundational studies to provide a broader comparative context. The year of data collection is indicated where available.

Table 1: Comparative In Vitro Activity of this compound and Other Oral Cephalosporins against Common Respiratory Pathogens
Organism (Year)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Streptococcus pneumoniae (1999-2001)[3]This compound ≤0.03 2 73.4
Cefuroxime≤0.06872.6
Cefdinir0.12>470.3
Cefixime0.25>463.7
Penicillin--63.7
Haemophilus influenzae (1993)[4]This compound - 0.12 -
Cefuroxime-0.5-
Cefaclor-8-
Cefixime-≤0.06-
Moraxella catarrhalis (1993)[4]This compound - 1 -
Cefuroxime-2-
Cefaclor-2-
Cefixime-0.25-
Table 2: Comparative In Vitro Activity of this compound against Enterobacterales
Organism (Year)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Escherichia coli (1990)[5]This compound - ≤1 -
Cefuroxime-8-
Cefaclor->32-
Cephalexin-16-
Cefixime-≤1-
Klebsiella pneumoniae (2022-2023)[6]This compound - - 84.1
Ceftriaxone--87.5
Cefazolin--51.1
Proteus mirabilis (2022-2023)[6]This compound - - 84.1
Ceftriaxone--87.5
Cefazolin--51.1
Table 3: Activity of this compound against Staphylococcus aureus and Neisseria gonorrhoeae
Organism (Year)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Staphylococcus aureus (Oxacillin-Susceptible) (1993)[4]This compound 1 2 -
Cefuroxime24-
Cefaclor48-
Cefixime816-
Neisseria gonorrhoeae (1984-2012)[7]This compound - - 92.8
Cefixime--99.8

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[8] This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs).[8] The primary target in Escherichia coli is PBP3.[5]

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Blocked Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to cluster_1 Bacterial Resistance Mechanisms This compound This compound BetaLactamase β-Lactamase Enzymes This compound->BetaLactamase Targeted by AlteredPBP Altered PBPs This compound->AlteredPBP Cannot bind effectively EffluxPump Efflux Pumps This compound->EffluxPump Pumped out Hydrolysis Inactive Metabolites BetaLactamase->Hydrolysis Results in ReducedBinding Reduced Binding & Efficacy AlteredPBP->ReducedBinding Leads to Expulsion Drug Expulsion EffluxPump->Expulsion Results in cluster_2 Susceptibility Testing Workflow (Disk Diffusion) A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B C 3. Apply this compound Disk (and Comparators) B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Measure Zone of Inhibition Diameter (mm) D->E F 6. Interpret as Susceptible (S), Intermediate (I), or Resistant (R) using EUCAST Breakpoints E->F

References

Cefpodoxime vs. Other Third-Generation Cephalosporins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of cefpodoxime's performance against alternative third-generation cephalosporins, supported by experimental data for researchers, scientists, and drug development professionals.

This compound, an oral third-generation cephalosporin, distinguishes itself with a broad spectrum of activity against common respiratory and urinary tract pathogens. This guide provides a detailed comparison of its efficacy relative to other third-generation cephalosporins, focusing on in-vitro activity, clinical outcomes in respiratory tract infections, and pharmacokinetic profiles.

In Vitro Activity: A Broad Spectrum

This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it maintains reasonable activity against oxacillin-susceptible staphylococci, a characteristic not as prominent in some other oral third-generation cephalosporins like cefixime.[1]

A multicenter study evaluating 5,556 clinical isolates highlighted this compound's efficacy against key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1] The drug also shows potent activity against members of the Enterobacteriaceae family, such as Proteus vulgaris and Serratia marcescens.[1] However, like other cephalosporins, it has poor activity against Pseudomonas spp., Xanthomonas spp., Enterococcus spp., and oxacillin-resistant staphylococci.[1]

Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of this compound and comparator third-generation cephalosporins against key bacterial pathogens. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity Against Common Respiratory Pathogens (MIC in µg/mL)

OrganismThis compound (MIC90)Cefixime (MIC90)Ceftriaxone (MIC90)
Streptococcus pneumoniae0.12[1]≤0.25≤0.25
Haemophilus influenzae0.12[1]≤0.12≤0.12
Moraxella catarrhalis1[1]≤1≤1
β-hemolytic streptococciNot specified≤0.25≤0.25

Table 2: In Vitro Activity Against Enterobacteriaceae (MIC in µg/mL)

OrganismThis compound (MIC50)Cefixime (MIC50)Ceftriaxone (MIC50)
Proteus vulgaris0.12[1]Not specifiedNot specified
Providencia rettgeri0.015[1]Not specifiedNot specified
Serratia marcescens2[1]Not specifiedNot specified
Other EnterobacteriaceaeNot specified≤1≤1
Excluding Citrobacter freundii, Enterobacter aerogenes, and Enterobacter cloacae[2]

Clinical Efficacy in Respiratory Tract Infections

Clinical trials have consistently demonstrated the efficacy of this compound in the treatment of community-acquired respiratory tract infections.

Lower Respiratory Tract Infections (LRTIs)

In a comparative study involving children with LRTIs, this compound showed a clinical success rate of 97% and a bacterial eradication rate of 93.4%.[3] This was found to be superior to cefixime, which had a clinical success rate of 86.8% and a bacterial eradication rate of 82.9%.[3]

Randomized, double-blind studies have shown that this compound proxetil (200mg twice daily) is clinically and bacteriologically equivalent to intramuscular ceftriaxone (1g once daily) for treating pulmonary infections in hospitalized patients.[4] Furthermore, its efficacy is comparable to amoxicillin/clavulanic acid in treating acute exacerbations of chronic bronchitis.[4]

Table 3: Clinical and Bacteriological Efficacy in Pediatric LRTIs [3]

Treatment GroupClinical Success RateBacteriological Eradication Rate
This compound97%93.4%
Cefixime86.8%82.9%

Table 4: Comparative Clinical Response in Adult Respiratory Tract Infections [5]

Treatment GroupSatisfactory Clinical Response
This compound Proxetil95.4% (of 1263 patients)
Comparator Antibiotics94% (of 838 patients)
Experimental Protocols

Study on Pediatric LRTIs [3]

  • Design: A prospective, open, comparative, multicentric study.

  • Participants: 776 children (mean age 10 years) with lower respiratory tract infections.

  • Intervention: Patients were randomly assigned to two groups. One group of 396 children received this compound suspension (5 mg/kg twice daily), and the other group of 380 patients received cefixime (4 mg/kg twice daily) for 10-14 days.

  • Outcome Measures: Clinical cure and bacteriological eradication rates were assessed at the end of the treatment period.

In Vitro Activity Study [1]

  • Design: A multicenter study comparing the in vitro activity of this compound with other oral cephalosporins.

  • Isolates: 5,556 recent clinical isolates were collected from five medical centers.

  • Methodology: The minimum inhibitory concentrations (MICs) were determined for this compound, cefixime, cefuroxime, cefaclor, cefadroxil, and clarithromycin against the collected isolates.

Pharmacokinetics and Pharmacodynamics

This compound is administered as a prodrug, this compound proxetil, which is de-esterified in the gastrointestinal tract to its active form, this compound.[4][6] It has an absolute bioavailability of approximately 50%, which is enhanced with food.[6] Peak plasma concentrations are typically reached 2 to 3 hours after oral administration.[6][7] this compound has better oral bioavailability and pharmacokinetic/pharmacodynamic (PK/PD) properties compared to cefdinir, though it may be more costly.[8]

Visualizing the Comparison

To better understand the relationships and processes discussed, the following diagrams are provided.

Comparative Clinical Trial Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_assessment Outcome Assessment cluster_results Results p Patient Population (e.g., Pediatric LRTIs) rand Randomization p->rand This compound This compound Group (e.g., 5 mg/kg b.i.d) rand->this compound comparator Comparator Group (e.g., Cefixime 4 mg/kg b.i.d) rand->comparator clinical Clinical Success Evaluation (Cure or Improvement) This compound->clinical bacteriological Bacteriological Eradication (Pathogen Elimination) This compound->bacteriological comparator->clinical comparator->bacteriological comparison Comparison of Efficacy and Tolerability clinical->comparison bacteriological->comparison

Caption: A simplified workflow of a comparative clinical trial.

Mechanism of Cephalosporin Action cephalosporin Cephalosporin (e.g., this compound) pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cephalosporin->pbp Binds to crosslinking Peptidoglycan Cross-linking (Transpeptidation) pbp->crosslinking Inhibits synthesis Cell Wall Synthesis crosslinking->synthesis Blocks final step of lysis Bacterial Cell Lysis and Death synthesis->lysis Inhibition leads to

Caption: The mechanism of action for cephalosporin antibiotics.

Conclusion

This compound exhibits a broad spectrum of in vitro activity and has demonstrated high clinical efficacy in the treatment of respiratory tract infections, often comparable or superior to other third-generation cephalosporins like cefixime. Its favorable pharmacokinetic profile and activity against certain staphylococci strains make it a valuable option in the clinician's armamentarium. For researchers and drug development professionals, this compound serves as a significant benchmark for the development of new oral cephalosporins with enhanced features.

References

The Predictive Power of the Petri Dish: Correlating Cefpodoxime's In Vitro Potency with In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The translation of in vitro antimicrobial susceptibility to in vivo clinical efficacy is a cornerstone of antibiotic development and a critical factor in predicting therapeutic outcomes. This guide provides a comparative analysis of the in vitro susceptibility of various bacterial pathogens to cefpodoxime and the corresponding in vivo outcomes observed in preclinical and clinical studies. By examining experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the predictive value of in vitro minimum inhibitory concentration (MIC) values for this compound's performance in treating infections.

In Vitro Susceptibility of this compound

This compound, a third-generation oral cephalosporin, demonstrates potent in vitro activity against a broad spectrum of common respiratory tract pathogens. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating greater antimicrobial potency. The tables below summarize the in vitro susceptibility of key bacterial species to this compound, presenting the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae (penicillin-susceptible)≤0.06[1]0.06 - 0.12[1][2]
Streptococcus pneumoniae (penicillin-resistant)-4[1]
Haemophilus influenzae (ß-lactamase negative)-0.12[1]
Haemophilus influenzae (ß-lactamase positive)-0.25[1]
Moraxella catarrhalis0.50[1]1[1][2]
Streptococcus pyogenes-≤0.06[1]
Staphylococcus aureus (methicillin-susceptible)-4[3][4]
Escherichia coli->90% inhibition at 1 mg/L[3]
Klebsiella pneumoniae->90% inhibition at 1 mg/L[3]

Table 2: Comparative In Vitro Activity of this compound and Other Oral Cephalosporins

Bacterial SpeciesThis compound MIC90 (mg/L)Cefixime MIC90 (mg/L)Cefuroxime MIC90 (mg/L)Cefaclor MIC90 (mg/L)Cephalexin MIC90 (mg/L)
Enterobacteriaceae≤1[4]Comparable to this compound[4]~8-fold higher than this compound[4]~8-16-fold higher than this compound[4]~8-16-fold higher than this compound[4]
Staphylococcus aureus4[4]16[4]---
Respiratory Pathogens†≤0.5[4]----

† H. influenzae, S. pneumoniae, M. catarrhalis

In Vivo Efficacy of this compound

The ultimate measure of an antibiotic's utility lies in its ability to resolve infections in a living system. The following data from preclinical and clinical studies illustrate the in vivo performance of this compound.

Preclinical Animal Model Data

Animal models provide a crucial bridge between in vitro data and human clinical trials. A study in mice with experimentally induced septicemia and pneumonia found a good correlation between the in vitro activity of this compound and its in vivo efficacy.[5]

Table 3: In Vivo Efficacy of this compound in a Murine Pneumonia Model

Treatment GroupOutcome
This compound proxetil60% of animals had sterile lungs six days post-infection[5]
Amoxicillin25% of animals had sterile lungs six days post-infection[5]
Clinical and Bacteriological Outcomes in Humans

Clinical trials in adult patients with respiratory tract infections have demonstrated high rates of both clinical cure and bacteriological eradication with this compound treatment.

Table 4: Clinical and Bacteriological Efficacy of this compound in Adult Respiratory Tract Infections

Efficacy EndpointThis compound ProxetilComparator Antibiotics
Clinical Response (Satisfactory) 95.4% (1205/1263 patients)[6]94% (788/838 patients)[6]
Bacteriological Response (Satisfactory) 95% (662/699 pathogens)[6]92.2% (427/463 pathogens)[6]

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity of this compound and comparator agents is determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates : A diverse panel of recent clinical isolates is used.

  • Media Preparation : Mueller-Hinton agar is prepared and supplemented with 5% sheep blood for fastidious organisms like Streptococcus pneumoniae.

  • Antibiotic Dilutions : Serial twofold dilutions of this compound and comparator antibiotics are incorporated into the molten agar.

  • Inoculum Preparation : Bacterial suspensions are prepared and standardized to a concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation and Incubation : The prepared agar plates are inoculated with the bacterial suspensions and incubated at 35-37°C for 18-24 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Murine Pneumonia Model

The following provides a generalized protocol for a murine pneumonia model to assess the efficacy of this compound.

  • Animal Model : Specific pathogen-free mice (e.g., BALB/c) are used.

  • Infection Induction : Mice are anesthetized and intranasally inoculated with a standardized suspension of the pathogen (e.g., Klebsiella pneumoniae).[5]

  • Treatment : this compound proxetil is administered orally at a predetermined dose and schedule, typically starting a few hours after infection.[5]

  • Outcome Assessment : At a specified time point post-infection (e.g., six days), mice are euthanized, and their lungs are aseptically removed.[5]

  • Bacterial Load Quantification : The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of lung tissue). The percentage of animals with sterile lungs is a key endpoint.[5]

Visualizing the Correlation: Workflows and Mechanisms

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Correlation Clinical Isolates Clinical Isolates Agar Dilution Agar Dilution Clinical Isolates->Agar Dilution Testing MIC Determination MIC Determination Agar Dilution->MIC Determination Results This compound Treatment This compound Treatment MIC Determination->this compound Treatment Predicts Efficacy Animal Model Animal Model Animal Model->this compound Treatment Infection & Dosing Clinical & Bacteriological Outcome Clinical & Bacteriological Outcome This compound Treatment->Clinical & Bacteriological Outcome Efficacy

Caption: Experimental workflow correlating in vitro MIC to in vivo outcome.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disrupts Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to

Caption: this compound's mechanism of action leading to bacterial cell death.

Conclusion

The available data strongly suggest a positive correlation between the in vitro susceptibility of key respiratory pathogens to this compound, as determined by MIC values, and the in vivo clinical and bacteriological outcomes. Preclinical animal models provide direct evidence of this correlation, with this compound demonstrating superior efficacy in reducing bacterial load compared to other beta-lactams. Furthermore, robust clinical trial data underscore the high rates of treatment success in human patients. While a direct, patient-level correlation of MIC to outcome is a complex area of study influenced by numerous host and pathogen factors, the presented evidence supports the use of in vitro susceptibility testing as a reliable predictor of this compound's therapeutic success. This guide provides a foundational dataset for researchers and drug development professionals to inform further investigation and clinical application of this important oral cephalosporin.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of cefpodoxime, an antibiotic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination and ensures compliance with local, state, and federal regulations. Improper disposal, such as sewering, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and contributing to antimicrobial resistance.[1][2][3]

Operational Plan for this compound Disposal

The primary goal for disposing of this compound is to do so in a manner that is safe, secure, and environmentally conscious. The preferred methods prioritize take-back programs and professional waste management services.

Step 1: Initial Assessment and Segregation

  • Identify this compound Waste: This includes expired or unused this compound tablets, oral suspension, and any materials significantly contaminated with the compound, such as personal protective equipment (PPE) or spill cleanup materials.[4]

  • Segregate Waste: Keep this compound waste separate from other chemical and biological waste streams unless it is mixed with a hazardous substance.

Step 2: Preferred Disposal Methods

  • Pharmaceutical Take-Back Programs: The most recommended method for disposing of unused or expired medications is through authorized drug take-back programs.[5][6][7][8] These programs ensure that pharmaceuticals are disposed of in a compliant and environmentally sound manner. Many communities and pharmacies offer these services.[7][8]

  • Licensed Waste Management Services: For laboratory and manufacturing settings, contracting with a licensed chemical or pharmaceutical waste disposal company is a standard and required practice.[9] These services are equipped to handle and dispose of pharmaceutical waste according to all regulatory requirements.

Step 3: Alternative Disposal Procedure (When Take-Back Programs are Unavailable)

If a take-back program is not accessible, this compound can be disposed of in the trash with specific precautions to render it undesirable and prevent accidental ingestion or environmental exposure.[2][6][10]

  • Do Not Crush: Do not crush this compound tablets or capsules.[2][6]

  • Mix with Unpalatable Substance: Remove the medication from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[2][6][10] For liquid this compound, this mixture will help absorb the liquid.

  • Seal the Mixture: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[2][7][10]

  • Dispose in Household Trash: Throw the sealed container in the household trash.[2][10]

  • Remove Personal Information: Before disposing of the original prescription bottle, scratch out or remove all personal information to protect patient privacy.[6][10]

Important Safety Precautions:

  • Do Not Flush: Never dispose of this compound by flushing it down the toilet or pouring it down the sink unless specifically instructed to do so by the product labeling, which is highly unlikely for this antibiotic.[3][4][6][11] This practice contributes to water pollution.[3][6]

  • Personal Protective Equipment (PPE): When handling this compound waste, especially in a laboratory setting, wear appropriate PPE, including gloves and eye protection.[1][9]

  • Consult Safety Data Sheet (SDS): Always refer to the specific Safety Data Sheet for this compound for detailed handling and disposal information.[12][13]

Quantitative Data Summary

Currently, there is no specific quantitative data, such as concentration thresholds for disposal, readily available in public resources for this compound. Disposal regulations are primarily procedural. For industrial manufacturing, waste management targets may be established based on Predicted No-Effect Concentrations (PNECs) to limit antibiotic discharge into the environment, but these are site- and regulation-specific.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Identified take_back Pharmaceutical Take-Back Program or Licensed Waste Hauler Available? start->take_back dispose_take_back Dispose via Take-Back Program or Licensed Hauler take_back->dispose_take_back Yes mix_waste Mix with Unpalatable Substance (e.g., coffee grounds, cat litter) take_back->mix_waste No remove_pii Remove Personal Information from Original Packaging dispose_take_back->remove_pii seal_container Place Mixture in a Sealed Container mix_waste->seal_container trash_disposal Dispose of Sealed Container in Municipal Trash seal_container->trash_disposal trash_disposal->remove_pii end Disposal Complete remove_pii->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Cefpodoxime, a cephalosporin antibiotic, adherence to strict safety protocols is crucial to minimize exposure and prevent potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety culture.

This compound may cause sensitization through inhalation and skin contact.[1][2] Therefore, implementing appropriate personal protective equipment (PPE) and handling procedures is a critical aspect of laboratory safety.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, ensuring comprehensive protection.

Protection Type Equipment Specification & Standard Rationale & Best Practices
Hand Protection Chemotherapy-rated GlovesASTM D6978 StandardDouble gloving is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3][4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4][5] Nitrile or powder-free latex gloves are recommended.[1]
Eye & Face Protection Tightly Fitting Safety Goggles with Side-ShieldsEN 166 (EU) or NIOSH (US) approvedRequired to protect eyes from dust, splashes, or spills.[4][6]
Body Protection Disposable, Low-Permeability GownLint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.Gowns must be disposable and resistant to permeability by hazardous drugs.[3][4] They should be changed every 2-3 hours or immediately after contamination.[4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approved and fit-testedNecessary when handling powders outside of a containment device to prevent inhalation of aerosolized particles.[4][5] Surgical masks are not a substitute.[5] For large spills, a chemical cartridge-type respirator may be required.[5]
Foot & Head Protection Shoe and Hair CoversDisposableTwo pairs of shoe covers are recommended when handling hazardous drugs.[4] Head and hair covers protect from contamination.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.

cluster_prep Preparation & Donning PPE cluster_handling Handling this compound cluster_cleanup Cleanup & Doffing PPE cluster_disposal Waste Disposal prep_area 1. Designate Handling Area (Well-ventilated, restricted access) wash_hands 2. Wash Hands Thoroughly prep_area->wash_hands don_ppe 3. Don PPE (Gown, inner gloves, mask, goggles, hair/shoe covers) wash_hands->don_ppe don_outer_gloves 4. Don Outer Gloves (Over gown cuff) don_ppe->don_outer_gloves handle 5. Handle this compound (Avoid dust formation, use non-sparking tools) don_outer_gloves->handle spill_kit Spill Kit Accessible handle->spill_kit Emergency Preparedness decontaminate 6. Decontaminate Work Surface handle->decontaminate Post-Handling doff_outer 7. Doff Outer Gloves (Dispose in designated waste) decontaminate->doff_outer doff_ppe 8. Doff Remaining PPE (Gown, shoe covers, etc.) doff_outer->doff_ppe doff_inner 9. Doff Inner Gloves doff_ppe->doff_inner wash_hands_final 10. Wash Hands Thoroughly doff_inner->wash_hands_final waste 11. Dispose of Waste (According to regulations) wash_hands_final->waste

Caption: Standard operating procedure for safely handling this compound.

Emergency Procedures and Disposal Plan

Spill Management In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.

  • Evacuate: Alert personnel and evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection.[1]

  • Contain & Clean: Use dry clean-up procedures; avoid generating dust.[1] Dampen the spill with water to prevent dusting before sweeping.[1] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[1]

  • Collect: Place all contaminated materials into suitable, sealed, and labeled containers for disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Chemical Waste: this compound waste should be disposed of through a licensed chemical destruction facility or by controlled incineration.[6] It must not be discharged into sewer systems or waterways.[6]

  • Contaminated Materials: All used PPE (gloves, gowns, etc.) and cleaning materials should be collected in sealed containers and disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Packaging: Empty containers can be triple-rinsed (or equivalent) and recycled, or punctured to render them unusable and disposed of in a sanitary landfill.[6]

PPE Selection Logic

The level of PPE required depends on the specific task and the potential for exposure. The following diagram illustrates the decision-making process for selecting appropriate protection.

cluster_assessment Risk Assessment cluster_ppe Required PPE start Task Involving this compound? is_powder Handling Powder or Generating Dust/Aerosols? start->is_powder is_spill Risk of Splash or Spill? is_powder->is_spill Yes is_powder->is_spill No base_ppe Base PPE: - Double Gloves - Gown - Hair/Shoe Covers is_powder->base_ppe No add_respirator Add: Fit-Tested N95/N100 Respirator is_powder->add_respirator Yes is_spill->base_ppe No add_goggles Add: Tightly-fitting Goggles is_spill->add_goggles Yes end Proceed with Task base_ppe->end add_goggles->base_ppe add_respirator->is_spill

Caption: Decision-making workflow for selecting appropriate PPE.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.